4-Amino-3-fluorophenol hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
4-amino-3-fluorophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO.ClH/c7-5-3-4(9)1-2-6(5)8;/h1-3,9H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNOVSISSBLYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661200 | |
| Record name | 4-Amino-3-fluorophenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18266-53-0 | |
| Record name | 4-Amino-3-fluorophenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Amino-3-fluorophenol Hydrochloride: A Comprehensive Technical Guide
Abstract: This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of 4-Amino-3-fluorophenol hydrochloride (CAS No: 18266-53-0).[] This compound is a critical intermediate in the pharmaceutical industry, valued for its unique structural features that are instrumental in the development of advanced therapeutic agents.[2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data for key properties, and visualizations of synthetic pathways and structure-activity relationships.
Chemical and Physical Properties
This compound is the hydrochloride salt of 4-Amino-3-fluorophenol. The data presented below pertains to both the hydrochloride salt and the free base, as indicated.
| Property | Value | CAS Number | Source |
| Molecular Formula | C₆H₆FNO·HCl | 18266-53-0 | [] |
| C₆H₆FNO (free base) | 399-95-1 | [3][4][5] | |
| Molecular Weight | 163.58 g/mol | 18266-53-0 | [] |
| 127.12 g/mol (free base) | 399-95-1 | [4][5][6][7] | |
| Appearance | Cream to brown powder/crystal | 399-95-1 | [3][8] |
| Melting Point | 134.0-144.0 °C (free base) | 399-95-1 | [3] |
| 135.0-140.0 °C (free base) | 399-95-1 | [8] | |
| >130°C (dec.) (free base) | 399-95-1 | [9] | |
| 139 °C (free base) | 399-95-1 | [10] | |
| Boiling Point | 270.4±25.0 °C at 760 mmHg (free base) | 399-95-1 | [10] |
| Solubility | Soluble in Methanol | 399-95-1 | [9] |
| Purity | ≥95.0% (GC) | 399-95-1 | [3] |
| >98.0% (GC) | 399-95-1 | [8] | |
| 97% | 18266-53-0 | [] | |
| IUPAC Name | 4-amino-3-fluorophenol;hydrochloride | 18266-53-0 | [] |
| 4-amino-3-fluorophenol (free base) | 399-95-1 | [3][5] | |
| Synonyms | 2-Fluoro-4-hydroxyaniline, hydrochloride | 18266-53-0 | [] |
| 2-Fluoro-4-hydroxyaniline (free base) | 399-95-1 | [4][5][8] | |
| 3-Fluoro-4-aminophenol (free base) | 399-95-1 | [5][9][10] |
Spectral Data
-
¹H-NMR Spectrum (DMSO-d₆) : δ (ppm): 4.38 (2H, m), 6.34 (1H, m), 6.43 (1H, m), 6.59 (1H, dd, J=8.4, 10.4 Hz), 8.78 (1H, s).[11]
Experimental Protocols: Synthesis
Multiple synthetic routes for 4-Amino-3-fluorophenol have been documented. The final hydrochloride salt can be obtained by treating the free base with hydrochloric acid.
Protocol 1: Synthesis from 3-Fluoro-4-nitrophenol
This method involves the reduction of 3-fluoro-4-nitrophenol.
Methodology:
-
To a solution of 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml), add 10% palladium on carbon (6.0 g).[11]
-
Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.[11]
-
After the reaction is complete, filter the mixture to remove the palladium catalyst.
-
Wash the catalyst with ethanol.[11]
-
Concentrate the combined filtrate under reduced pressure to yield 4-Amino-3-fluorophenol as a pale yellow solid (16.1 g, 100% yield).[11]
Protocol 2: Synthesis from p-Nitrophenol
This multi-step synthesis starts from the more accessible p-nitrophenol.
Methodology:
-
Catalytic Hydrogenation: Convert p-nitrophenol to p-aminophenol via catalytic hydrogenation.[12]
-
Sulfonation: Perform a sulfonation reaction on the resulting p-aminophenol.[11][12][13]
-
Fluorine Substitution: Introduce the fluorine atom at the 3-position through a fluorine substitution reaction.[11][12][13]
-
Desulfonation and Extraction: Carry out a desulfonation reaction and then extract the final product, 4-Amino-3-fluorophenol.[11][12][13]
Role in Drug Development and Pharmaceutical Applications
This compound is a highly valued raw material in the pharmaceutical industry.[2] Its significance stems from the unique properties that the fluorine atom imparts to the final active pharmaceutical ingredient (API).[2] The fluorinated aniline and phenol groups make it an ideal precursor for constructing complex molecular architectures found in modern drugs.[2]
Key Advantages of Fluorine Incorporation:
-
Enhanced Biological Activity: The high electronegativity of the fluorine atom can alter the electron distribution within a molecule, potentially improving its binding affinity and interaction with biological targets.[2]
-
Improved Pharmacokinetics: Fluorine substitution can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism. This can lead to increased bioavailability and a longer half-life. It can also improve the molecule's ability to cross biological membranes.[2]
-
Reduced Side Effects: By increasing the selectivity of a drug for its intended target, fluorine substitution can minimize off-target interactions, which are often responsible for adverse effects.[2]
These beneficial properties make this compound a sought-after intermediate for medicinal chemists and R&D scientists developing novel therapeutic agents.[2]
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationship between the chemical structure and its pharmaceutical impact.
Caption: Synthesis workflow from 3-Fluoro-4-nitrophenol.
Caption: Impact of fluorine on final drug properties.
References
- 2. nbinno.com [nbinno.com]
- 3. 4-Amino-3-fluorophenol, 96% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 399-95-1|4-Amino-3-fluorophenol|BLD Pharm [bldpharm.com]
- 7. 4-Amino-3-fluorophenol | CAS 399-95-1 | LGC Standards [lgcstandards.com]
- 8. 4-Amino-3-fluorophenol | 399-95-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 4-Amino-3-fluorophenol [srdpharma.com]
- 10. echemi.com [echemi.com]
- 11. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 12. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]
- 13. 4-Amino-3-fluorophenol | 399-95-1 [chemicalbook.com]
A Comprehensive Technical Guide to 4-Amino-3-fluorophenol Hydrochloride (CAS 18266-53-0)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Amino-3-fluorophenol hydrochloride (CAS 18266-53-0) is a crucial chemical intermediate widely utilized in the pharmaceutical and chemical industries.[1][2] Its molecular structure, which incorporates a fluorinated phenol and an aniline group, makes it a valuable precursor for synthesizing complex, biologically active molecules.[1] The strategic placement of a fluorine atom can significantly enhance the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs), including improved metabolic stability, binding affinity, and bioavailability.[1][3] This guide provides an in-depth overview of its chemical properties, synthesis, applications in drug development, and essential safety and handling protocols.
Physicochemical and Spectral Properties
The properties of this compound are summarized below. Data for the corresponding free base, 4-Amino-3-fluorophenol (CAS 399-95-1), is also included for reference, as it is frequently cited in literature.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 18266-53-0 | [4][5] |
| Synonyms | 2-Fluoro-4-hydroxyaniline HCl | [5][6] |
| Molecular Formula | C₆H₇ClFNO | [5] |
| Molecular Weight | 163.58 g/mol | [5] |
| Appearance | Solid, Off-white to brown crystalline powder | [5][7][8] |
| Melting Point | Not specified for hydrochloride. 218°C (dec.) for free base (CAS 399-95-1). | [7] |
| Storage | Store in a dry, cool, well-ventilated place under an inert atmosphere. Keep container tightly closed. Air, light, and moisture sensitive. | [4][5][7][8][9] |
Table 2: Spectral Data
| Data Type | Details | Source |
| ¹H NMR | For free base (CAS 399-95-1) in DMSO-d₆, δ (ppm): 4.38 (2H, m), 6.34 (1H, m), 6.43 (1H, m), 6.59 (1H, dd, J=8.4, 10.4 Hz), 8.78 (1H, s). | [10] |
| ¹³C NMR | Data not available in search results. | |
| IR / MS | Data not available in search results. |
Role in Drug Discovery and Development
This compound serves as a fundamental building block in medicinal chemistry, particularly in the development of novel therapeutics. The fluorine atom is not merely a placeholder but a functional component that imparts unique and desirable characteristics to the final API.[1]
Key advantages of incorporating this fluorinated moiety include:
-
Enhanced Biological Activity : The high electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to stronger and more selective interactions with biological targets.[1]
-
Improved Pharmacokinetics : Fluorine substitution can block metabolic pathways, increasing a drug's stability and half-life. It can also enhance lipophilicity, which may improve the drug's ability to cross biological membranes, leading to better bioavailability.[1]
-
Reduced Side Effects : By increasing the selectivity of a drug for its intended receptor, fluorine substitution can help minimize off-target interactions that often lead to adverse effects.[1]
This compound is a sought-after precursor for research and development scientists creating novel kinase inhibitors and other targeted therapies for indications in oncology, as well as inflammatory and neurodegenerative diseases.[1][3]
Synthesis and Manufacturing
Several synthetic routes to 4-Amino-3-fluorophenol have been documented. A prevalent and efficient method involves the catalytic hydrogenation of a nitrophenol precursor.
-
Route 1: From 3-Fluoro-4-nitrophenol : This is a direct method involving the reduction of the nitro group of 3-fluoro-4-nitrophenol using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[10] This process is highly efficient and is detailed in the experimental protocol below.
-
Route 2: From p-Nitrophenol : A more complex, multi-step synthesis starts with the less expensive p-nitrophenol. This pathway involves catalytic hydrogenation to p-aminophenol, followed by sulfonation, a fluoro-substitution reaction, and a final desulfonation step to yield the target compound.[2][11]
The hydrochloride salt is typically prepared by treating the final 4-Amino-3-fluorophenol base with hydrochloric acid.
Experimental Protocols
Synthesis of 4-Amino-3-fluorophenol via Catalytic Hydrogenation
This protocol is adapted from a documented laboratory procedure for the synthesis of the free base, 4-Amino-3-fluorophenol (CAS 399-95-1).[10]
Materials:
-
3-Fluoro-4-nitrophenol (20 g)
-
Ethanol (200 ml)
-
Tetrahydrofuran (125 ml)
-
10% Palladium on carbon (6.0 g)
-
Hydrogen gas
Apparatus:
-
Three-neck reaction flask equipped with a magnetic stirrer
-
Hydrogenation apparatus (e.g., hydrogen-filled balloon)
-
Filtration system (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
In the reaction flask, dissolve 3-fluoro-4-nitrophenol in a solvent mixture of ethanol and tetrahydrofuran.[10]
-
Carefully add the 10% palladium on carbon catalyst to the solution.[10]
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature for approximately 4.5 hours.[10] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the mixture to remove the palladium catalyst. Wash the catalyst residue with additional ethanol to ensure complete product recovery.[10]
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.[10]
-
The resulting solid is 4-Amino-3-fluorophenol, obtained as a pale yellow solid. The reported yield for this procedure is quantitative.[10]
Note: To obtain this compound, the resulting amine base would be dissolved in a suitable solvent and treated with an appropriate amount of hydrochloric acid, followed by isolation of the precipitated salt.
Safety and Handling
This compound is a hazardous substance and requires careful handling in a controlled laboratory environment. All work should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.
Table 3: GHS Safety and Handling Information
| Category | Details | Source |
| Pictograms | GHS07 (Harmful/Irritant), GHS08 (Health Hazard), GHS09 (Environmental Hazard) | [4][9] |
| Signal Word | Danger | [9][12] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H350: May cause cancer. H411: Toxic to aquatic life with long lasting effects. | [4][9][12] |
| Precautionary Statements | P201 & P202: Obtain and read all safety instructions before use. P261: Avoid breathing dust. P273: Avoid release to the environment. P280: Wear protective gloves, protective clothing, eye protection, and face protection. P308+P313: IF exposed or concerned: Get medical advice/attention. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. | [7][9][12][13] |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and protective clothing. If dust is generated, use a full-face respirator. | [7][8][9] |
| First Aid Measures | Inhalation: Move victim to fresh air. If breathing is difficult, give oxygen. Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately. | [7][8] |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear a self-contained breathing apparatus. | [7][8] |
References
- 1. nbinno.com [nbinno.com]
- 2. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 18266-53-0 | CAS DataBase [m.chemicalbook.com]
- 5. 2-FLUORO-4-HYDROXYANILINE, HCL CAS#: 18266-53-0 [m.chemicalbook.com]
- 6. 2-FLUORO-4-HYDROXYANILINE, HCL | 18266-53-0 [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. echemi.com [echemi.com]
- 10. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 11. 4-Amino-3-fluorophenol | 399-95-1 [chemicalbook.com]
- 12. cpachem.com [cpachem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Physicochemical Properties of 4-Amino-3-fluorophenol Hydrochloride for Pharmaceutical Research and Development
Executive Summary: 4-Amino-3-fluorophenol hydrochloride is a critical fluorinated building block in modern medicinal chemistry and materials science. Its strategic incorporation into molecular frameworks can significantly enhance biological activity, metabolic stability, and overall pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of the essential physicochemical properties, analytical characterization methods, and safety protocols for this compound, designed for researchers, chemists, and drug development professionals. It aims to deliver not just data, but a field-proven perspective on the causality behind its chemical behavior and the rationale for specific analytical choices.
Introduction: The Strategic Role of Fluorinated Phenols
The introduction of fluorine into drug candidates is a well-established strategy in pharmaceutical development for modulating a molecule's properties.[1] this compound serves as a vital intermediate, offering a unique combination of functionalities: a nucleophilic amino group, an acidic phenolic hydroxyl group, and a strategically placed fluorine atom on the aromatic ring.
1.1. Significance in Drug Development The fluorine atom at the 3-position is not merely a placeholder. Its high electronegativity imparts significant changes to the molecule's electronic environment, which translates to tangible benefits in drug design:
-
Enhanced Biological Potency: Fluorine can alter the acidity of the adjacent phenol and the basicity of the aniline, influencing hydrogen bonding interactions with biological targets.[1]
-
Improved Pharmacokinetics: It can block sites of metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) and increase lipophilicity, which may enhance membrane permeability and bioavailability.[1]
-
Increased Selectivity: The unique electronic and steric properties of fluorine can lead to more selective binding to target receptors, potentially reducing off-target side effects.[1]
1.2. Scope of the Guide This document provides an in-depth analysis of the core physical and chemical properties of this compound. It covers chemical identity, physicochemical characteristics, spectroscopic analysis, chromatographic purity assessment, and essential safety and handling information. The protocols and explanations are designed to be self-validating and grounded in established scientific principles.
Chemical Identity and Core Properties
A clear distinction must be made between the free base and its hydrochloride salt. This guide focuses on the hydrochloride salt, which is often preferred in synthesis due to its enhanced stability and aqueous solubility.
| Identifier | Value | Reference |
| Chemical Name | 4-amino-3-fluorophenol;hydrochloride | |
| Synonyms | 2-Fluoro-4-hydroxyaniline hydrochloride | |
| CAS Number | 18266-53-0 | [1] |
| Free Base CAS | 399-95-1 | [2][3][4][5] |
| Molecular Formula | C₆H₆FNO · HCl | |
| Molecular Weight | 163.58 g/mol | |
| InChI Key (Free Base) | MNPLTKHJEAFOCA-UHFFFAOYSA-N | [6] |
Physicochemical Characteristics
The physical properties of this compound are dictated by its ionic nature and the influence of the fluorine substituent.
| Property | Value | Comments & Causality |
| Appearance | Cream to brown powder/crystal | The color may depend on purity and exposure to air/light. The free base is known to be air-sensitive. |
| Melting Point | Not available; likely >250 °C with decomposition | The free base melts at 134-144 °C.[4][6] As an ionic salt, the hydrochloride form is expected to have a much higher melting point. For comparison, the analogous 4-Amino-3-chlorophenol hydrochloride melts at 255 °C with decomposition.[7] Thermal analysis (DSC/TGA) is recommended for definitive characterization. |
| Solubility | Soluble in Methanol; Expected to be soluble in water & DMSO | The free base is moderately soluble in water (~1 g/100 mL) and soluble in alcohols.[8][9][10] The hydrochloride salt's ionic character significantly increases its polarity, rendering it more soluble in aqueous and polar protic solvents, a crucial advantage for many synthetic protocols. |
| pKa (Predicted) | 9.23 ± 0.18 (Phenolic OH) | [8] This value is for the free base. The electron-withdrawing fluorine atom ortho to the amino group and meta to the hydroxyl group will lower the pKa of both the anilinium ion (making it a stronger acid than aniline) and the phenol (making it a stronger acid than phenol). This is critical for predicting its charge state at a given pH during reactions or extractions. |
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the identity and purity of this key intermediate. The choice of analytical technique is driven by the information required, from structural confirmation to quantitative purity assessment.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton spectrum provides information on the aromatic substitution pattern. For the hydrochloride salt in a solvent like DMSO-d₆, one would expect to see three distinct aromatic proton signals. The protonation of the amino group to anilinium (-NH₃⁺) results in a broad, exchangeable signal and causes a downfield shift of the adjacent aromatic protons compared to the free base due to increased electron withdrawal.
-
¹³C NMR: Confirms the number of unique carbon environments and the presence of the C-F bond through characteristic coupling constants (J-coupling).
-
¹⁹F NMR: A single resonance confirms the presence of the single fluorine atom, and its chemical shift provides information about the electronic environment. This is a highly specific and sensitive technique for any fluorinated compound.
4.2. Infrared (IR) Spectroscopy IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of the hydrochloride salt is distinct from the free base:
-
O-H Stretch: A broad band around 3200-3400 cm⁻¹.
-
N-H Stretch: A very broad and complex series of bands from ~2500-3000 cm⁻¹, characteristic of an ammonium salt (-NH₃⁺). This is a key differentiator from the free base, which shows sharper N-H stretches around 3300-3500 cm⁻¹.
-
Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong, characteristic absorption typically found in the 1100-1300 cm⁻¹ region.
4.3. Chromatographic Purity Assessment High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. A robust, validated HPLC method ensures batch-to-batch consistency and provides a reliable purity value.
Workflow for HPLC Purity Determination
Caption: A typical HPLC workflow for purity analysis.
Experimental Protocol: Reverse-Phase HPLC Method This protocol provides a self-validating system for determining the purity of this compound.
-
Objective: To determine the purity of 4-Amino-3-fluorophenol HCl by area percent normalization.
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][12]
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water.
-
Solvent B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
-
Analysis:
-
Inject the sample solution.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Causality behind choices: A C18 column is chosen for its versatility with polar aromatic compounds.[11] A buffered mobile phase (using phosphoric or formic acid) is essential to control the ionization state of the analyte, ensuring sharp, reproducible peak shapes.[13] Gradient elution is used to ensure that both polar and non-polar impurities are effectively eluted and resolved from the main peak.
Safety, Handling, and Storage
Due to its hazard profile, strict adherence to safety protocols is mandatory when handling this compound. The data below pertains to the free base and should be considered applicable to the hydrochloride salt.
| GHS Information | Details | Reference |
| Pictograms | GHS07 (Exclamation Mark), GHS08 (Health Hazard), GHS09 (Environment) | |
| Signal Word | Danger | |
| Hazard Statements | H302: Harmful if swallowed.H317: May cause an allergic skin reaction.H350: May cause cancer.H411: Toxic to aquatic life with long lasting effects. | [2] |
| Precautionary Statements | P201, P261, P273, P280, P301+P312, P302+P352, P405 | [5] |
5.1. Hazard Profile The primary hazards are acute oral toxicity, skin sensitization, and potential carcinogenicity.[2] Repeated exposure should be avoided, and the compound should be handled as a suspected carcinogen. It is also classified as toxic to aquatic life, requiring proper disposal procedures to prevent environmental release.
5.2. Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Hygiene: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
5.3. Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. It should be stored under an inert atmosphere (e.g., argon or nitrogen) and kept in the dark to prevent degradation.
-
Stability: The compound is noted to be air-sensitive. Proper storage is crucial to maintain its purity and prevent oxidative decomposition, which can lead to discoloration and the formation of impurities.
Conclusion
This compound is a high-value chemical intermediate whose properties are well-suited for applications in pharmaceutical and materials synthesis. Its ionic nature provides favorable solubility in polar solvents, while the fluorinated aromatic core offers a powerful tool for modulating the characteristics of target molecules. A thorough understanding of its physicochemical properties, coupled with robust analytical characterization and stringent safety protocols, is essential for its effective and safe utilization in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-3-fluorophenol | 399-95-1 [chemicalbook.com]
- 4. 4-Amino-3-fluorophenol, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. 4-Amino-3-fluorophenol, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. White 4-amino-3-chlorophenol Hydrochloride Cas No. 52671-64-4 at Best Price in Shijiazhuang | Shijiazhuang Dingmin Pharmaceutical Sciences Co., Ltd. [tradeindia.com]
- 8. 4-Amino-3-fluorophenol CAS#: 399-95-1 [m.chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 13. Separation of 4-Amino-3-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Elucidation of the Molecular Structure of 4-Amino-3-fluorophenol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-fluorophenol hydrochloride is a crucial chemical intermediate in the pharmaceutical and dye industries. Its molecular structure, which includes a phenol, an aniline, and a fluorine substituent, imparts unique chemical properties that are leveraged in the synthesis of more complex molecules. A thorough understanding of its structure is paramount for quality control, reaction optimization, and regulatory compliance. This technical guide provides a comprehensive overview of the analytical techniques and data interpretation required for the complete structure elucidation of this compound. While specific experimental data for the hydrochloride salt is not widely published, this guide presents data for the free base and related compounds, offering a robust framework for its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Amino-3-fluorophenol and its hydrochloride salt is presented in Table 1. This data is essential for sample handling, preparation, and the selection of appropriate analytical techniques.
| Property | 4-Amino-3-fluorophenol | This compound |
| Chemical Formula | C₆H₆FNO | C₆H₆FNO·HCl |
| Molecular Weight | 127.12 g/mol | 163.58 g/mol |
| Appearance | Light yellow to brown crystalline solid | Expected to be a crystalline solid |
| Melting Point | 135-137 °C | Data not available |
| Solubility | Slightly soluble in water, soluble in organic solvents like methanol, ethanol, and ethers. | Expected to have higher solubility in polar solvents like water and alcohols. |
| CAS Number | 399-95-1 | 18266-53-0 |
Spectroscopic Data for Structure Elucidation
The definitive confirmation of the molecular structure of this compound requires a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the position of the fluorine atom.
¹H NMR (Proton NMR)
-
δ 8.78 ppm (s, 1H): This singlet corresponds to the phenolic hydroxyl proton (-OH).
-
δ 6.59 ppm (dd, J=10.4, 8.4 Hz, 1H): This doublet of doublets is assigned to the proton at C5, coupled to the neighboring proton at C6 and the fluorine at C3.
-
δ 6.43 ppm (m, 1H): This multiplet is likely the proton at C6.
-
δ 6.34 ppm (m, 1H): This multiplet can be attributed to the proton at C2.
-
δ 4.38 ppm (m, 2H): This multiplet corresponds to the two protons of the amino group (-NH₂).
Prediction for the Hydrochloride Salt: Upon protonation of the amino group to form the hydrochloride salt (-NH₃⁺), the chemical shifts of the aromatic protons are expected to shift downfield due to the increased electron-withdrawing nature of the ammonium group. The -NH₃⁺ protons would likely appear as a broad singlet at a significantly downfield chemical shift.
¹³C NMR (Carbon-13 NMR)
¹³C NMR spectroscopy identifies the number of unique carbon environments in the molecule. While a spectrum for this compound is not available, a spectrum for the isomeric 4-amino-2-fluorophenol hydrochloride in methanol-d₄ provides valuable comparative data. The interpretation of the carbon signals is crucial for confirming the substitution pattern of the benzene ring. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF).
¹⁹F NMR (Fluorine-19 NMR)
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine atom is highly dependent on its electronic environment. For aromatic fluorides, the chemical shift typically appears in the range of -100 to -140 ppm relative to CFCl₃. The fluorine signal will be split by adjacent protons, providing further structural confirmation.
| Spectroscopic Data Summary | ¹H NMR (Free Base, DMSO-d₆) | ¹³C NMR (Predicted for Hydrochloride) | ¹⁹F NMR (Predicted for Hydrochloride) |
| Chemical Shifts (δ, ppm) | 8.78 (-OH), 6.59 (H5), 6.43 (H6), 6.34 (H2), 4.38 (-NH₂)[1] | Aromatic carbons: ~110-160 ppm. C-F bond will show a large ¹JCF coupling. | Aromatic fluorine: ~ -100 to -140 ppm. |
| Coupling Constants (J, Hz) | J(H5-H6) and J(H5-F) are observed. | ¹JCF: ~240-260 Hz, ²JCF and ³JCF: ~5-25 Hz. | Coupling to ortho and meta protons will be observed. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structure confirmation. For this compound, the expected molecular ion peak for the free base would be at m/z 127.0433 (monoisotopic mass)[2]. In the mass spectrum of the hydrochloride salt, the free base is typically observed.
Expected Fragmentation Pattern:
The fragmentation of 4-Amino-3-fluorophenol would likely involve:
-
Loss of CO to give a fragment corresponding to a fluorinated aminocyclopentadiene cation.
-
Loss of HCN from the aniline moiety.
-
Cleavage of the C-F or C-OH bonds, although these are generally strong bonds.
The mass spectrum of the non-fluorinated analog, 4-aminophenol, shows a prominent molecular ion peak at m/z 109 and significant fragments at m/z 80 and 52[3].
| Mass Spectrometry Data | Expected Values for 4-Amino-3-fluorophenol |
| Molecular Ion (M⁺) | m/z 127 (for the free base) |
| Key Fragment Ions | Predictions based on the fragmentation of similar molecules suggest potential losses of CO, HCN, and F. |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, amino, and aromatic C-F groups. The spectrum of the related compound p-Aminophenol hydrochloride shows characteristic peaks that can be used for comparison[4].
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| O-H stretch (phenol) | 3200-3600 (broad) | The broadness is due to hydrogen bonding. |
| N-H stretch (primary amine salt) | 2800-3200 (broad) | Appears as a broad band due to the -NH₃⁺ group. |
| Aromatic C=C stretch | 1450-1600 | Multiple sharp to medium bands are characteristic of the benzene ring. |
| C-O stretch (phenol) | 1200-1260 | Strong absorption. |
| C-F stretch | 1100-1300 | Strong, characteristic absorption. |
| Aromatic C-H bend (out-of-plane) | 750-900 | The pattern of these bands can indicate the substitution pattern on the aromatic ring. |
Experimental Protocols
Detailed experimental protocols are essential for obtaining high-quality, reproducible data for structure elucidation.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as labile protons (-OH, -NH₃⁺) may exchange with deuterium in D₂O.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 1-5 seconds.
-
Reference the spectrum to an external standard such as CFCl₃.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis:
-
Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base.
-
Obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental composition.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and aid in structural analysis.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.
-
Logical Workflow and Data Integration
The elucidation of the structure of this compound is a stepwise process that integrates data from multiple analytical techniques.
Caption: Workflow for the structure elucidation of this compound.
The process begins with determining the fundamental physicochemical properties. Mass spectrometry then provides the molecular weight and fragmentation patterns. Infrared spectroscopy identifies the key functional groups. Finally, NMR spectroscopy provides the detailed connectivity of the atoms, allowing for the complete assembly of the molecular structure. The data from all techniques must be consistent to confirm the final structure.
Caption: Interrelationship of spectroscopic data in structure elucidation.
Conclusion
The structural elucidation of this compound is a critical step in its application in research and industry. This guide has outlined the necessary analytical techniques, including NMR, MS, and IR spectroscopy, and provided a framework for data interpretation. While a complete set of experimental data for the hydrochloride salt is not publicly available, the information provided for the free base and related compounds, along with the detailed experimental protocols, offers a comprehensive approach for researchers to confirm the structure of this important molecule. The integration of data from these multiple spectroscopic methods provides a high degree of confidence in the final structural assignment.
References
synthesis of 4-Amino-3-fluorophenol hydrochloride from p-nitrophenol
An In-depth Technical Guide to the Synthesis of 4-Amino-3-fluorophenol Hydrochloride from p-Nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a synthetic route for the preparation of this compound, a valuable intermediate in the pharmaceutical industry, starting from the readily available precursor, p-nitrophenol. The synthesis involves a multi-step process encompassing reduction, sulfonation, fluorination, and desulfonation.
Synthetic Pathway Overview
The proceeds through a four-step sequence. The initial step involves the reduction of the nitro group of p-nitrophenol to an amino group, yielding p-aminophenol. Subsequently, the p-aminophenol undergoes sulfonation, followed by a fluoro-substitution reaction. The final steps involve the removal of the sulfonic acid group (desulfonation) and the formation of the hydrochloride salt to yield the target compound.[1]
Caption: Overall synthetic workflow from p-nitrophenol.
Experimental Protocols and Data
Step 1: Reduction of p-Nitrophenol to p-Aminophenol
The initial step involves the catalytic hydrogenation of p-nitrophenol to p-aminophenol. This is a well-established industrial process.
Experimental Protocol:
A mixture of p-nitrophenol, water, and ethanol is charged into a high-pressure reactor. A nickel-based catalyst is added, and the reactor is pressurized with hydrogen gas. The reaction mixture is heated and stirred until the reaction is complete. After cooling, the catalyst is removed by filtration, and the p-aminophenol is isolated by crystallization.[1]
| Parameter | Value | Reference |
| Starting Material | p-Nitrophenol | [1] |
| Solvent | Water/Ethanol mixture | [1] |
| Catalyst | Nickel-based catalyst | [1] |
| Hydrogen Pressure | 0.2 - 0.5 MPa | [1] |
| Temperature | 70 - 90 °C | [1] |
| Product | p-Aminophenol | [1] |
Step 2: Sulfonation of p-Aminophenol
The subsequent step is the sulfonation of p-aminophenol to direct the incoming fluorine atom to the desired position.
Experimental Protocol:
p-Aminophenol is added to concentrated sulfuric acid at a controlled temperature. The reaction mixture is stirred to ensure the formation of p-aminophenol-2-sulfonic acid.[1]
| Parameter | Value | Reference |
| Starting Material | p-Aminophenol | [1] |
| Reagent | Concentrated Sulfuric Acid | [1] |
| Temperature | 30 °C | [1] |
| Product | p-Aminophenol-2-sulfonic acid | [1] |
Step 3: Fluorination of p-Aminophenol-2-sulfonic acid
This crucial step introduces the fluorine atom onto the aromatic ring.
Experimental Protocol:
The p-aminophenol-2-sulfonic acid is treated with a fluorinating agent, such as xenon difluoride, in the presence of a catalyst like hydrogen fluoride.[1]
| Parameter | Value | Reference |
| Starting Material | p-Aminophenol-2-sulfonic acid | [1] |
| Fluorinating Agent | Xenon Difluoride | [1] |
| Catalyst | Hydrogen Fluoride | [1] |
| Product | 4-Amino-3-fluoro-phenol-2-sulfonic acid | [1] |
Step 4: Desulfonation
The sulfonic acid group is removed to yield 4-amino-3-fluorophenol.
Experimental Protocol:
The fluorinated intermediate is heated in dilute sulfuric acid. The sulfonic acid group is hydrolyzed, and the desired 4-amino-3-fluorophenol is then extracted from the reaction mixture using a suitable organic solvent.[1][2]
| Parameter | Value | Reference |
| Starting Material | 4-Amino-3-fluoro-phenol-2-sulfonic acid | [1] |
| Reagent | Dilute Sulfuric Acid (e.g., 30%) | [1] |
| Extraction Solvent | Ethyl acetate, Propyl acetate, or Methyl acetate | [1] |
| pH for Extraction | 6.5 - 10.5 | [1] |
| Product | 4-Amino-3-fluorophenol | [1] |
Step 5: Formation of Hydrochloride Salt
The final step is the conversion of the free base to its more stable hydrochloride salt.
Experimental Protocol:
4-Amino-3-fluorophenol is dissolved in a suitable organic solvent (e.g., isopropanol or diethyl ether). A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
| Parameter | Value |
| Starting Material | 4-Amino-3-fluorophenol |
| Reagent | Hydrogen Chloride (in a suitable solvent) |
| Solvent | Isopropanol, Diethyl ether, or similar |
| Product | This compound |
Logical Workflow Diagram
Caption: Step-by-step logical workflow for the synthesis.
Alternative Pathway: Reduction of 3-Fluoro-4-nitrophenol
An alternative and well-documented method to obtain 4-Amino-3-fluorophenol is through the reduction of 3-fluoro-4-nitrophenol.
Experimental Protocol:
To a solution of 3-fluoro-4-nitrophenol in a mixture of ethanol and tetrahydrofuran, 10% palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere at room temperature. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-amino-3-fluorophenol.[3]
| Parameter | Value | Reference |
| Starting Material | 3-Fluoro-4-nitrophenol (20 g) | [3] |
| Solvent | Ethanol (200 ml) / Tetrahydrofuran (125 ml) | [3] |
| Catalyst | 10% Palladium on Carbon (6.0 g) | [3] |
| Reaction Time | 4.5 hours | [3] |
| Temperature | Room Temperature | [3] |
| Yield | 16.1 g (100%) | [3] |
| Product | 4-Amino-3-fluorophenol | [3] |
This can then be converted to the hydrochloride salt as described previously.
Caption: Workflow for the alternative synthesis route.
This guide provides a detailed framework for the synthesis of this compound. Researchers should consult the cited literature for further details and adapt the procedures based on laboratory safety standards and available equipment.
References
An In-depth Technical Guide to 4-Amino-3-fluorophenol Hydrochloride
This technical guide provides a comprehensive overview of 4-Amino-3-fluorophenol hydrochloride, a key intermediate in the pharmaceutical industry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and applications.
Physicochemical Properties
This compound is a light yellow to brown crystalline powder. The introduction of a fluorine atom into the phenethylamine structure can significantly alter the molecule's properties, including its acidity, basicity, and lipophilicity. This substitution is a critical strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1]
Table 1: Physicochemical Data for 4-Amino-3-fluorophenol and its Hydrochloride Salt
| Property | 4-Amino-3-fluorophenol | This compound |
| Molecular Formula | C₆H₆FNO | C₆H₆FNO·HCl |
| Molecular Weight | 127.12 g/mol [1][2] | 163.58 g/mol [3] |
| CAS Number | 399-95-1[1][2][4][5] | 18266-53-0 |
| Appearance | Light yellow to brown powder/crystal | Not specified, likely similar to free base |
| Melting Point | 135.0 to 140.0 °C | Not available |
| Purity | >98.0% (GC) | Typically ≥99% for pharmaceutical use[1] |
| Solubility | Slightly soluble in water | More soluble in water than the free base |
| IUPAC Name | 4-amino-3-fluorophenol[1][3] | 4-amino-3-fluorophenol;hydrochloride[3] |
| Synonyms | 2-Fluoro-4-hydroxyaniline, 3-Fluoro-4-aminophenol | 2-Fluoro-4-hydroxyaniline hydrochloride |
Synthesis and Purification
The synthesis of 4-Amino-3-fluorophenol typically involves the reduction of a nitrophenol precursor. Several synthetic routes have been reported, with variations in starting materials and reaction conditions.
Experimental Protocol: Synthesis of 4-Amino-3-fluorophenol via Catalytic Hydrogenation
This protocol is based on the reduction of 3-fluoro-4-nitrophenol.
Materials:
-
3-fluoro-4-nitrophenol (20 g)
-
Ethanol (200 ml)
-
Tetrahydrofuran (125 ml)
-
10% Palladium on carbon (6.0 g)
-
Hydrogen gas
Procedure:
-
To a solution of 3-fluoro-4-nitrophenol in ethanol and tetrahydrofuran, add 10% palladium on carbon.
-
Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove the catalyst.
-
Wash the catalyst with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 4-Amino-3-fluorophenol as a pale yellow solid.[3]
To obtain the hydrochloride salt, the resulting 4-Amino-3-fluorophenol can be dissolved in a suitable solvent and treated with hydrochloric acid.
Experimental Protocol: Improved Synthesis for Pharmaceutical Applications
An improved, cost-effective, and commercially viable process for the preparation of 4-amino-3-fluorophenol has been developed, particularly for its use in the synthesis of the drug Regorafenib.[6]
Materials:
-
Sulfanilic acid (77.2 g)
-
Sodium carbonate (22.6 g)
-
Sodium nitrite (32.3 g)
-
Hydrochloric acid
-
3-fluorophenol (50 g)
-
Sodium hydroxide
-
Ammonium chloride (143 g)
-
Iron powder (74.7 g)
-
Ethyl acetate (300 ml)
-
Cyclohexane
-
Water
Procedure:
-
Slowly add sodium carbonate to a mixture of sulfanilic acid in water at 25-30°C.
-
Cool the mixture to 0°C to -5°C and slowly add an aqueous solution of sodium nitrite.
-
Add aqueous hydrochloric acid to the mixture at 0°C to -5°C and stir for 60 minutes (mixture-1).
-
In a separate vessel, add sodium hydroxide solution and sodium carbonate to a mixture of 3-fluorophenol in water at 25-30°C and cool to 5-10°C (mixture-2).
-
Slowly add mixture-2 to mixture-1 at 0°C to -5°C and stir for 60 minutes.
-
Treat the mixture with aqueous hydrochloric acid at 0-5°C and then allow it to warm to 20-25°C.
-
Slowly add ammonium chloride and iron powder to the mixture at 20-25°C and stir for 3 hours.
-
Add ethyl acetate to the mixture and stir for 15 minutes.
-
Filter the mixture. Separate the organic layer from the filtrate and distill it off.
-
Add cyclohexane to the residue and stir for 30 minutes.
-
Filter the mixture and dry to obtain the final product.[6]
Analytical Characterization
The identity and purity of 4-Amino-3-fluorophenol are confirmed using various analytical techniques.
Table 2: Analytical Data for 4-Amino-3-fluorophenol
| Technique | Data |
| ¹H-NMR (DMSO-d₆, δ in ppm) | 4.38 (2H, m), 6.34 (1H, m), 6.43 (1H, m), 6.59 (1H, dd, J=8.4, 10.4 Hz), 8.78 (1H, s)[3] |
| Infrared (IR) Spectroscopy | Data not readily available in the search results. |
| Mass Spectrometry (MS) | Data not readily available in the search results. |
Applications in Drug Development
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom can enhance the biological activity and pharmacokinetic properties of the final active pharmaceutical ingredient (API).[1]
A notable application is in the synthesis of Regorafenib , an oral multi-kinase inhibitor.[6] Regorafenib targets angiogenic, stromal, and oncogenic receptor tyrosine kinases (RTKs), playing a vital role in cancer therapy.[6]
Logical Relationship: Synthesis of Regorafenib
The following diagram illustrates the role of 4-Amino-3-fluorophenol as a key starting material in the synthesis of Regorafenib.
Caption: Role of 4-Amino-3-fluorophenol in Regorafenib synthesis.
Signaling Pathway: Mechanism of Action of Regorafenib
Regorafenib's therapeutic effect is achieved by inhibiting multiple signaling pathways involved in tumor growth and progression.
Caption: Inhibition of key signaling pathways by Regorafenib.
Safety and Handling
4-Amino-3-fluorophenol is harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing cancer. It is also toxic to aquatic life with long-lasting effects.[7][8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
This technical guide provides a summary of the available information on this compound. For further details, researchers should consult the cited literature and relevant safety data sheets (SDS).
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 4-Amino-3-fluorophenol | 399-95-1 [chemicalbook.com]
- 6. tdcommons.org [tdcommons.org]
- 7. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Amino-3-fluorophenol | 399-95-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-depth Technical Guide to the Solubility of 4-Amino-3-fluorophenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 4-Amino-3-fluorophenol hydrochloride (CAS Number: 18266-53-0). Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility information, general principles, and detailed experimental protocols for determining solubility.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its solubility is a critical parameter for process development, formulation, and analytical method development. This guide aims to consolidate the known information and provide a framework for researchers to determine its solubility in relevant solvent systems.
Solubility Data
A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound. Several safety data sheets explicitly state "no data available" for solubility.
However, based on the general principles of solubility for amine hydrochlorides, a qualitative assessment can be made. As the hydrochloride salt of an amine, this compound is a polar, ionic compound. This suggests it will have higher solubility in polar protic solvents and lower solubility in nonpolar aprotic solvents. The free base, 4-Amino-3-fluorophenol, is described as slightly soluble in water and soluble in organic solvents like alcohols, ethers, and chloroform. The hydrochloride salt is expected to be more soluble in water and lower-molecular-weight alcohols compared to its free base.
Table 1: Qualitative Solubility Profile of this compound
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Favorable ion-dipole interactions and hydrogen bonding between the salt and the solvent. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to Low | Some dipole-dipole interactions are possible, but less effective at solvating the ions than protic solvents. |
| Nonpolar | Hexane, Toluene | Very Low | Lack of favorable interactions to overcome the lattice energy of the ionic salt. |
Experimental Protocol for Solubility Determination
The isothermal equilibrium method is a widely accepted technique for accurately determining the solubility of a compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.
Materials:
-
This compound (purity >99%)
-
Analytical grade solvents (e.g., water, methanol, ethanol, acetonitrile, etc.)
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in sealed vials. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle. Centrifuge the vials to further ensure a clear supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter. Accurately dilute the filtered solution with a suitable mobile phase for HPLC analysis.
-
Quantification: Determine the concentration of this compound in the diluted sample using a validated HPLC method.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility, and the results reported as the mean ± standard deviation.
Visualizations
Since no specific signaling pathways involving this compound have been identified in the literature, a diagram illustrating the experimental workflow for solubility determination is provided below.
Conclusion
References
Spectral Analysis of 4-Amino-3-fluorophenol Hydrochloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 4-Amino-3-fluorophenol hydrochloride, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Executive Summary
This compound is a crucial building block in the development of various pharmaceutical compounds. A thorough understanding of its spectral properties is essential for its identification, characterization, and quality control. This guide presents available and predicted spectral data, along with detailed experimental protocols for acquiring such data. While experimental spectra for the hydrochloride salt are not widely available in public databases, this guide provides data for the free base, 4-Amino-3-fluorophenol, and discusses the expected spectral changes upon protonation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The following tables summarize the available ¹H NMR data for the free base and predicted ¹³C NMR data for the hydrochloride salt.
¹H NMR Data
The ¹H NMR spectrum of 4-Amino-3-fluorophenol (the free base) has been reported in DMSO-d₆. For the hydrochloride salt, shifts in the aromatic region are expected to be similar, though the acidic protons of the ammonium (-NH₃⁺) and hydroxyl (-OH) groups will be highly dependent on the solvent and concentration.
Table 1: ¹H NMR Spectral Data of 4-Amino-3-fluorophenol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.78 | s | 1H | -OH |
| 6.59 | dd, J=8.4, 10.4 Hz | 1H | H-6 |
| 6.43 | m | 1H | H-5 |
| 6.34 | m | 1H | H-2 |
| 4.38 | m | 2H | -NH₂ |
Source: DMSO-d₆
¹³C NMR Data
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 145-155 (d, ¹JCF) | C-3 |
| 140-150 | C-4 |
| 130-140 | C-1 |
| 115-125 (d, ²JCF) | C-2 |
| 110-120 (d, ²JCF) | C-5 |
| 105-115 (d, ³JCF) | C-6 |
Note: These are estimated values. Actual experimental values may vary. The 'd' indicates a doublet due to carbon-fluorine coupling.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3200-3500 | O-H stretch | Broad band due to phenolic hydroxyl group |
| 2800-3200 | N-H stretch | Broad band for the ammonium salt (-NH₃⁺) |
| 1500-1600 | N-H bend | Characteristic of the ammonium salt |
| 1580-1620 | C=C stretch | Aromatic ring |
| 1200-1300 | C-O stretch | Phenolic C-O bond |
| 1100-1200 | C-F stretch | Carbon-fluorine bond |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 4-Amino-3-fluorophenol, the exact mass of the molecular ion [M]⁺ is a key identifier.
Table 4: Mass Spectrometry Data for 4-Amino-3-fluorophenol
| Parameter | Value |
| Molecular Formula | C₆H₆FNO |
| Exact Mass | 127.0433 u |
| Molecular Weight | 127.12 g/mol |
| Expected [M+H]⁺ for Hydrochloride | 128.0511 u |
Source: PubChem CID 2735919[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data discussed.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle 45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
FT-IR Spectroscopy
Objective: To obtain the infrared absorption spectrum.
Methodology:
-
Sample Preparation: As the sample is a solid powder, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, direct insertion or gas chromatography (GC) can be used. For less volatile samples, electrospray ionization (ESI) is suitable.
-
Ionization: Electron Ionization (EI) is a common method for relatively small organic molecules.[3][4][5]
-
The sample is bombarded with a high-energy electron beam (typically 70 eV).
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
Visualizations
The following diagrams illustrate the general workflow for spectral data acquisition and the logical relationship of the spectroscopic techniques.
References
- 1. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Unraveling the Molecular Behavior of 4-Amino-3-fluorophenol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-fluorophenol hydrochloride is a fluorinated aromatic compound primarily recognized as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its utility spans the pharmaceutical industry, particularly in the development of analgesics and anti-inflammatory drugs, as well as in the agrochemical sector for the creation of fungicides.[1][2][3] The strategic placement of a fluorine atom on the phenol ring is known to significantly modulate the physicochemical properties of the parent molecule, often leading to enhanced biological activity, improved metabolic stability, and a more favorable pharmacokinetic profile in the final drug product. This technical guide aims to provide an in-depth exploration of the available information regarding the mechanism of action of this compound, drawing from direct evidence where available and inferring potential biological activities based on its structural characteristics and the known pharmacology of related compounds.
Core Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClFNO | [4] |
| Molecular Weight | 163.58 g/mol | [4] |
| Appearance | Cream to brown powder | [5] |
| Melting Point | 134.0-144.0 °C | [5] |
| Purity | ≥95.0% (GC) | [5] |
Inferred and Investigated Mechanisms of Action
Direct studies on the specific mechanism of action of this compound are limited in publicly available literature. However, based on its structural similarity to other well-characterized molecules and some preliminary findings, several potential mechanisms can be postulated and are areas of active investigation.
Antimicrobial and Antifungal Activity
Some evidence suggests that 4-Amino-3-fluorophenol possesses antimicrobial and antifungal properties, notably against the plant pathogen Fusarium oxysporum.[6] While the precise mechanism for this compound is not elucidated, the general mechanisms by which phenolic compounds and other antifungal agents exert their effects on fungi like Fusarium oxysporum are understood to involve:
-
Disruption of Cell Membrane Integrity: Phenolic compounds can intercalate into the lipid bilayer of the fungal cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.
-
Inhibition of Key Fungal Enzymes: Many antifungal agents target enzymes essential for fungal survival, such as those involved in cell wall synthesis (e.g., chitin synthase) or ergosterol biosynthesis.
-
Induction of Oxidative Stress: The compound may promote the generation of reactive oxygen species (ROS) within the fungal cell, leading to damage of proteins, lipids, and nucleic acids.[7]
This protocol is adapted from methodologies used to assess the antifungal activity of various compounds against filamentous fungi like Fusarium oxysporum.[6][8]
-
Preparation of Fungal Inoculum: Fusarium oxysporum is cultured on Potato Dextrose Agar (PDA) plates at 25-28°C for 5-7 days. A mycelial plug (typically 5 mm in diameter) is aseptically cut from the leading edge of an actively growing colony.
-
Preparation of Test Plates: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. This stock is then serially diluted and added to molten PDA to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). The final concentration of the solvent should be kept constant across all plates and should not exceed a level that affects fungal growth (typically ≤1% v/v). A control plate containing only the solvent is also prepared.
-
Inoculation and Incubation: The mycelial plug is placed in the center of each test and control plate. The plates are then incubated at 25-28°C for a defined period (e.g., 5-7 days), or until the mycelium in the control plate has reached the edge of the plate.
-
Data Analysis: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the test plate. The IC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) can then be determined by plotting the percentage of inhibition against the compound concentration.
Potential Modulation of the Cyclooxygenase (COX) Pathway
Given that 4-Amino-3-fluorophenol is a key intermediate in the synthesis of analgesics and anti-inflammatory drugs, it is plausible that it may interact with components of the inflammatory cascade, such as the cyclooxygenase (COX) enzymes.[1] Aminophenol derivatives, like acetaminophen, are known to exert their analgesic and antipyretic effects through the inhibition of COX enzymes, particularly in the central nervous system. While 4-Amino-3-fluorophenol itself has not been confirmed as a direct COX inhibitor, this remains a logical avenue for investigation.
This protocol outlines a common method for assessing the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Reaction Mixture: The test compound, this compound, is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a reaction buffer (e.g., Tris-HCl) containing a heme cofactor and an appropriate indicator (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) for a specified time at a controlled temperature (e.g., 25°C).
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Measurement of Activity: The peroxidase activity of the COX enzyme is measured spectrophotometrically by monitoring the oxidation of the indicator, which results in a color change. The rate of the reaction is determined by measuring the change in absorbance over time.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate in the absence of the inhibitor. IC50 values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.
Potential Neurological Activity
A study on a structurally related compound, 3-(1-Aminoethyl)-4-fluorophenol, demonstrated inhibitory activity against monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and acetylcholinesterase (AChE), with the following quantitative data:
| Target Enzyme | IC50 (nM) |
| MAO-A | 150 |
| MAO-B | 25 |
| AChE | 5,000 |
The study also reported a cytotoxicity CC50 value of 50 µM in SH-SY5Y human neuroblastoma cells.[9] This suggests that the aminofluorophenol scaffold may have the potential to interact with neurological targets.
This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9]
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well. The cells are allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium to various concentrations. The medium in the wells is replaced with the medium containing the test compound. Control wells with medium and solvent alone are also included. The plates are incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The medium is removed, and a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals. The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the solvent control. The CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined from the dose-response curve.
Visualizing Potential Mechanisms and Workflows
To further clarify the potential biological interactions and experimental procedures, the following diagrams are provided.
Caption: Inferred antifungal mechanism of action.
Caption: Experimental workflow for COX inhibition assay.
Conclusion
While this compound is well-established as a critical building block in medicinal chemistry and agrochemical synthesis, its intrinsic biological activity and mechanism of action are not yet fully characterized. The available evidence and structural analogies suggest potential for antimicrobial, antifungal, and possibly anti-inflammatory or neurological activities. The experimental protocols detailed in this guide provide a framework for future research to elucidate the precise molecular targets and signaling pathways modulated by this compound. A deeper understanding of its mechanism of action will not only be of academic interest but could also open new avenues for its direct therapeutic or agrochemical applications. Further investigation into these potential activities is warranted to fully unlock the biological potential of this versatile fluorinated compound.
References
- 1. covethouse.eu [covethouse.eu]
- 2. Page loading... [guidechem.com]
- 3. tdcommons.org [tdcommons.org]
- 4. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-3-fluorophenol | 399-95-1 [sigmaaldrich.com]
- 6. Synthesis and Antifungal Activity against Fusarium oxysporum of Some Brassinin Analogs Derived from l-tryptophan: A DFT/B3LYP Study on the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.plos.org [journals.plos.org]
- 9. benchchem.com [benchchem.com]
The Biological Versatility of Fluorinated Aminophenols: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the biological activities of fluorinated aminophenols, a class of compounds demonstrating significant potential in drug discovery. The strategic incorporation of fluorine into the aminophenol scaffold can dramatically modulate a molecule's physicochemical properties, leading to enhanced metabolic stability, binding affinity, and efficacy across a range of therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction: The Impact of Fluorination
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[1] In the context of aminophenols, fluorination can influence lipophilicity, acidity, and metabolic stability, thereby impacting their biological activity.[1] This guide explores the diverse biological activities exhibited by fluorinated aminophenols, with a focus on their anticancer, antimicrobial, and neuroprotective properties.
Anticancer Activity of Fluorinated Aminophenols
Fluorinated aminophenol derivatives have emerged as potent inhibitors of key signaling pathways implicated in cancer progression, particularly the RAS/RAF/MEK/ERK pathway.[2] Aberrant activation of this cascade is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2]
Quantitative Data: Kinase Inhibition
The following table summarizes the in vitro biochemical and cellular potency of a series of benzimidazole reverse amides that incorporate a fluorinated aminophenol-like moiety. These compounds were evaluated for their inhibitory activity against the BRAFV600E kinase and their ability to suppress the phosphorylation of ERK (p-ERK), a downstream effector in the RAF/MEK/ERK pathway.[2]
| Compound ID | R' Group | BRAF V600E IC50 (µM) | p-ERK EC50 (µM) |
| 2 | 3-t-Bu | 0.003 | 0.04 |
| 9 | 3-Et | <0.0004 | 0.1 |
| 10 | 3-iPr | <0.0004 | 0.05 |
| 11 | 3-OCHF3 | 0.0004 | 0.1 |
| 12 | 3-CF3 | 0.003 | 0.4 |
| 13 | 4-t-Bu | 0.009 | 0.05 |
| 14 | 4-Et | 0.001 | 0.08 |
| 15 | 4-iPr | 0.004 | 0.09 |
| 16 | 4-OCHF3 | 0.001 | 0.1 |
| 17 | 4-CF3 | 0.004 | 0.05 |
| 18 | 2-F, 5-CF3 | 0.001 | 0.09 |
Data sourced from a technical guide on fluorinated aminophenol derivatives as kinase inhibitors.[2]
Signaling Pathway: RAS/RAF/MEK/ERK Cascade
The fluorinated aminophenol derivatives discussed inhibit the RAF kinases, which are central components of the RAS/RAF/MEK/ERK signaling pathway.[2]
Experimental Protocol: BRAFV600E Kinase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory potency (IC50) of synthesized compounds against the BRAFV600E kinase.[2]
Materials:
-
Recombinant BRAFV600E enzyme
-
Peptide substrate for BRAF
-
Test compounds (fluorinated aminophenols)
-
Kinase assay buffer
-
ATP
-
Luciferase-based ATP detection reagent
-
96-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of concentrations for IC50 determination.[2]
-
Reaction Mixture Preparation: In a 96-well plate, combine the recombinant BRAFV600E enzyme, the peptide substrate, and the diluted test compounds in the kinase assay buffer.[2]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.[2] Incubate for a specified time at a controlled temperature (e.g., 30°C).[2]
-
Signal Detection: After the incubation period, add a luciferase-based ATP detection reagent to the wells. This reagent measures the amount of remaining ATP, which is inversely proportional to the kinase activity.[2]
-
Data Analysis: Read the luminescence using a plate reader. Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]
Antimicrobial Activity of Fluorinated Aminophenols
Fluorinated aminophenols and their derivatives have also demonstrated promising activity against a range of microbial pathogens. The inclusion of fluorine can enhance the antimicrobial potency of the parent aminophenol scaffold.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents representative MIC values for some fluorinated compounds against various bacterial and fungal strains. While not exclusively fluorinated aminophenols, this data illustrates the potential of fluorination in developing antimicrobial agents.
| Compound Type | Microorganism | MIC (µg/mL) |
| Fluoroquinolone Derivatives[3] | Staphylococcus aureus (MSSA) | 0.06 - 2 |
| Fluoroquinolone Derivatives[3] | Staphylococcus aureus (MRSA) | 0.06 - 2 |
| Fluoroquinolone Derivatives[3] | Acinetobacter calcoaceticus | 0.06 |
| Fluorene Derivatives[2] | Escherichia coli | 0.156 - 10 |
| Fluorene Derivatives[2] | Staphylococcus aureus | 0.156 - 10 |
| Fluorene Derivatives[2] | Candida albicans | 0.156 - 10 |
| o-Nitrophenol Derivatives[4] | Gram-positive & Gram-negative bacteria, Fungi | 100 - 200 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.[5][6]
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or nephelometer
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh culture, prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).[5]
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the growth medium directly in the 96-well plate.[5]
-
Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.[5] Include a positive control (medium and inoculum, no compound) and a negative control (medium only).[7]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Neuroprotective Effects of Fluorinated Aminophenols
Fluorinated compounds are being investigated for their potential in treating neurodegenerative diseases.[8][9] Fluorination can enhance blood-brain barrier permeability and modulate interactions with neurological targets.[8] Excessive fluoride exposure, however, has been linked to neurotoxicity, highlighting the importance of careful design and dosage.[10][11]
Quantitative Data: Neuroprotection
The following table provides hypothetical EC50 values for a generic neuroprotective fluorinated aminophenol against different neurotoxic insults in a neuronal cell line.
| Neurotoxic Insult | Endpoint | Hypothetical EC50 (µM) |
| Oxidative Stress (H2O2) | Cell Viability | 5.2 |
| Excitotoxicity (Glutamate) | Reduction in Apoptosis | 8.7 |
| Mitochondrial Dysfunction (Rotenone) | ATP Levels | 12.5 |
Signaling Pathways in Neuroinflammation and Neuroprotection
Several signaling pathways are implicated in neuroinflammation and the neuroprotective effects of various compounds. Fluorinated compounds may modulate these pathways.
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol details a method to assess the neuroprotective effects of a compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM with supplements)
-
Test compound (fluorinated aminophenol)
-
Neurotoxin (e.g., hydrogen peroxide, H2O2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in 96-well plates and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., H2O2) to induce cell death. Include control wells (vehicle only, neurotoxin only).
-
Cell Viability Assessment (MTT Assay):
-
After incubation (e.g., 24 hours), add MTT solution to each well and incubate to allow the formation of formazan crystals in viable cells.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the EC50 value of the test compound.
Synthesis of Fluorinated Aminophenols
A variety of synthetic routes are available for the preparation of fluorinated aminophenols. The following is a general procedure for the synthesis of N-(4-hydroxy-3-(trifluoromethyl)phenyl) amide derivatives.[2]
General Synthesis Protocol
Materials:
-
Carboxylic acid
-
Coupling agent (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
4-amino-2-(trifluoromethyl)phenol
-
Ethyl acetate
-
1N HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Carboxylic Acid Activation: Dissolve the carboxylic acid, coupling agent, and organic base in an anhydrous solvent. Stir at room temperature to form the activated ester.[2]
-
Amide Bond Formation: Add a solution of 4-amino-2-(trifluoromethyl)phenol in the same solvent to the activated carboxylic acid mixture. Stir at room temperature for 12-24 hours.[2]
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.[2]
-
Redissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
-
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as NMR (1H, 13C, 19F) and Mass Spectrometry (MS).[2]
Conclusion
Fluorinated aminophenols represent a versatile and promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of fluorine can significantly enhance their potential as anticancer, antimicrobial, and neuroprotective agents. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual aids to facilitate further investigation and development of these valuable molecules. The continued exploration of the structure-activity relationships of fluorinated aminophenols will undoubtedly lead to the discovery of novel and potent therapeutic agents.
References
- 1. Synthesis and antimicrobial activity of 7-fluoro-3-aminosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro antibacterial activity of 7-(3-alkoxyimino-4-methyl-4-methylaminopiperidin-1-yl)-fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Synthesis of Fluoroflavones as Potential Neuroprotective Agents" by Maali Alshammari [egrove.olemiss.edu]
- 10. researchgate.net [researchgate.net]
- 11. Impacts of Fluoride Neurotoxicity and Mitochondrial Dysfunction on Cognition and Mental Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Fluorine in the Bioactivity of 4-Amino-3-fluorophenol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-fluorophenol hydrochloride is a crucial chemical intermediate, the significance of which is profoundly demonstrated in the synthesis of advanced pharmaceutical compounds. The strategic incorporation of a fluorine atom onto the aminophenol scaffold imparts unique physicochemical properties that can dramatically enhance the biological activity, metabolic stability, and pharmacokinetic profile of derivative molecules. This technical guide delves into the multifaceted role of the fluorine atom in this compound, with a particular focus on its influence on the bioactivity of downstream products, exemplified by the multi-kinase inhibitor, Regorafenib. We will explore the structure-activity relationships conferred by fluorine, the relevant signaling pathways, and provide generalized experimental protocols for assessing the bioactivity of this class of compounds.
Introduction: The Strategic Importance of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize pharmacological properties.[1] The small size and high electronegativity of the fluorine atom can lead to significant improvements in metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] this compound serves as a vital building block that leverages these benefits, enabling the synthesis of potent and selective therapeutic agents.[4][5]
The Role of Fluorine in Enhancing Bioactivity
The fluorine atom in this compound plays a critical role in modulating the electronic properties and conformation of molecules derived from it. This directly translates to enhanced biological activity, as evidenced by the comparison between the multi-kinase inhibitors Sorafenib and its fluorinated analogue, Regorafenib.[6][7]
2.1. Case Study: Regorafenib
Regorafenib, a potent inhibitor of multiple protein kinases, is synthesized using 4-Amino-3-fluorophenol as a key intermediate.[4][8] The only structural difference between Regorafenib and its predecessor, Sorafenib, is the presence of a fluorine atom on the central phenyl ring, a direct contribution from the 4-Amino-3-fluorophenol starting material.[6][7] This single fluorine atom is credited with broadening the kinase inhibition spectrum and increasing the inhibitory potential of Regorafenib compared to Sorafenib.[4][9]
The fluorine atom's electron-withdrawing nature can influence the pKa of the neighboring amino group and the conformation of the molecule, leading to more favorable interactions within the ATP-binding pocket of target kinases.[1][10] This results in the inhibition of a wider range of kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[11]
Table 1: Comparison of Kinase Inhibition Profiles of Sorafenib and Regorafenib (Qualitative)
| Kinase Target Family | Sorafenib | Regorafenib | Role of Fluorine (Inferred) |
| Angiogenic Kinases | VEGFR1-3, PDGFR-β | VEGFR1-3, PDGFR-β, TIE2 , FGFR1 | Broadens spectrum to include TIE2 and FGFR1, key mediators of angiogenesis.[9][11] |
| Oncogenic Kinases | c-KIT, RET, RAF-1, BRAF | c-KIT, RET, RAF-1, BRAF | Enhances potency against shared targets.[4] |
| Stromal Kinases | - | PDGFR-β, FGFR | Adds inhibitory activity against kinases in the tumor microenvironment.[11] |
Signaling Pathways Modulated by Derivatives of 4-Amino-3-fluorophenol
Given that 4-Amino-3-fluorophenol is a precursor to the multi-kinase inhibitor Regorafenib, the signaling pathways affected by its derivatives are primarily those critical for cancer progression. The fluorine atom enhances the inhibitory activity against these pathways.
The primary signaling pathways inhibited by Regorafenib, and by extension, influenced by the fluorine from 4-Amino-3-fluorophenol, include:
-
VEGFR Signaling: Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR1, 2, and 3) blocks tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4][11]
-
TIE2 Signaling: Inhibition of the Tyrosine kinase with Immunoglobulin-like and EGF-like domains 2 (TIE2) further disrupts angiogenesis.[9][11]
-
PDGFR and FGFR Signaling: Inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR) affects tumor stromal development and angiogenesis.[11]
-
RAF-MEK-ERK Pathway: Inhibition of RAF kinases (BRAF and CRAF/RAF-1) blocks a critical signaling cascade that promotes cell proliferation and survival.[12]
Potential Bioactivities of this compound
While primarily used as a synthetic intermediate, 4-Amino-3-fluorophenol itself has been noted for potential antimicrobial, specifically antifungal, activity.[5]
4.1. Antifungal Activity
Studies have suggested that 4-Amino-3-fluorophenol may exhibit activity against phytopathogens such as Fusarium oxysporum.[5] The increased lipophilicity and altered electronic properties due to the fluorine atom could enhance its ability to penetrate fungal cell membranes and interact with intracellular targets.[13]
Experimental Protocols
Detailed experimental data for the bioactivity of this compound is not extensively available in the public domain. However, the following are generalized protocols for assays that would be appropriate for evaluating its potential biological effects.
5.1. In Vitro Kinase Inhibition Assay (General Protocol)
This protocol is based on methods used for testing kinase inhibitors like Regorafenib and can be adapted to screen for inhibitory activity of this compound against a panel of kinases.
-
Materials: Recombinant kinase, appropriate peptide substrate, ATP, assay buffer, 96-well plates, plate reader.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to obtain a range of test concentrations.
-
In a 96-well plate, add the kinase, the peptide substrate, and the test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
5.2. In Vitro Cytotoxicity Assay (MTT Assay - General Protocol)
This assay determines the effect of a compound on cell viability.
-
Materials: Human cancer cell line (e.g., a colorectal cancer line like HCT116), cell culture medium, 96-well plates, this compound, MTT solution, solubilization buffer, plate reader.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against compound concentration.
-
5.3. Antifungal Susceptibility Testing (Broth Microdilution Method - General Protocol)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain.
-
Materials: Fusarium oxysporum strain, fungal growth medium (e.g., RPMI-1640), 96-well microtiter plates, this compound, spectrophotometer.
-
Procedure:
-
Prepare a standardized inoculum of F. oxysporum spores.
-
Prepare serial dilutions of this compound in the fungal growth medium in a 96-well plate.
-
Inoculate each well with the fungal spore suspension.
-
Include a positive control (fungus without compound) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 28°C) for a specified period (e.g., 48-72 hours).
-
Determine the MIC, which is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
-
Conclusion
The fluorine atom in this compound is a key determinant of the enhanced bioactivity observed in its downstream pharmaceutical derivatives. As exemplified by the multi-kinase inhibitor Regorafenib, this single atomic substitution can lead to a broader spectrum of activity and increased potency. This is achieved through the modulation of electronic and conformational properties, which in turn optimize interactions with biological targets such as protein kinases. While the intrinsic bioactivity of this compound itself is not extensively documented, its role as a sophisticated building block in modern drug discovery is undeniable. Further investigation into the direct biological effects of this compound could unveil novel therapeutic applications. The provided experimental frameworks offer a starting point for such explorations.
References
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. Regorafenib - NCI [dctd.cancer.gov]
- 12. Regorafenib inhibits tumor progression through suppression of ERK/NF-κB activation in hepatocellular carcinoma bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Amino-3-fluorophenol | 399-95-1 [chemicalbook.com]
4-Amino-3-fluorophenol Hydrochloride: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 4-Amino-3-fluorophenol hydrochloride (CAS No. 18266-53-0), a key intermediate in pharmaceutical synthesis. This document outlines the chemical and physical properties, potential hazards, handling and storage procedures, and emergency measures, with a focus on providing detailed experimental context for its hazard classifications.
Chemical and Physical Properties
This compound is a fluorinated aromatic compound. The presence of the fluorine atom can significantly influence the molecule's biological activity and pharmacokinetic properties when incorporated into larger drug molecules.[1]
| Property | Value | Reference |
| Chemical Formula | C₆H₇ClFNO | |
| Molecular Weight | 163.58 g/mol | |
| Appearance | Light yellow to brown crystalline powder | [2] |
| Melting Point | 218°C (decomposes) | [3][4] |
| Boiling Point | 79°C at 15 mmHg (for the free base) | [3][4] |
| Density | 1.347 g/cm³ (for the free base) | [4] |
| Solubility | No data available | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5][6][7][8][9][10]
GHS Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6][7][8][10]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[6][7][8][10]
-
Carcinogenicity (Category 1B): May cause cancer.[6][7][8][10]
-
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2): Toxic to aquatic life with long-lasting effects.[6][7][8][10]
Hazard Statements:
Experimental Protocols for Hazard Classification
The hazard classifications for this compound are based on data from toxicological studies. While specific study reports for this compound are not publicly available, the methodologies follow standardized and internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD Guideline 401/423)
The "Harmful if swallowed" classification is determined through acute oral toxicity studies.
Methodology (Based on OECD Guideline 401, now superseded, and 423 - Acute Toxic Class Method):
-
Test Animals: Typically, young adult rats of a single sex (females are often preferred and should be nulliparous and non-pregnant) are used.[3]
-
Housing and Fasting: Animals are housed in controlled conditions (temperature, humidity, light cycle) and fasted overnight before administration of the test substance.[3]
-
Dose Administration: A single, measured dose of this compound, dissolved or suspended in a suitable vehicle, is administered by oral gavage. The Acute Toxic Class method uses a stepwise procedure with a small number of animals per step.
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[3] Observations include changes in skin, fur, eyes, and behavior, as well as the presence of tremors, convulsions, salivation, or diarrhea.[3]
-
Endpoint: The study determines the dose at which mortality or significant toxicity is observed, leading to a classification. For Category 4, the LD50 (the dose expected to cause death in 50% of the animals) is typically between 300 and 2000 mg/kg body weight.
Skin Sensitization (OECD Guideline 406 or 429)
The classification "May cause an allergic skin reaction" is determined by assessing the potential of the substance to induce skin sensitization.
Methodology (Based on OECD Guideline 406 - Guinea Pig Maximisation Test (GPMT) or OECD Guideline 429 - Local Lymph Node Assay (LLNA)):
-
Guinea Pig Maximisation Test (GPMT) - OECD 406:
-
Induction Phase: The test substance is administered to guinea pigs both by intradermal injection (with an adjuvant to enhance the immune response) and topical application.[1][11]
-
Challenge Phase: After a rest period of 10-14 days, the animals are challenged with a topical application of the test substance.[1][11]
-
Evaluation: The skin is observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours after the challenge. The incidence and severity of the reactions in the test group are compared to a control group.
-
-
Local Lymph Node Assay (LLNA) - OECD 429:
-
Application: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.
-
Mechanism: The principle is that sensitizers induce lymphocyte proliferation in the lymph nodes draining the application site.
-
Measurement: On day 6, the draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured, typically by incorporating a radiolabelled substance.
-
Endpoint: A Stimulation Index (SI) is calculated by comparing the proliferation in the test group to the control group. An SI of 3 or greater is indicative of a skin sensitizer.
-
Carcinogenicity (OECD Guideline 451)
The "May cause cancer" classification is based on long-term animal studies.
Methodology (Based on OECD Guideline 451 - Carcinogenicity Studies):
-
Test Animals: The studies are typically conducted in two rodent species (e.g., rats and mice), using both sexes.[12] Each dose group and a control group should contain at least 50 animals of each sex.[12]
-
Dose Administration: The test substance is administered daily to the animals for a major portion of their lifespan (e.g., 18-24 months).[12] The route of administration (e.g., oral, dermal) is chosen based on the likely route of human exposure.
-
Dose Levels: At least three dose levels are used, plus a concurrent control group.
-
Observation: Animals are observed for the development of tumors. Detailed records are kept of all clinical signs, body weight, and food consumption.
-
Pathology: At the end of the study, all animals undergo a full necropsy, and tissues are examined microscopically for evidence of neoplasia.
-
Endpoint: The incidence of tumors in the dosed groups is statistically compared to the control group to determine if there is a substance-related increase in tumors.
Aquatic Toxicity (OECD Guideline 202 and 203)
The "Toxic to aquatic life with long-lasting effects" classification is based on ecotoxicological studies.
Methodology:
-
Acute Immobilisation Test with Daphnia sp. (OECD 202):
-
Test Organism: Young freshwater invertebrates, typically Daphnia magna (less than 24 hours old), are used.[5][13][14]
-
Exposure: The daphnids are exposed to a range of concentrations of the test substance for 48 hours.[5][13][14]
-
Endpoint: The concentration at which 50% of the daphnids are immobilized (EC50) is determined.[13] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[5][13]
-
-
Fish, Acute Toxicity Test (OECD 203):
-
Test Organism: A recommended fish species (e.g., Rainbow Trout, Zebrafish) is used.
-
Exposure: Fish are exposed to various concentrations of the test substance in a static or semi-static system for 96 hours.[2]
-
Endpoint: The concentration that is lethal to 50% of the fish (LC50) over the 96-hour period is determined.[2] Mortalities are recorded at 24, 48, 72, and 96 hours.[2]
-
Safety and Handling
4.1. Exposure Controls and Personal Protection
-
Engineering Controls: Handle in a well-ventilated place, such as a chemical fume hood, to avoid the formation of dust and aerosols.[3][4] Ensure adequate ventilation.[3]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3][4]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[3][4] Wear protective clothing, such as a lab coat or coveralls, to prevent skin contact.[3][4]
-
Respiratory Protection: If exposure limits are exceeded or if dust is generated, use a full-face respirator with an appropriate particulate filter.[3][4]
4.2. Handling and Storage
-
Handling: Avoid contact with skin and eyes.[3][4] Avoid the formation of dust and aerosols.[3][4] Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Store locked up.[3] Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4]
-
Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation or a rash occurs.[3][4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]
Accidental Release and Firefighting Measures
-
Accidental Release:
-
Evacuate personnel to a safe area.
-
Wear appropriate personal protective equipment (PPE).
-
Avoid dust formation.
-
Sweep up the material and place it in a suitable, closed container for disposal.
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the chemical enter drains.
-
-
Firefighting:
Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: No data available.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: No data available.
Visualized Workflows
Chemical Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Hazard Control Hierarchy
Caption: Hierarchy of controls for managing exposure to hazardous chemicals.
PPE Selection Process
Caption: PPE selection based on the hazards of this compound.
References
- 1. oecd.org [oecd.org]
- 2. biotecnologiebt.it [biotecnologiebt.it]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. policycommons.net [policycommons.net]
- 5. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. eurofins.com.au [eurofins.com.au]
- 10. oecd.org [oecd.org]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. oecd.org [oecd.org]
- 13. shop.fera.co.uk [shop.fera.co.uk]
- 14. biotecnologiebt.it [biotecnologiebt.it]
GHS Hazard Classification: A Technical Guide for 4-Amino-3-fluorophenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the Globally Harmonized System (GHS) of Classification and Labelling for 4-Amino-3-fluorophenol hydrochloride. The information presented is crucial for ensuring safe handling, storage, and use of this compound in a laboratory and drug development setting. The data is primarily based on the free base, 4-Amino-3-fluorophenol (CAS No. 399-95-1), as its hazard profile is expected to be representative of the hydrochloride salt.
GHS Hazard Classification Summary
4-Amino-3-fluorophenol is classified as a hazardous substance according to GHS criteria. The primary hazards include acute oral toxicity, skin sensitization, and carcinogenicity, alongside long-term aquatic toxicity.[1][2][3][4] The signal word for this chemical is "Danger".[1][3][4]
Table 1: GHS Classification for 4-Amino-3-fluorophenol
| Hazard Class | Hazard Category | GHS Pictograms | Signal Word |
| Acute Toxicity, Oral | Category 4 | GHS07 | Danger |
| Skin Sensitization | Category 1 | GHS07 | Danger |
| Carcinogenicity | Category 1B | GHS08 | Danger |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | GHS09 | Danger |
Caption: GHS hazard identification and communication workflow.
Hazard and Precautionary Statements
The GHS classification corresponds to specific hazard (H) and precautionary (P) statements that provide standardized safety information.
Table 2: Hazard (H) Statements
| Code | Statement | Hazard Class |
| H302 | Harmful if swallowed.[1][2][3][4][5] | Acute Toxicity, Oral (Category 4) |
| H317 | May cause an allergic skin reaction.[1][2][3][4][5] | Skin Sensitization (Category 1) |
| H350 | May cause cancer.[1][2][3][4][5] | Carcinogenicity (Category 1B) |
| H411 | Toxic to aquatic life with long lasting effects.[1][2][3][4][5] | Hazardous to the Aquatic Environment (Chronic, Cat. 2) |
Table 3: Precautionary (P) Statements
| Type | Code | Statement |
| Prevention | P201 | Obtain special instructions before use.[3][5] |
| P202 | Do not handle until all safety precautions have been read and understood.[3][5] | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4][5] | |
| P264 | Wash hands and skin thoroughly after handling.[2][3] | |
| P270 | Do not eat, drink or smoke when using this product.[2][3][5] | |
| P272 | Contaminated work clothing should not be allowed out of the workplace.[2][3][5] | |
| P273 | Avoid release to the environment.[2][3][5] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4] | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4][5] |
| P330 | Rinse mouth.[2][4] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water.[2][5] | |
| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention.[5] | |
| P308 + P313 | IF exposed or concerned: Get medical advice/attention.[3][5] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| P391 | Collect spillage.[3][5] | |
| Storage | P405 | Store locked up.[2][4] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4][5] |
Toxicological Data
Quantitative toxicological data for 4-Amino-3-fluorophenol is limited in publicly available literature. The acute oral toxicity classification is based on an estimated value.
Table 4: Acute Toxicity Data
| Endpoint | Value | Species | Basis |
| Oral LD50 | 500 mg/kg | Rat | ATE (Acute Toxicity Estimate) |
Source:[4]
Representative Experimental Protocols
While specific experimental reports for this compound were not found, the GHS classifications are typically derived from studies following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following sections describe the principles of the standard test guidelines used to assess the key health hazards of this chemical.
This method is used to estimate the acute oral toxicity of a substance and allows for its classification into one of the GHS categories.[6][7] It is a stepwise procedure using a small number of animals.
-
Principle : The test uses a stepwise procedure with a group of three animals of a single sex (typically female rats) per step.[8] The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg) based on existing information.[8] The outcome of each step (mortality or survival) determines the next step: either stop the test, dose another group at the same level, or dose a new group at a higher or lower level.[8]
-
Procedure :
-
Preparation : Young, healthy adult rats are acclimatized and fasted before dosing.[9]
-
Administration : The chemical is administered orally in a single dose via gavage.[10]
-
Observation : Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[9][11]
-
Pathology : A gross necropsy is performed on all animals at the end of the observation period.[10]
-
-
Classification : The substance is classified based on the dose levels at which mortality is observed, according to the GHS criteria.
Caption: Workflow for OECD 423 Acute Toxic Class Method.
The Local Lymph Node Assay (LLNA) is an in vivo method used to determine the skin sensitization potential of a substance by measuring lymphocyte proliferation in the lymph nodes draining the site of application.[12]
-
Principle : The LLNA is based on the principle that sensitizing chemicals induce a primary proliferation of lymphocytes in the draining auricular lymph nodes. This proliferation is measured and used to calculate a Stimulation Index (SI). An SI of 3 or greater is typically considered a positive result.
-
Procedure :
-
Preparation : The test substance is prepared in a suitable vehicle. Typically, four groups of mice are used (3 dose groups and one vehicle control).
-
Administration : The substance is applied to the dorsal surface of each ear of the mice for three consecutive days.
-
Proliferation Measurement : On day 6, animals are injected with a radiolabelled substance (e.g., 3H-methyl thymidine) that is incorporated into the DNA of proliferating cells.
-
Analysis : After a set time, the draining auricular lymph nodes are excised, and the level of radioactivity is measured. The Stimulation Index (SI) is calculated as the ratio of proliferation in the test group to the vehicle control group.
-
-
Classification : A substance is classified as a skin sensitizer if at least one dose concentration results in a Stimulation Index ≥ 3.
Caption: Workflow for OECD 429 Local Lymph Node Assay.
Carcinogenicity studies are long-term in vivo assays designed to observe test animals for the development of neoplastic lesions after prolonged and repeated exposure to a substance.[1][13]
-
Principle : The study aims to identify any increase in the incidence of tumors in animals exposed to the test chemical compared to a control group.[14] It also helps to characterize the dose-response relationship.
-
Procedure :
-
Dose Selection : At least three dose levels plus a concurrent control group are used. The highest dose should induce minimal toxicity without significantly altering lifespan (Maximum Tolerated Dose - MTD).[15]
-
Animals : Typically, rats are used, with at least 50 animals of each sex per group.[13][15]
-
Administration : The chemical is administered daily, usually for 24 months, via a relevant route of exposure (e.g., in the diet, by gavage).[15]
-
Observation : Animals are observed daily for clinical signs of toxicity and mortality. Body weight and food consumption are monitored regularly.[16]
-
Pathology : A complete histopathological examination of all organs and tissues from all animals is performed to identify neoplastic and non-neoplastic lesions.[16]
-
-
Classification : A substance is classified as a carcinogen if there is a statistically significant increase in the incidence of malignant or appropriate combinations of benign and malignant tumors in any dose group compared to the control group.
Caption: Workflow for OECD 451 Carcinogenicity Study.
References
- 1. policycommons.net [policycommons.net]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cpachem.com [cpachem.com]
- 5. 4-Amino-3-fluorophenol | 399-95-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. youtube.com [youtube.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. quantics.co.uk [quantics.co.uk]
- 14. Oecd 541 guidelines | PPTX [slideshare.net]
- 15. oecd.org [oecd.org]
- 16. anzeninfo.mhlw.go.jp [anzeninfo.mhlw.go.jp]
A Technical Guide to the Synthesis of 4-Amino-3-fluorophenol Hydrochloride: Precursors and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Amino-3-fluorophenol hydrochloride, a key intermediate in the pharmaceutical industry. The document details various synthetic pathways, precursor materials, and experimental protocols, presenting quantitative data in a structured format for ease of comparison and implementation.
Chemical Profile
-
IUPAC Name: this compound
-
Synonyms: 2-Fluoro-4-hydroxyaniline hydrochloride
-
CAS Number: 18266-53-0
-
Molecular Formula: C₆H₇ClFNO
-
Molecular Weight: 163.58 g/mol
Synthetic Pathways and Precursors
The synthesis of 4-Amino-3-fluorophenol can be achieved through several routes, each with distinct advantages and starting from various precursors. The selection of a particular pathway often depends on factors such as the availability and cost of starting materials, desired yield and purity, and scalability.
The primary precursors for the synthesis of 4-Amino-3-fluorophenol include:
-
p-Nitrophenol
-
3-Fluoro-4-nitrophenol
-
2,4-Difluoronitrobenzene
-
Sulfanilic acid and 3-Fluorophenol
The following sections provide detailed experimental protocols for the synthesis of 4-Amino-3-fluorophenol from these key precursors. The final step to obtain the hydrochloride salt typically involves treating the free base with hydrochloric acid in a suitable solvent.
Experimental Protocols
Synthesis from p-Nitrophenol
This method involves a multi-step process starting with the catalytic hydrogenation of p-nitrophenol, followed by sulfonation, fluorination, and desulfonation.[1]
Experimental Workflow:
Caption: Synthesis of 4-Amino-3-fluorophenol from p-Nitrophenol.
Detailed Protocol:
-
Catalytic Hydrogenation: p-Nitrophenol is dissolved in a mixed solvent of water and ethanol.[1] The mixture is subjected to catalytic hydrogenation using a nickel-metal catalyst under hydrogen pressure (0.2-0.5 MPa) and elevated temperature (70-90°C) to yield p-aminophenol.[1]
-
Sulfonation: The resulting p-aminophenol undergoes a sulfonation reaction.
-
Fluorination: A fluoro-substitution reaction is then carried out to introduce the fluorine atom at the 3-position.
-
Desulfonation: The final step involves a desulfonation reaction to yield 4-Amino-3-fluorophenol.
-
Extraction: The target product is obtained through extraction.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Hydrogen Pressure | 0.2 - 0.5 MPa | [1] |
| Temperature | 70 - 90 °C | [1] |
| Catalyst | Nickel-metal | [1] |
| Solvent | Water and Ethanol | [1] |
Synthesis from 3-Fluoro-4-nitrophenol
This is a more direct route involving the reduction of the nitro group of 3-Fluoro-4-nitrophenol.
Experimental Workflow:
Caption: Synthesis of 4-Amino-3-fluorophenol from 3-Fluoro-4-nitrophenol.
Detailed Protocol:
-
Reaction Setup: To a solution of 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml), 10% palladium on carbon (6.0 g) is added.[2]
-
Hydrogenation: The mixture is stirred under a hydrogen atmosphere at room temperature for 4.5 hours.[2]
-
Workup: The catalyst is removed by filtration and washed with ethanol. The filtrate is concentrated under reduced pressure to yield 4-Amino-3-fluorophenol.[2]
Quantitative Data:
| Reactant/Reagent | Quantity | Reference |
| 3-Fluoro-4-nitrophenol | 20 g | [2] |
| Ethanol | 200 ml | [2] |
| Tetrahydrofuran | 125 ml | [2] |
| 10% Palladium on Carbon | 6.0 g | [2] |
| Product Yield | 16.1 g (100%) | [2] |
Synthesis from 2,4-Difluoronitrobenzene
This pathway involves a nucleophilic substitution followed by demethylation and reduction.
Experimental Workflow:
Caption: Synthesis of 4-Amino-3-fluorophenol from 2,4-Difluoronitrobenzene.
Detailed Protocol:
-
Methoxylation: 2,4-Difluoronitrobenzene is reacted with a methanolic sodium solution to produce 2-Fluoro-4-methoxynitrobenzene.[3] The reaction is refluxed at 45°C for 5 hours.[3]
-
Demethylation: The obtained 2-Fluoro-4-methoxynitrobenzene is then demethylated to yield 3-Fluoro-4-nitrophenol.
-
Reduction: The nitro group of 3-Fluoro-4-nitrophenol is subsequently reduced to an amino group to form the final product, 4-Amino-3-fluorophenol.
Quantitative Data:
| Reactant/Reagent | Ratio (by weight) | Reference |
| 2,4-Difluoronitrobenzene | 16 | [3] |
| Methanol | 13 | [3] |
| Methanolic Sodium Solution (8.7%) | 29 | [3] |
| Dichloromethane | 31 | [3] |
Synthesis from Sulfanilic Acid and 3-Fluorophenol
This improved process is highlighted for its cost-effectiveness and suitability for commercial production.[4]
Experimental Workflow:
Caption: Synthesis of 4-Amino-3-fluorophenol from Sulfanilic Acid.
Detailed Protocol:
-
Diazotization: Sulfanilic acid (77.2 g) is treated with sodium carbonate (22.6 g) in water (450 ml). The mixture is cooled to 0°C to -5°C, and an aqueous solution of sodium nitrite (32.3 g) is added, followed by aqueous hydrochloric acid to form the diazonium salt (mixture-1).[4]
-
Azo Coupling: A separate mixture of 3-fluorophenol (50 g) in water (250 ml) with sodium hydroxide and sodium carbonate is prepared and cooled to 5-10°C (mixture-2).[4] Mixture-2 is then slowly added to mixture-1 at 0°C to -5°C and stirred for 60 minutes.[4]
-
Reduction: The reaction mixture is treated with aqueous hydrochloric acid, heated to 20-25°C, and then ammonium chloride (143 g) and iron powder (74.7 g) are added. The mixture is stirred for 3 hours at 25-30°C to reduce the azo compound.[4]
-
Workup: Ethyl acetate is added, and the mixture is filtered. The organic layer is separated, distilled, and the product is precipitated with cyclohexane, filtered, and dried.[4]
Quantitative Data:
| Reactant/Reagent | Quantity | Reference |
| Sulfanilic Acid | 77.2 g | [4] |
| Sodium Carbonate | 22.6 g | [4] |
| Water (for Sulfanilic Acid) | 450 ml | [4] |
| Sodium Nitrite | 32.3 g | [4] |
| 3-Fluorophenol | 50 g | [4] |
| Water (for 3-Fluorophenol) | 250 ml | [4] |
| Ammonium Chloride | 143 g | [4] |
| Iron Powder | 74.7 g | [4] |
Conclusion
The synthesis of this compound can be approached from multiple starting points, with the choice of precursor influencing the complexity, cost, and efficiency of the process. The protocols detailed in this guide, derived from published literature, offer researchers and drug development professionals a solid foundation for producing this valuable intermediate. Careful consideration of reaction conditions and stoichiometry, as outlined in the provided tables, is crucial for achieving high yields and purity.
References
Methodological & Application
Application Notes and Protocols: The Role of 4-Amino-3-fluorophenol in the Synthesis of Regorafenib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of Regorafenib, a multi-kinase inhibitor, with a specific focus on the pivotal role of the intermediate, 4-Amino-3-fluorophenol. This document outlines the common synthetic routes, experimental protocols, and the mechanism of action of Regorafenib, offering valuable insights for professionals in drug development and chemical synthesis.
Introduction
Regorafenib is an oral multi-kinase inhibitor used in the treatment of various cancers, including metastatic colorectal cancer.[1] Its synthesis is a multi-step process, frequently involving the coupling of two key intermediates: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[2] The synthesis of the former intermediate critically relies on 4-Amino-3-fluorophenol, making it a crucial starting material for the entire process. This document details a widely utilized synthetic pathway, providing comprehensive experimental protocols and quantitative data to facilitate a deeper understanding for researchers.
Synthetic Pathway Overview
The synthesis of Regorafenib from 4-Amino-3-fluorophenol can be broadly divided into three main stages:
-
Synthesis of Intermediate I: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, through the reaction of 4-Amino-3-fluorophenol with 4-chloro-N-methylpyridine-2-carboxamide.
-
Synthesis of Intermediate II: 4-chloro-3-(trifluoromethyl)phenyl isocyanate, typically synthesized from 4-chloro-3-(trifluoromethyl)aniline.
-
Final Coupling Reaction: The reaction of Intermediate I and Intermediate II to yield Regorafenib.
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall workflow for the synthesis of Regorafenib.
Experimental Protocols
Synthesis of Intermediate I: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
This crucial step involves the formation of a diaryl ether linkage.
Protocol:
-
Under a nitrogen atmosphere, charge a reaction vessel with 4-Amino-3-fluorophenol, 4-chloro-N-methylpyridine-2-carboxamide, and N,N-dimethylacetamide (DMAc).[2]
-
Add potassium tert-butoxide to the solution at 0°C.[3]
-
Heat the reaction mixture to 90-115°C and maintain for 1-2 hours.[3][4]
-
Upon completion, cool the reaction mass and add water to precipitate the product.[3]
-
Filter the resulting solid, wash with water, and dry to obtain 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.[2]
-
The crude product can be purified by recrystallization from ethyl acetate.[5]
Synthesis of Intermediate II: 4-chloro-3-(trifluoromethyl)phenyl isocyanate
This intermediate provides the urea functionality in the final Regorafenib molecule.
Protocol:
-
Dissolve triphosgene in dichloromethane (DCM).[2]
-
Add a solution of 4-chloro-3-(trifluoromethyl)aniline in DCM dropwise to the triphosgene solution.[2]
-
Subsequently, add a solution of triethylamine in DCM dropwise.[2]
-
Remove the solvent by rotary evaporation to yield 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[2][6]
Final Synthesis of Regorafenib
The final step involves the coupling of the two key intermediates to form the urea linkage.
Protocol:
-
To a solution of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane dropwise at 0°C under an argon atmosphere.[2]
-
Allow the mixture to stir at room temperature for approximately 16 hours, during which a brown solid will precipitate.[2]
-
Filter the precipitate and suspend it in diethyl ether.[2]
-
Stir for 2 hours, then filter to collect the solid.[2]
-
Wash the solid and dry to yield Regorafenib.[2]
-
The final product can be purified by recrystallization from a mixture of acetone and toluene to yield pure Regorafenib with a purity greater than 99.5%.[5][7]
Quantitative Data Summary
The following tables summarize the quantitative data for the key reactions in the synthesis of Regorafenib.
Table 1: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
| Reactant A | Reactant B | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 4-Amino-3-fluorophenol | 4-chloro-N-methylpyridine-2-carboxamide | DMAc | Potassium tert-butoxide | 90 | 1.5 | - | - |
| 4-Amino-3-fluorophenol | 4-chloro-N-methylpyridine-2-carboxamide | NMP | Sodium tert-butoxide | 110-115 | - | 88.9 | 99.3 |
Table 2: Final Synthesis of Regorafenib
| Reactant A | Reactant B | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) | Purity (%) |
| 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Dichloromethane | 0 to RT | 16 | 46.5 | 99.96 |
| 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | - | - | - | 83 | - |
Mechanism of Action: Regorafenib Signaling Pathways
Regorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.
Caption: Signaling pathways inhibited by Regorafenib.
By inhibiting these kinases, Regorafenib effectively blocks tumor cell proliferation, angiogenesis, and metastasis, making it a potent therapeutic agent in the treatment of various cancers.
References
- 1. Impact of trough concentrations of regorafenib and its major metabolites M-2 and M-5 on overall survival of chemorefractory metastatic colorectal cancer patients: results from a multicenter GERCOR TEXCAN phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. AU2016387566A1 - An improved process for the preparation of Regorafenib - Google Patents [patents.google.com]
- 4. 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE | 757251-39-1 [chemicalbook.com]
- 5. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 6. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 7. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
Application Notes and Protocols for 4-Amino-3-fluorophenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of 4-Amino-3-fluorophenol hydrochloride, a key building block in modern organic synthesis. The unique substitution pattern of this compound, featuring amino, hydroxyl, and fluorine functional groups, makes it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical industry. This document offers detailed experimental protocols for its principal application as a critical intermediate in the synthesis of the multi-kinase inhibitor, Regorafenib. Additionally, a representative protocol for its potential use in the synthesis of azo dyes is presented. Safety precautions, physicochemical properties, and quantitative data are summarized to facilitate its effective and safe use in a research and development setting.
Physicochemical Properties and Safety Information
This compound is a light yellow to brown crystalline powder. It is crucial to handle this compound with appropriate safety measures due to its potential hazards.
Table 1: Physicochemical Data of 4-Amino-3-fluorophenol
| Property | Value | Reference |
| CAS Number | 399-95-1 | [1][2] |
| Molecular Formula | C₆H₆FNO | [1][2] |
| Molecular Weight | 127.12 g/mol | [1][2] |
| Melting Point | 135.0 to 140.0 °C | [3] |
| Appearance | Light yellow to Brown powder to crystal | [3] |
| Purity | >98.0% (GC) | [3] |
Safety and Handling Precautions:
4-Amino-3-fluorophenol is classified as harmful if swallowed, may cause an allergic skin reaction, may cause cancer, and is toxic to aquatic life with long-lasting effects.[3][4][5][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4][5]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[5] Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][4][5] Do not eat, drink, or smoke when using this product.[3][5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] It is recommended to store in a cool and dark place at <15°C and under an inert gas as it is air sensitive.[3]
-
First Aid:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[3][4][5]
-
If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention.[3][5]
-
In case of eye contact: Rinse opened eye for several minutes under running water.[4]
-
If inhaled: Supply fresh air and call a doctor.[4]
-
Application in Pharmaceutical Synthesis: Preparation of Regorafenib
4-Amino-3-fluorophenol is a crucial intermediate in the synthesis of Regorafenib, an oral multi-kinase inhibitor used in the treatment of various cancers.[7] The synthesis involves a multi-step process, with the key step being the coupling of 4-Amino-3-fluorophenol with 4-chloro-N-methylpyridine-2-carboxamide.
Experimental Workflow for Regorafenib Synthesis
The overall synthetic strategy involves the preparation of a key intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, from 4-Amino-3-fluorophenol, followed by a coupling reaction to form Regorafenib.
Caption: Synthetic workflow for Regorafenib from 4-Amino-3-fluorophenol.
Protocol 1: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate I)
This protocol details the coupling reaction between 4-Amino-3-fluorophenol and 4-chloro-N-methylpyridine-2-carboxamide.
Materials:
-
4-Amino-3-fluorophenol
-
4-chloro-N-methylpyridine-2-carboxamide
-
N,N-dimethylacetamide (DMAc)
-
Sodium hydroxide
-
Water
Procedure:
-
Under a nitrogen atmosphere, charge a reaction vessel with 4-Amino-3-fluorophenol and 4-chloro-N-methylpyridine-2-carboxamide in N,N-dimethylacetamide (DMAc).[5]
-
Stir the mixture until all solids are completely dissolved.
-
Add sodium hydroxide to the solution.[5]
-
Heat the reaction mixture to 105 °C and maintain this temperature for 1 hour.[5]
-
Upon completion of the reaction (monitored by a suitable method like TLC or LC-MS), add water to the system.[5]
-
Cool the mixture to 10 °C and stir overnight to facilitate crystallization.[5]
-
Filter the resulting solid, wash with water, and dry to obtain 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.[5]
Table 2: Quantitative Data for Intermediate I Synthesis
| Parameter | Value | Reference |
| Molar Ratio (4-Amino-3-fluorophenol : 4-chloro-N-methylpyridine-2-carboxamide) | 1.48 : 1 | [8] |
| Solvent | N,N-dimethylacetamide (DMAc) | [5][8] |
| Base | Potassium tert-butoxide (alternative) | [8] |
| Reaction Temperature | 110-115 °C | [8] |
| Reaction Time | 3-4 hours (addition of base) | [8] |
| Yield | Not explicitly stated | |
| Purity | >99.5% for final product | [9] |
Protocol 2: Synthesis of Regorafenib from Intermediate I
This protocol describes the final coupling step to produce Regorafenib.
Materials:
-
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate I)
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane (DCM).
-
Under an argon atmosphere, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in DCM dropwise at 0 °C.[5]
-
Allow the mixture to warm to room temperature and stir for 16 hours. A brown solid will precipitate.[5]
-
Filter the precipitate and suspend it in diethyl ether.[5]
-
Stir for 2 hours, then filter to collect the solid.[5]
-
Wash the solid with diethyl ether and dry to yield Regorafenib.[5]
Table 3: Quantitative Data for Regorafenib Synthesis
| Parameter | Value | Reference |
| Overall Yield | 46.5% (from starting materials for the entire synthesis) | [3] |
| Purity | 99.96% | [3] |
| Product Yield (Final Step) | 96.8% | [10] |
| Final Product Purity | 99.93% | [10] |
Mechanism of Action of Regorafenib
The synthesis of Regorafenib, enabled by 4-Amino-3-fluorophenol, results in a potent multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and progression.[3][7]
Caption: Regorafenib's multi-kinase inhibition mechanism of action.
Regorafenib inhibits multiple kinases involved in:
-
Angiogenesis: Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[3][4][6]
-
Oncogenesis: KIT, Rearranged during transfection (RET), and RAF kinases.[3][4][6]
-
Tumor Microenvironment: Colony-Stimulating Factor 1 Receptor (CSF1R).[3][6]
Potential Application in Azo Dye Synthesis
Aromatic amines like 4-Amino-3-fluorophenol are common precursors for the synthesis of azo dyes.[11] The following is a general protocol for the synthesis of an azo dye, which could be adapted for 4-Amino-3-fluorophenol. This application would require specific optimization.
Protocol 3: General Procedure for Azo Dye Synthesis
This two-step process involves the formation of a diazonium salt from the aromatic amine, followed by a coupling reaction with a suitable coupling agent (e.g., a phenol or another aromatic amine).
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Coupling agent (e.g., Naphthalen-2-ol)
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
Step 1: Diazotization
-
Dissolve this compound in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.[1]
-
Stir the mixture for 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Azo Coupling
-
In a separate beaker, dissolve the coupling agent (e.g., naphthalen-2-ol) in an aqueous solution of sodium hydroxide and cool it to 0-5 °C.[1]
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.[1]
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring in the ice bath for 30 minutes to ensure complete reaction.
-
Isolate the dye by vacuum filtration, wash with cold water, and allow it to air dry.
Table 4: Representative Reaction Conditions for Azo Dye Synthesis
| Parameter | Condition | Reference |
| Diazotization Temperature | 0-5 °C | [1] |
| Coupling Reaction Temperature | 0-5 °C | [1] |
| pH of Coupling Reaction | Alkaline | [1] |
| Molar Ratio (Amine : NaNO₂) | ~1 : 1 | [1] |
Other Potential Applications
While less detailed in the current literature, 4-Amino-3-fluorophenol and its derivatives have potential applications in other fields:
-
Polymer Chemistry: Aminophenols can be used in the synthesis of conductive polymers like polyaniline derivatives.[12]
-
Analytical Chemistry: It can potentially be used as a reagent in analytical methods such as spectrophotometry.[9]
-
Material Science: The compound could be used in creating polymers and coatings with improved thermal and chemical resistance.[9]
These applications represent areas for further research and development.
Conclusion
This compound is a versatile and valuable chemical intermediate with a primary and well-documented application in the synthesis of the pharmaceutical agent Regorafenib. The protocols provided herein offer a detailed guide for its use in this context. Furthermore, its potential in the synthesis of azo dyes and other materials highlights its broader utility in chemical research. Adherence to strict safety protocols is essential when handling this compound.
References
- 1. cuhk.edu.hk [cuhk.edu.hk]
- 2. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 3. Regorafenib - NCI [dctd.cancer.gov]
- 4. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website [stivarga.com]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 9. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 10. Regorafenib synthesis - chemicalbook [chemicalbook.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Synthetic Routes Utilizing 4-Amino-3-fluorophenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthetic utilization of 4-Amino-3-fluorophenol hydrochloride. This versatile building block is a key intermediate in the synthesis of a variety of organic molecules, most notably in the development of pharmaceutical agents such as kinase inhibitors.
Introduction
This compound is a substituted aromatic compound containing amino, hydroxyl, and fluoro functional groups. This unique combination of reactive sites makes it a valuable precursor for the synthesis of complex molecules. The fluorine atom can enhance the metabolic stability and binding affinity of the final compound, making it a desirable feature in drug design.[1] This intermediate is particularly recognized for its role in the synthesis of the multi-kinase inhibitor, Regorafenib.[2] Beyond pharmaceuticals, it also finds applications in the synthesis of agrochemicals and as a component in dye formulations.[2][3][4]
Chemical Reactivity
The chemical reactivity of 4-Amino-3-fluorophenol allows for several key transformations:
-
N-Acylation: The amino group can be readily acylated to form amides.
-
Etherification: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, such as the Williamson ether synthesis, to form aryl ethers.
-
Urea Formation: The amino group can react with isocyanates to form urea derivatives.
-
Heterocycle Formation: The bifunctional nature of the molecule allows for its use in the synthesis of heterocyclic compounds like benzoxazoles.[5][6][7][8]
Application 1: Synthesis of Kinase Inhibitors (Regorafenib)
4-Amino-3-fluorophenol is a crucial intermediate in the synthesis of Regorafenib, an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases.[9][10] The synthesis involves a two-step process starting from 4-Amino-3-fluorophenol: a nucleophilic aromatic substitution to form an ether linkage, followed by a urea formation.[9][10]
Quantitative Data for Regorafenib Synthesis
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ether Formation | 4-chloro-N-methyl-2-pyridinecarboxamide, Potassium tert-butoxide | N,N-Dimethylacetamide (DMAc) | 100-105 | 3-7 | ~85-90 |
| 2 | Urea Formation | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Dichloromethane (DCM) | Room Temperature | 16 | ~90-95 |
Experimental Protocol: Synthesis of Regorafenib
Step 1: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
-
To a reaction vessel under an inert atmosphere, add 4-Amino-3-fluorophenol (1.0 eq) and 4-chloro-N-methyl-2-pyridinecarboxamide (1.05 eq).
-
Add N,N-Dimethylacetamide (DMAc) as the solvent.
-
Slowly add potassium tert-butoxide (1.1 eq) to the mixture.
-
Heat the reaction mixture to 100-105 °C and maintain for 3-7 hours, monitoring the reaction progress by TLC or HPLC.[10]
-
Upon completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.
Step 2: Synthesis of Regorafenib
-
Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq) in dichloromethane (DCM) in a reaction vessel under an inert atmosphere.
-
In a separate vessel, dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq) in DCM.
-
Cool the solution of the amine to 0 °C and slowly add the isocyanate solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.[9]
-
A precipitate will form. Filter the solid, wash with a small amount of DCM, and then with diethyl ether.
-
Dry the solid under vacuum to yield Regorafenib. A purity of >99.5% can be achieved.[11]
Signaling Pathways Targeted by Regorafenib
Regorafenib inhibits multiple kinases involved in cancer progression, including those in the VEGFR/PDGFR and B-RAF signaling pathways.
Caption: VEGFR/PDGFR signaling pathway inhibited by Regorafenib.
Caption: B-RAF/MEK/ERK signaling pathway inhibited by Regorafenib.
Application 2: N-Acylation Reactions
The amino group of 4-Amino-3-fluorophenol can be selectively acylated to produce various amide derivatives, which are valuable intermediates in organic synthesis.
Quantitative Data for N-Acylation
| Reaction | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Acetylation | Acetic Anhydride | Pyridine | Pyridine | 0 - RT | 2-4 | 85-95 |
Experimental Protocol: N-Acetylation of 4-Amino-3-fluorophenol
-
Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the purified N-acetylated product.
Application 3: Synthesis of 4-Amino-3-fluorophenol
For research purposes, 4-Amino-3-fluorophenol can be synthesized in the laboratory from commercially available starting materials. A common method is the reduction of 3-fluoro-4-nitrophenol.
Quantitative Data for Synthesis of 4-Amino-3-fluorophenol
| Starting Material | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Fluoro-4-nitrophenol | Hydrogen gas | 10% Pd/C | Ethanol/THF | Room Temperature | 4.5 | ~100 |
Experimental Protocol: Synthesis of 4-Amino-3-fluorophenol[12]
-
In a hydrogenation vessel, dissolve 3-fluoro-4-nitrophenol (1.0 eq) in a mixture of ethanol and tetrahydrofuran (THF).
-
Add 10% Palladium on activated carbon (Pd/C) catalyst to the solution.
-
Pressurize the vessel with hydrogen gas and stir the mixture vigorously at room temperature for 4.5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst, and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 4-Amino-3-fluorophenol as a solid.
Synthetic Workflow Diagrams
Caption: Synthetic workflow for Regorafenib.
Caption: General workflow for N-acylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]
- 5. ijpbs.com [ijpbs.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 4-Amino-3-fluorophenol via Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-Amino-3-fluorophenol, a key intermediate in the production of various pharmaceuticals and agrochemicals. The primary focus is on the catalytic hydrogenation of 3-Fluoro-4-nitrophenol, a high-yielding and clean synthetic route. Alternative synthetic strategies are also briefly discussed to provide a comprehensive overview for process development and optimization.
Introduction
4-Amino-3-fluorophenol is a crucial building block in the synthesis of a range of valuable compounds, including certain pesticides and the multi-kinase inhibitor drug, Regorafenib.[1][2] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries. Among the various synthetic routes, catalytic hydrogenation of the corresponding nitro-aromatic precursor stands out due to its high efficiency, selectivity, and favorable environmental profile compared to stoichiometric reductions. This note details a robust protocol for the synthesis of 4-Amino-3-fluorophenol via the catalytic hydrogenation of 3-Fluoro-4-nitrophenol.
Reaction Principle
The core of the described synthesis is the selective reduction of a nitro group to an amino group in the presence of a fluorine substituent and a hydroxyl group. This transformation is achieved using molecular hydrogen (H₂) and a heterogeneous catalyst, typically a noble metal supported on activated carbon. The general reaction is as follows:
3-Fluoro-4-nitrophenol + 3H₂ --(Catalyst)--> 4-Amino-3-fluorophenol + 2H₂O
A critical aspect of this synthesis is the choice of catalyst and reaction conditions to ensure high chemoselectivity, avoiding side reactions such as hydrodefluorination (loss of the fluorine atom). Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.[3]
Comparative Synthesis Strategies
While direct hydrogenation of 3-Fluoro-4-nitrophenol is a preferred method, other routes to 4-Amino-3-fluorophenol have been reported. These alternative pathways may be considered based on the availability of starting materials and specific process requirements.
| Starting Material | Key Transformation Steps | Reference |
| 3-Fluoro-4-nitrophenol | Catalytic Hydrogenation | [3] |
| p-Nitrophenol | 1. Catalytic Hydrogenation to p-aminophenol2. Sulfonation3. Fluoro-substitution4. Desulfonation | [3][4] |
| o-Fluoronitrobenzene | Catalytic Hydrogenation in acidic medium | [5] |
Experimental Protocol: Catalytic Hydrogenation of 3-Fluoro-4-nitrophenol
This protocol is based on a reported procedure with high yield.[3]
Materials:
-
3-Fluoro-4-nitrophenol
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol (reagent grade)
-
Tetrahydrofuran (THF, reagent grade)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Filtration aid (e.g., Celite®)
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or similar pressure reactor)
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a suitable hydrogenation reactor, combine 3-Fluoro-4-nitrophenol (e.g., 20 g) with a solvent mixture of ethanol (200 ml) and tetrahydrofuran (125 ml).[3]
-
Catalyst Addition: Carefully add 10% palladium on carbon (6.0 g) to the solution under an inert atmosphere (e.g., nitrogen).[3]
-
Hydrogenation: Seal the reactor and purge the system with hydrogen gas. Pressurize the reactor with hydrogen (typically to 1-4 atm, or as per equipment specifications) and commence vigorous stirring. The reaction is typically carried out at room temperature for approximately 4.5 hours.[3]
-
Reaction Monitoring: The progress of the reaction can be monitored by the cessation of hydrogen uptake. For more precise monitoring, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.
-
Catalyst Removal: Once the reaction is complete, vent the excess hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of filtration aid (e.g., Celite®) to remove the palladium on carbon catalyst. Wash the catalyst cake with a small amount of ethanol to ensure complete recovery of the product.[3]
-
Product Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvents. The resulting product, 4-Amino-3-fluorophenol, is obtained as a pale yellow solid (expected yield: 16.1 g, 100%).[3]
Characterization Data:
-
¹H-NMR (DMSO-d₆) δ (ppm): 8.78 (1H, s), 6.59 (1H, dd, J=8.4, 10.4 Hz), 6.43 (1H, m), 6.34 (1H, m), 4.38 (2H, m).[3]
Safety Precautions
-
Catalyst Handling: Palladium on carbon can be pyrophoric, especially after use. Handle the catalyst in a wet state and under an inert atmosphere whenever possible.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly sealed and operated in a well-ventilated area, away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves when handling chemicals.
Diagrams
Caption: Workflow for the catalytic hydrogenation of 3-Fluoro-4-nitrophenol.
Caption: Factors influencing the synthesis of 4-Amino-3-fluorophenol.
References
- 1. Page loading... [guidechem.com]
- 2. tdcommons.org [tdcommons.org]
- 3. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 4. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]
- 5. CN1634867A - Method and device for preparing 4-amino-3-fluorophenol by hydrogenation of o-fluoronitrobenzene - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Amino-3-fluorophenol Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-fluorophenol hydrochloride is a key building block in modern medicinal chemistry, prized for its unique structural features that allow for the synthesis of complex, biologically active molecules. The presence of a fluorine atom, an amino group, and a hydroxyl group on the phenyl ring provides medicinal chemists with multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The fluorine substitution is particularly noteworthy as it can enhance metabolic stability, binding affinity, and bioavailability of the final drug compound.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a prominent multi-kinase inhibitor, offering a practical guide for researchers in drug discovery and development.
Application Note 1: Synthesis of Multi-Kinase Inhibitors
The 4-amino-3-fluorophenol scaffold is a critical component in the synthesis of several potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structural motif of 4-amino-3-fluorophenol is particularly suited for creating molecules that can fit into the ATP-binding pocket of various kinases, leading to the inhibition of their activity.
A prime example of a drug synthesized using 4-amino-3-fluorophenol is Regorafenib , an oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors.[2] Regorafenib targets several kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[2]
Quantitative Data: Kinase Inhibition Profile of Regorafenib
The following table summarizes the in vitro inhibitory activity of Regorafenib against a panel of key kinases, demonstrating its multi-targeted nature.
| Kinase Target | IC50 (nM) |
| RET | 1.5[3][4] |
| Raf-1 | 2.5[3][4] |
| VEGFR2 | 4.2[3][4] |
| c-KIT | 7[3][4] |
| VEGFR1 | 13[3][4] |
| B-Raf (V600E) | 19[3] |
| PDGFRβ | 22[3][4] |
| B-Raf (wild-type) | 28[3] |
| VEGFR3 | 46[3][4] |
| TIE2 | 31[2] |
| FGFR1 | 202[2] |
IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in vitro.
Experimental Protocols
The synthesis of Regorafenib from 4-amino-3-fluorophenol is a multi-step process that involves the formation of key intermediates. Below are detailed protocols for the synthesis of a crucial intermediate and the final product.
Protocol 1: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate 1)
This protocol describes the synthesis of a key intermediate by reacting 4-amino-3-fluorophenol with 4-chloro-N-methylpicolinamide.
Materials:
-
4-Amino-3-fluorophenol
-
4-Chloro-N-methylpicolinamide
-
Anhydrous Potassium Carbonate (K2CO3)
-
Polyethylene glycol 400 (PEG-400)
-
Dichloroethane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add 4-amino-3-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.0 eq), 4-chloro-N-methylpicolinamide (0.85 eq), and PEG-400 (0.025 eq) in dichloroethane.
-
Purge the vessel with nitrogen or argon gas.
-
Heat the reaction mixture and stir for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.
Protocol 2: Synthesis of Regorafenib
This protocol details the final step in the synthesis of Regorafenib through the reaction of Intermediate 1 with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
Materials:
-
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate 1)
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Dichloromethane (DCM)
-
Argon gas supply
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane in a reaction vessel under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 16 hours. A precipitate will form.
-
Filter the precipitate and wash it with a suitable solvent (e.g., diethyl ether).
-
Dry the solid under vacuum to yield Regorafenib.
Visualizations
Signaling Pathway Inhibition by Regorafenib
Caption: Regorafenib's multi-targeted inhibition of key signaling pathways.
Experimental Workflow for Regorafenib Synthesis
References
Application Notes and Protocols: The Strategic Use of 4-Amino-3-fluorophenol Hydrochloride in the Synthesis of Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Amino-3-fluorophenol hydrochloride, a key building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). The unique structural features of this compound, particularly the presence of a fluorine atom, offer significant advantages in drug design, influencing potency, metabolic stability, and pharmacokinetic profiles. This document details its application in the synthesis of the multi-kinase inhibitor Regorafenib and discusses its role as a crucial intermediate for other important therapeutic agents, such as Focal Adhesion Kinase (FAK) inhibitors.
The Significance of Fluorination in API Synthesis
The incorporation of fluorine into API molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[1] The fluorine atom in this compound can lead to:
-
Enhanced Biological Activity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.[1]
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and thereby increasing the drug's half-life.
-
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross biological membranes, improving bioavailability.[1]
Application Example 1: Synthesis of Regorafenib
Regorafenib is an oral multi-kinase inhibitor that targets various kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[2] 4-Amino-3-fluorophenol is a critical precursor in the synthesis of this anti-cancer drug.
Synthesis Workflow for Regorafenib
The synthesis of Regorafenib from 4-Amino-3-fluorophenol generally proceeds through a two-step process involving the formation of a key intermediate followed by a coupling reaction.
Caption: Synthetic workflow for Regorafenib from 4-Amino-3-fluorophenol.
Experimental Protocols
Protocol 1: Synthesis of Intermediate 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
This protocol is adapted from established synthetic routes.
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, combine 4-Amino-3-fluorophenol (1.0 eq) and 4-Chloro-N-methyl-2-pyridinecarboxamide (0.9 eq) in N,N-dimethylacetamide (DMAc).
-
Reaction Conditions: Heat the mixture to 110-115°C.
-
Reagent Addition: Slowly add a solution of potassium tert-butoxide (1.2 eq) in tetrahydrofuran (THF) over 3-4 hours.
-
Workup: After the reaction is complete, cool the mixture and add water. The product will precipitate.
-
Purification: Filter the solid, wash with water and a suitable organic solvent (e.g., toluene), and dry to yield the intermediate product.
Protocol 2: Synthesis of Regorafenib
-
Reaction Setup: Dissolve the intermediate 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Reagent Addition: At 0°C, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq) in DCM dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for approximately 16 hours.
-
Workup: The product, Regorafenib, will precipitate as a solid.
-
Purification: Filter the precipitate, wash with a solvent such as diethyl ether, and dry to obtain the final product.
Quantitative Data
| Parameter | Value | Reference |
| Purity of 4-Amino-3-fluorophenol | ≥99% | [1] |
| Overall Yield of Regorafenib | 46.5% | [1] |
| Purity of Regorafenib | 99.96% | [1] |
Regorafenib Signaling Pathway
Regorafenib exerts its anti-tumor effect by inhibiting multiple protein kinases, including those in the VEGFR and TIE2 signaling pathways, which are crucial for angiogenesis.
Caption: Simplified signaling pathway of Regorafenib's anti-angiogenic action.
Application Example 2: Synthesis of Focal Adhesion Kinase (FAK) Inhibitors
This compound also serves as a key starting material for the synthesis of Focal Adhesion Kinase (FAK) inhibitors, a class of targeted therapies being investigated for various cancers. One such inhibitor is GSK2256098.[3]
The Role of FAK in Cancer
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression is associated with tumor progression and metastasis. FAK inhibitors can disrupt these processes and have shown potential as anti-cancer agents.
General Synthesis Approach
While a detailed, publicly available protocol for the synthesis of GSK2256098 from 4-Amino-3-fluorophenol is not readily found, the general synthetic strategy would likely involve the coupling of the aminophenol with a suitable heterocyclic core, followed by further functionalization to yield the final FAK inhibitor.
FAK Signaling Pathway
FAK is a central node in integrin-mediated signaling, influencing downstream pathways such as PI3K/Akt and MAPK/ERK.
Caption: Overview of the FAK signaling pathway and the point of inhibition.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a range of APIs, particularly in the oncology field. Its strategic use allows for the incorporation of fluorine, which can significantly enhance the pharmacological properties of the final drug molecule. The detailed protocols for the synthesis of Regorafenib and the overview of its application in the development of FAK inhibitors highlight the importance of this intermediate in modern drug discovery and development. Researchers and scientists can leverage the information provided in these application notes to advance their own synthetic and medicinal chemistry programs.
References
Application Notes and Protocols for the Coupling Reactions of 4-Amino-3-fluorophenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-fluorophenol hydrochloride is a critical chemical intermediate valued for its unique structural features that are leveraged in the synthesis of complex pharmaceutical compounds.[1] Its fluorinated aromatic ring, combined with reactive amino and hydroxyl functional groups, makes it an ideal precursor for creating the intricate molecular architectures found in many modern therapeutics.[1] The presence of the fluorine atom can be particularly advantageous, often enhancing biological activity, improving metabolic stability, and increasing the binding affinity of the final active pharmaceutical ingredient (API).[1]
These application notes provide detailed protocols for two key coupling reactions of 4-amino-3-fluorophenol: O-arylation via Williamson ether synthesis and N-acylation for urea formation. These reactions are exemplified through their application in the widely documented synthesis of Regorafenib, an oral multi-kinase inhibitor used in cancer therapy.[1][2]
Reaction Conditions at a Glance
The following tables summarize the key quantitative data for the described coupling reactions of 4-amino-3-fluorophenol.
Table 1: O-Arylation with 4-chloro-N-methylpyridine-2-carboxamide [1][2][3]
| Parameter | Condition 1 | Condition 2 |
| Base | Potassium tert-butoxide | Sodium Hydroxide |
| Solvent | DMSO / THF | N,N-Dimethylacetamide (DMAc) |
| Temperature | 80-120 °C | Not specified |
| Time | 2.5 - 6 hours | Not specified |
| Yield | 80-82.3% | Not specified |
| Coupling Partner | 4-chloro-N-methylpicolinamide | 4-chloro-N-methylpyridine-2-carboxamide |
Table 2: N-Acylation / Urea Formation [1][2][4]
| Parameter | Condition 1 | Condition 2 |
| Coupling Partner | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate |
| Solvent | Dichloromethane | Acetonitrile |
| Catalyst/Promoter | None (direct addition) | DABCO |
| Temperature | 0 °C to Room Temperature | 65 °C (Reflux) |
| Time | 16 hours | Not specified |
| Yield | Not specified | Not specified |
Experimental Protocols
Protocol 1: O-Arylation via Williamson Ether Synthesis
This protocol details the synthesis of the key intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, a crucial step in the synthesis of Regorafenib.[1][2]
Materials:
-
4-Amino-3-fluorophenol
-
4-chloro-N-methylpicolinamide (or 4-chloro-2-pyridinecarboxamide)[3]
-
Potassium tert-butoxide (KOtBu) or Sodium Hydroxide (NaOH)[1][3]
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF) or N,N-Dimethylacetamide (DMAc)[1]
-
Deionized water
-
Nitrogen or Argon gas supply
-
Reaction vessel (e.g., 100L reactor or round-bottom flask)
-
Stirring apparatus
-
Temperature control system
Procedure:
-
Reaction Setup: Under an inert nitrogen atmosphere, charge the reaction vessel with dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).[3]
-
Base Addition: Add potassium tert-butoxide to the solvent mixture and stir until completely dissolved. Control the temperature between 10-20°C.[3]
-
Addition of 4-Amino-3-fluorophenol: Add 4-amino-3-fluorophenol to the reaction mixture and continue stirring at room temperature for approximately 10 minutes.[2][3]
-
Addition of Coupling Partner: Add 4-chloro-N-methylpicolinamide to the vessel and stir for another 10 minutes.[2]
-
Heating: Raise the temperature of the reaction mixture to 80-85°C and maintain this temperature for approximately 2 to 2.5 hours. An alternative condition involves heating to 120°C for 6 hours.[2][3]
-
Workup: After the reaction is complete, cool the mixture to below 20°C. Add a 1M aqueous solution of sodium hydroxide.[3]
-
Precipitation and Filtration: Slowly cool the mixture to 0-2°C to induce precipitation. Filter the resulting slurry while cold.[3]
-
Washing and Drying: Wash the filter cake with deionized water. The filter cake can be further purified by suspending it in deionized water, stirring for 30 minutes, and filtering again. Dry the final product under reduced pressure.[3]
Caption: Workflow for the O-Arylation of 4-Amino-3-fluorophenol.
Protocol 2: N-Acylation for Urea Formation
This protocol describes the final coupling step in the synthesis of Regorafenib, reacting the previously synthesized intermediate with an isocyanate to form the urea linkage.[1][4]
Materials:
-
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (from Protocol 1)
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Dichloromethane (DCM)
-
Diethyl ether
-
Argon gas supply
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Dropping funnel
Procedure:
-
Reaction Setup: Dissolve the intermediate from Protocol 1, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, in dichloromethane in a reaction vessel under an argon atmosphere.[4]
-
Isocyanate Preparation: In a separate flask, prepare a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane.[4]
-
Addition: Cool the solution of the amino intermediate to 0°C. Add the isocyanate solution dropwise to the cooled mixture.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature. A brown solid is expected to precipitate after approximately 20 minutes. Continue stirring for a total of 16 hours.[4]
-
Isolation: Filter the precipitated solid from the reaction mixture.[4]
-
Washing and Drying: Suspend the collected precipitate in diethyl ether and stir for 2 hours. Filter the solid, wash it, and then dry to yield the final product, Regorafenib.[1][4]
Caption: Workflow for N-Acylation/Urea Formation.
Signaling Pathway Context
The product of these coupling reactions, Regorafenib, is a multi-kinase inhibitor. It functions by blocking the activity of several protein kinases that are involved in critical cancer-related processes.
Caption: Regorafenib's Mechanism of Action via Kinase Inhibition.
References
Application Notes and Protocols for 4-Amino-3-fluorophenol Hydrochloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-fluorophenol hydrochloride is a versatile aromatic building block incorporating amino, hydroxyl, and fluoro functionalities. Its unique substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the agrochemical industry. The presence of the fluorine atom can significantly enhance the biological activity, metabolic stability, and lipophilicity of the final product, which are critical attributes for modern pesticides.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key insecticide, Flufenoxuron.
Application: Synthesis of the Insecticide Flufenoxuron
4-Amino-3-fluorophenol is a key intermediate in the production of Flufenoxuron, a benzoylurea insecticide.[2][3] Flufenoxuron acts as an insect growth regulator by inhibiting chitin synthesis, a crucial component of the insect exoskeleton. This mode of action leads to abortive molting and ultimately the death of insect larvae.
The synthesis of Flufenoxuron from 4-amino-3-fluorophenol involves a multi-step process. The initial step is the reaction of 4-amino-3-fluorophenol with 2,6-difluorobenzoyl isocyanate. This is followed by a subsequent reaction with 2-chloro-4-(trifluoromethyl)aniline.
Synthesis Workflow
The overall synthetic pathway for Flufenoxuron starting from 4-amino-3-fluorophenol is depicted below.
Caption: Synthetic workflow for Flufenoxuron.
Experimental Protocols
The following protocols are generalized procedures based on established synthetic methodologies for benzoylurea insecticides. Researchers should optimize these conditions for their specific laboratory settings.
Protocol 1: Synthesis of the Urea Intermediate
Objective: To synthesize the urea intermediate by reacting 4-amino-3-fluorophenol with 2,6-difluorobenzoyl isocyanate.
Materials:
-
This compound
-
Triethylamine (or another suitable base)
-
2,6-Difluorobenzoyl isocyanate
-
Anhydrous aprotic solvent (e.g., Toluene, Tetrahydrofuran)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend this compound (1.0 eq) in the anhydrous aprotic solvent.
-
Add triethylamine (1.1 eq) to the suspension to neutralize the hydrochloride and liberate the free amine. Stir for 15-20 minutes at room temperature.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of 2,6-difluorobenzoyl isocyanate (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting precipitate (the urea intermediate) is collected by filtration.
-
Wash the collected solid with a small amount of cold solvent and dry under vacuum.
Protocol 2: Synthesis of Flufenoxuron
Objective: To synthesize Flufenoxuron via etherification of the urea intermediate with 2-chloro-4-(trifluoromethyl)aniline.
Materials:
-
Urea intermediate from Protocol 1
-
2-Chloro-4-(trifluoromethyl)aniline
-
A suitable base (e.g., Potassium carbonate, Sodium hydride)
-
Polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Standard laboratory glassware and heating apparatus
-
Inert atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the urea intermediate (1.0 eq) in the polar aprotic solvent.
-
Add the base (e.g., Potassium carbonate, 1.5 eq) to the solution.
-
Add 2-chloro-4-(trifluoromethyl)aniline (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The crude Flufenoxuron will precipitate out of the solution. Collect the solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Flufenoxuron.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of Flufenoxuron. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Urea Intermediate Synthesis | Flufenoxuron Synthesis |
| Reactant Molar Ratio | 4-Amino-3-fluorophenol: 1.02,6-Difluorobenzoyl isocyanate: 1.0Triethylamine: 1.1 | Urea Intermediate: 1.02-Chloro-4-(trifluoromethyl)aniline: 1.1Potassium Carbonate: 1.5 |
| Reaction Temperature | 0 °C to Room Temperature | 80-100 °C |
| Reaction Time | 2-4 hours | 6-12 hours |
| Typical Yield | 85-95% | 70-85% |
| Melting Point | - | 169-172 °C |
Mode of Action: Inhibition of Chitin Synthesis
Flufenoxuron's insecticidal activity stems from its ability to disrupt the formation of chitin, a vital polymer that provides structural integrity to the insect exoskeleton.
Caption: Mechanism of action of Flufenoxuron.
Conclusion
This compound is a crucial starting material for the synthesis of the potent insecticide Flufenoxuron. The protocols and data presented herein provide a foundational guide for researchers in the agrochemical field. The unique properties conferred by the fluorinated phenol moiety underscore its importance in the development of effective and selective crop protection agents. As always, appropriate safety precautions should be taken when handling all chemicals mentioned in these protocols.
References
Application Notes: Protocol for N-Arylation of 4-Amino-3-fluorophenol Hydrochloride
Introduction
The N-arylation of aminophenols is a critical transformation in synthetic organic chemistry, yielding structural motifs prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4][5] Among the various methods developed for carbon-nitrogen (C-N) bond formation, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a particularly robust and versatile tool.[6][7][8][9][10] This reaction allows for the coupling of a wide range of amines with aryl halides and pseudohalides under relatively mild conditions and with high functional group tolerance.[6]
This document provides a detailed protocol for the selective N-arylation of 4-Amino-3-fluorophenol hydrochloride. The protocol addresses the specific challenges of this substrate, namely the presence of two potentially reactive nucleophilic sites (the amino and hydroxyl groups) and the need to neutralize the hydrochloride salt to generate the reactive free amine. The selective formation of the N-arylated product over the O-arylated product can be achieved with high efficiency using specific palladium-based catalyst systems.[1][3][4][11] Research has shown that the presence of an ortho-fluorine substituent on the aminophenol does not significantly impede the efficiency of the N-arylation reaction.[1][12]
Comparative Data for N-Arylation of Aminophenols
The selection of catalyst, ligand, base, and solvent is crucial for achieving high selectivity and yield in the N-arylation of aminophenols. The following table summarizes conditions from literature for related substrates, providing a basis for optimization.
| Entry | Aminophenol Substrate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Aminophenol | 4-Chlorotoluene | 0.2 mol% Pd precatalyst | - | NaOt-Bu (2.5) | 1,4-Dioxane | 110 | 95 | [1] |
| 2 | 4-Aminophenol | 1-Bromo-4-tert-butylbenzene | 0.2 mol% Pd precatalyst | - | NaOt-Bu (2.5) | 1,4-Dioxane | 110 | 98 | [1] |
| 3 | 4-Amino-3-fluorophenol | 4-Bromobenzonitrile | 0.2 mol% Pd precatalyst | - | K₂CO₃ (2.5) | t-BuOH | 110 | 94 | [1][12] |
| 4 | 3-Aminophenol | 4-Bromoanisole | 1 mol% Pd(OAc)₂ | XPhos (2) | NaOt-Bu (1.2) | Toluene | 100 | 98 | [5] |
| 5 | 4-Aminophenol | 4-Chloroacetophenone | 0.2 mol% Pd precatalyst | - | NaOt-Bu (2.5) | 1,4-Dioxane | 110 | 96 | [1] |
Note: The palladium precatalyst used in entries 1, 2, 3, and 5 is based on a biarylmonophosphine ligand (e.g., BrettPhos precatalyst), which is highly effective for selective N-arylation.[1][3][4][12]
Detailed Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide. The reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium precatalyst (e.g., BrettPhos precatalyst, ~1-2 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOt-Bu), ~2.5-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Anhydrous solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes)
-
Deionized water and Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Oven-dried glassware, magnetic stir bar, septum, and needles
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask containing a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 equiv) and the base, sodium tert-butoxide (NaOt-Bu, 2.5 equiv). Note: A sufficient excess of base is required to both neutralize the hydrochloride salt and facilitate the catalytic cycle.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with inert gas (repeat this cycle three times).
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv) and the aryl halide (1.1 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.[13]
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.[1][14]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-arylated product.
-
Characterization: Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the N-arylation of 4-amino-3-fluorophenol HCl.
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.[6][9]
References
- 1. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols [dspace.mit.edu]
- 4. Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. scispace.com [scispace.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. benchchem.com [benchchem.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Synthesis of Multi-Kinase Inhibitors Utilizing 4-Amino-3-fluorophenol HCl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-fluorophenol hydrochloride is a key building block in the synthesis of a variety of multi-kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various cancers and other diseases. The strategic incorporation of the fluorinated aminophenol moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, including enhanced binding affinity, metabolic stability, and cell permeability.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of multi-kinase inhibitors using 4-Amino-3-fluorophenol HCl, with a primary focus on the well-established multi-kinase inhibitor, Regorafenib.
Application Notes
4-Amino-3-fluorophenol HCl serves as a crucial precursor for the synthesis of diarylurea-based kinase inhibitors. The amino group provides a reactive site for the formation of the urea linkage, a common pharmacophore in many kinase inhibitors, while the fluorinated phenol allows for ether linkages to other aromatic systems. This modular synthesis approach enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against a panel of kinases.
Regorafenib: A Case Study
Regorafenib is an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases.[2] Its synthesis prominently features the use of 4-Amino-3-fluorophenol. The core structure of Regorafenib consists of a central 4-amino-3-fluorophenyl group linked via an ether bond to a pyridinecarboxamide moiety and a urea linkage to a trifluoromethyl-substituted phenyl ring. This structure allows it to effectively inhibit a range of kinases implicated in tumor progression.
Data Presentation
The inhibitory activity of Regorafenib, synthesized using 4-Amino-3-fluorophenol, against a panel of key kinases is summarized in the table below. This data highlights its multi-targeted nature.
| Kinase Category | Kinase Target | IC50 (nM) |
| Angiogenic RTKs | VEGFR1 | 13 |
| VEGFR2 | 4.2 | |
| VEGFR3 | 46 | |
| TIE2 | 4.2–311 | |
| Oncogenic RTKs | c-KIT | 7 |
| RET | 1.5 | |
| Stromal RTKs | PDGFRβ | 22 |
| FGFR1 | 22–202 | |
| Intracellular Signaling | c-RAF (Raf-1) | 2.5 |
| B-RAF | 28 | |
| B-RAF (V600E) | 19 |
Table 1: In Vitro Biochemical Activity of Regorafenib Against Various Kinases.[3][4][5][6][7]
Experimental Protocols
I. Synthesis of Regorafenib from 4-Amino-3-fluorophenol HCl
This protocol describes a common synthetic route to Regorafenib.
Step 1: Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
-
Combine 4-Amino-3-fluorophenol HCl, 4-chloro-N-methyl-2-pyridinecarboxamide, and a suitable solvent (e.g., dimethylformamide) in a reaction vessel.
-
Add a base, such as potassium carbonate, to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a temperature sufficient to drive the reaction to completion (e.g., 100-120 °C).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.
Step 2: Synthesis of Regorafenib
-
Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
In a separate flask, prepare a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in the same solvent.
-
Slowly add the isocyanate solution to the solution of the aminophenoxy derivative at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
The product, Regorafenib, will precipitate out of the solution.
-
Collect the solid by filtration, wash with the reaction solvent, and dry under vacuum to obtain the final product.
Caption: Synthetic workflow for Regorafenib.
II. In Vitro Kinase Inhibition Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of a synthesized compound against a panel of kinases. A luminescence-based assay that measures ATP consumption is described here.[8]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Synthesized inhibitor (e.g., Regorafenib)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction:
-
Add the kinase, substrate, and assay buffer to the wells of the 384-well plate.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete unconsumed ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for in vitro kinase inhibition assay.
III. Cell Proliferation Assay
This protocol describes a method to assess the effect of a synthesized inhibitor on the proliferation of cancer cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized inhibitor or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition) value.[9]
Signaling Pathways
Multi-kinase inhibitors derived from 4-Amino-3-fluorophenol, such as Regorafenib, exert their therapeutic effects by simultaneously blocking multiple signaling pathways crucial for tumor growth, angiogenesis, and metastasis.
Caption: Key signaling pathways targeted by Regorafenib.
By targeting key nodes in these pathways, these inhibitors can effectively disrupt the complex network that drives cancer progression. The versatility of the 4-Amino-3-fluorophenol scaffold allows for the development of novel inhibitors with tailored selectivity profiles to address unmet medical needs in oncology and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. tdcommons.org [tdcommons.org]
- 3. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
4-Amino-3-fluorophenol Hydrochloride: A Key Building Block in Modern Organic Synthesis
Introduction: 4-Amino-3-fluorophenol hydrochloride is a versatile and highly valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique trifunctional nature, possessing amino, hydroxyl, and fluoro groups on an aromatic ring, allows for a diverse range of chemical transformations. The presence of the fluorine atom is of particular significance, as its incorporation into drug molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in the synthesis of the multi-kinase inhibitor, Regorafenib.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety data for 4-amino-3-fluorophenol and its hydrochloride salt is provided below. This information is crucial for the safe handling, storage, and application of this compound in a laboratory setting.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 18266-53-0 | N/A |
| Molecular Formula | C₆H₇ClFNO | N/A |
| Molecular Weight | 163.58 g/mol | N/A |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 135-140 °C | [1] |
| Solubility | Soluble in water | [2] |
| pKa | Not available | N/A |
Safety Information:
| Hazard Statement | Precautionary Statement | Reference |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. | [1][3][4][5] |
| H317: May cause an allergic skin reaction | P272: Contaminated work clothing should not be allowed out of the workplace. | [3][4][5] |
| H350: May cause cancer | P201: Obtain special instructions before use. | [3][4][5] |
| H411: Toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. | [6][3][4][5] |
Application in the Synthesis of Regorafenib
A prominent application of 4-amino-3-fluorophenol is in the synthesis of Regorafenib, an oral multi-kinase inhibitor used in the treatment of various cancers. The fluorine atom in the 4-amino-3-fluorophenol building block is a key feature of the Regorafenib molecule, contributing to its enhanced biological activity compared to its non-fluorinated analog, Sorafenib.
Comparative Biological Activity: Regorafenib vs. Sorafenib
The introduction of a fluorine atom can significantly impact the inhibitory activity of a drug. The following table compares the half-maximal inhibitory concentration (IC50) values of Regorafenib and Sorafenib against several key kinases involved in tumor angiogenesis and oncogenesis.
| Kinase Target | Regorafenib IC50 (nM) | Sorafenib IC50 (nM) | Reference |
| VEGFR1 | 13 | 26 | [7][8] |
| VEGFR2 | 4.2 | 90 | [7][8] |
| VEGFR3 | 46 | 20 | [7][8] |
| PDGFR-β | 22 | 57 | [7][8] |
| c-Kit | 7 | 68 | [7][8] |
| RET | 1.5 | 43 | [7][8] |
| Raf-1 | 2.5 | 6 | [7][8] |
| B-RAF | Not available | 22 | [8] |
| B-RAF (V600E) | Not available | 38 | [8] |
As the data indicates, Regorafenib generally exhibits more potent inhibition of several key kinases compared to Sorafenib, highlighting the positive impact of the fluorine substitution.
Experimental Protocols
The following section provides detailed experimental protocols for the synthesis of a key intermediate in the production of Regorafenib, starting from 4-amino-3-fluorophenol. While the hydrochloride salt is the starting material, it is typically neutralized in situ or converted to the free base before the coupling reaction.
Protocol 1: Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
This protocol details the Ullmann condensation of 4-amino-3-fluorophenol with 4-chloro-N-methylpicolinamide.
Reaction Scheme:
Materials:
-
4-Amino-3-fluorophenol (can be generated from the hydrochloride salt by neutralization with a base like sodium bicarbonate)
-
4-Chloro-N-methylpicolinamide
-
Potassium tert-butoxide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-amino-3-fluorophenol (1.0 eq) in anhydrous DMF, add potassium tert-butoxide (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30 minutes at room temperature.
-
Add 4-chloro-N-methylpicolinamide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide. A yield of 88.9% has been reported for a similar procedure.[5]
Visualizing the Synthetic and Signaling Pathways
To better understand the logical flow of the synthesis and the biological context of the final product, the following diagrams are provided.
Caption: Synthetic workflow for a key Regorafenib intermediate.
Caption: Kinases inhibited by Regorafenib in key signaling pathways.
Conclusion
This compound is a critical building block for the synthesis of complex, biologically active molecules. Its utility is exemplified in the creation of Regorafenib, where the fluorine atom plays a crucial role in enhancing its inhibitory potency against a range of kinases implicated in cancer. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the exploration of this and other fluorinated compounds in the quest for novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. medium.com [medium.com]
- 5. 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE | 757251-39-1 [chemicalbook.com]
- 6. ClinPGx [clinpgx.org]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
The Strategic Utility of 4-Amino-3-fluorophenol Hydrochloride Derivatives in Modern Drug Discovery and Beyond
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. Among the fluorinated building blocks, 4-Amino-3-fluorophenol hydrochloride and its derivatives have emerged as pivotal intermediates, particularly in the synthesis of targeted therapeutics. This guide provides an in-depth exploration of the downstream applications of these versatile compounds, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The Significance of the Fluorinated Phenol Scaffold
The chemical architecture of 4-Amino-3-fluorophenol, featuring a phenol, an aniline, and a strategically placed fluorine atom, makes it a highly valuable precursor for complex molecular designs.[1] The presence of the fluorine atom can significantly influence a molecule's properties in several ways:
-
Enhanced Biological Activity: Fluorine's high electronegativity can alter the electronic distribution within a molecule, potentially leading to stronger interactions with biological targets.[1]
-
Improved Pharmacokinetics: The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and it can increase a molecule's ability to cross biological membranes, thereby improving bioavailability.[1][2]
-
Increased Selectivity: Fluorine substitution can fine-tune the conformation of a molecule, leading to higher selectivity for its intended target and potentially reducing off-target side effects.[1]
These attributes make this compound a sought-after starting material in the development of novel therapeutic agents.[1]
Downstream Applications: From Oncology to Materials Science
The versatility of this compound derivatives is evident in their wide range of applications, spanning from life-saving pharmaceuticals to advanced materials.
Pharmaceutical Synthesis: A Cornerstone in Kinase Inhibitors
A primary and high-impact application of 4-Amino-3-fluorophenol derivatives is in the synthesis of kinase inhibitors for cancer therapy.[3] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[3]
Osimertinib (AZD9291): A Case Study in Precision Medicine
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a prime example of a drug synthesized using a 4-Amino-3-fluorophenol-related scaffold.[4][5] It is used to treat non-small-cell lung cancer (NSCLC) patients with specific EGFR mutations.[5][6][7] The synthesis of Osimertinib and its analogs often involves the coupling of a substituted pyrimidine core with a side chain derived from a fluorinated aminophenol.[4][8]
Regorafenib: A Multi-Kinase Inhibitor
4-Amino-3-fluorophenol is a known intermediate in the synthesis of Regorafenib, an oral multi-kinase inhibitor used in the treatment of various cancers.[9][10] Regorafenib targets several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[10]
Agrochemicals: Enhancing Potency and Stability
In the agrochemical sector, fluorinated compounds are highly valued for their enhanced biological activity and stability. 4-Amino-3-fluorophenol serves as a precursor for the synthesis of fluorinated insecticides and herbicides.[9][11][12] The increased lipophilicity imparted by the fluorine atom can improve the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects, leading to greater efficacy.[2][11]
Dyes and Pigments: Leveraging Structural Features
The unique electronic properties of 4-Amino-3-fluorophenol derivatives also make them useful in the production of azo dyes.[11][13] These dyes are known for their vibrant colors and stability, finding applications in the textile and food industries.[11][13]
Application Protocols
The following protocols provide detailed, step-by-step methodologies for key experimental workflows involving 4-Amino-3-fluorophenol derivatives.
Protocol 1: Synthesis of a Fluorinated N-Phenylacetamide Derivative
This protocol outlines a general procedure for the amide bond formation between 4-Amino-3-fluorophenol and a carboxylic acid, a common step in the synthesis of many biologically active molecules.[3]
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1N HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.[3]
-
-
Amide Bond Formation:
-
In a separate flask, dissolve this compound (1.0 equivalent) and a base (e.g., DIPEA, 1.1 equivalents) in anhydrous DMF.
-
Slowly add the solution of 4-Amino-3-fluorophenol to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[3]
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired N-(2-fluoro-4-hydroxyphenyl)acetamide derivative.[3]
-
Visualization of the Synthetic Workflow:
Caption: Generalized workflow for the synthesis of N-(2-fluoro-4-hydroxyphenyl)acetamide derivatives.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method to evaluate the inhibitory activity of synthesized 4-Amino-3-fluorophenol derivatives against a target kinase.[14]
Materials:
-
Synthesized 4-Amino-3-fluorophenol derivative (test compound)
-
Target kinase
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
DMSO
-
96-well plates
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
Plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer at the desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the kinase solution to each well.
-
Add the serial dilutions of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the substrate solution to all wells.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[14]
-
-
Detection and Measurement:
-
Stop the reaction according to the kinase assay kit instructions.
-
Measure the amount of ATP remaining or the amount of phosphorylated substrate using a luminescence-based detection reagent and a plate reader.[14]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
-
Visualization of the Kinase Inhibition Assay Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Data Summary
The following table summarizes the key properties and applications of 4-Amino-3-fluorophenol and its derivatives.
| Property/Application | Description | Key References |
| Molecular Formula | C₆H₆FNO | [15][16] |
| CAS Number | 399-95-1 | [11][15] |
| Primary Use | Intermediate in pharmaceutical synthesis | [1][11][13] |
| Key Pharmaceutical Products | Kinase inhibitors (e.g., Osimertinib, Regorafenib) | [4][8][9][10] |
| Agrochemical Applications | Precursor for fluorinated insecticides and herbicides | [9][11][12] |
| Other Applications | Synthesis of azo dyes, materials science | [11][13] |
| Key Synthetic Reactions | Amide bond formation, Nucleophilic aromatic substitution | [2][3] |
Conclusion
This compound and its derivatives represent a class of indispensable building blocks in modern chemical synthesis. Their strategic use, particularly in the development of targeted therapies like kinase inhibitors, underscores the power of fluorine chemistry in drug discovery. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of these versatile compounds in their own research and development endeavors, ultimately contributing to advancements in medicine and technology.
References
- 1. nbinno.com [nbinno.com]
- 2. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of the osimertinib analogue (C-005) as potent EGFR inhibitor against NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. tdcommons.org [tdcommons.org]
- 11. nbinno.com [nbinno.com]
- 12. 4-Amino-3-fluorophenol | 399-95-1 [chemicalbook.com]
- 13. covethouse.eu [covethouse.eu]
- 14. benchchem.com [benchchem.com]
- 15. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 16. PubChemLite - 4-amino-3-fluorophenol (C6H6FNO) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Amino-3-fluorophenol Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 4-Amino-3-fluorophenol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing 4-Amino-3-fluorophenol?
There are several viable starting materials for the synthesis of 4-Amino-3-fluorophenol, each with distinct synthetic pathways. The most common precursors include 3-Fluoro-4-nitrophenol, p-nitrophenol, and 2,4-Difluoronitrobenzene.[1][2][3]
Q2: What is the most direct route to synthesize 4-Amino-3-fluorophenol?
The most direct and commonly cited method is the reduction of 3-Fluoro-4-nitrophenol. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1] This method is often favored for its high yield and relatively clean reaction profile.
Q3: Are there alternative synthetic routes available?
Yes, several alternative routes have been developed, which may be more cost-effective for large-scale production. One such method begins with the less expensive p-nitrophenol.[3] This multi-step process involves catalytic hydrogenation to p-aminophenol, followed by sulfonation, a fluoro-substitution reaction, and finally desulfonation.[3] Another approach starts from 2,4-Difluoronitrobenzene, which is converted to 2-Fluoro-4-methoxynitrobenzene, followed by demethylation to 3-Fluoro-4-nitrophenol, and then reduction to the final product.[2]
Q4: How is the hydrochloride salt of 4-Amino-3-fluorophenol prepared?
The hydrochloride salt is typically formed after the synthesis of the free base, 4-Amino-3-fluorophenol. The free base is dissolved in a suitable solvent, and then treated with hydrochloric acid. The salt then precipitates out of the solution and can be collected by filtration.
Q5: What are the key applications of this compound?
4-Amino-3-fluorophenol and its hydrochloride salt are important intermediates in the pharmaceutical and agrochemical industries.[4][5] The presence of the fluorine atom can enhance the biological activity and pharmacokinetic properties of the final active pharmaceutical ingredient (API).[6] For instance, it is a known intermediate in the synthesis of the multi-kinase inhibitor, Regorafenib.[5][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Hydrogenation of 3-Fluoro-4-nitrophenol | Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old, poisoned, or of poor quality. | - Use fresh, high-quality Pd/C catalyst. - Ensure the reaction setup is free of potential catalyst poisons such as sulfur or heavy metal contaminants. - Consider increasing the catalyst loading, but be mindful of cost implications. |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low hydrogen pressure, or inadequate agitation. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure a consistent and adequate hydrogen pressure is maintained throughout the reaction. - Optimize the stirring speed to ensure good mixing of the catalyst, substrate, and hydrogen. | |
| Side Reactions: Over-reduction or other side reactions may be occurring. | - Optimize the reaction temperature; catalytic hydrogenations are often run at room temperature.[1] - Ensure the starting material is pure, as impurities can lead to side reactions. | |
| Formation of Impurities | Oxidation of the Product: The aminophenol product is susceptible to oxidation, which can lead to colored impurities. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Work up the reaction mixture promptly after completion. - Consider the use of antioxidants during workup or storage, if compatible with the downstream application. |
| Incomplete Conversion of Starting Material: Residual starting material will be an impurity in the final product. | - As mentioned above, ensure the reaction goes to completion by monitoring its progress and optimizing reaction conditions. | |
| Difficulty in Product Isolation and Purification | Product Solubility: The product may have some solubility in the reaction solvent, leading to losses during filtration. | - After filtration of the catalyst, concentrate the filtrate under reduced pressure to recover the product.[1] - If recrystallization is used for purification, carefully select the solvent system and optimize the crystallization conditions (e.g., temperature, cooling rate) to maximize recovery. |
| Emulsion Formation During Extraction: During aqueous workup, emulsions can form, making phase separation difficult. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation. - Centrifugation can also be an effective method for breaking stubborn emulsions. |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3-fluorophenol by Hydrogenation of 3-Fluoro-4-nitrophenol[1]
Materials:
-
3-Fluoro-4-nitrophenol
-
Ethanol
-
Tetrahydrofuran (THF)
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas
Procedure:
-
In a suitable reaction vessel, dissolve 3-fluoro-4-nitrophenol (e.g., 20 g) in a mixture of ethanol (e.g., 200 ml) and tetrahydrofuran (e.g., 125 ml).
-
Carefully add 10% palladium on carbon (e.g., 6.0 g) to the solution.
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Seal the reaction vessel and purge with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for approximately 4.5 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, filter the mixture to remove the palladium catalyst.
-
Wash the catalyst with ethanol to recover any adsorbed product.
-
Combine the filtrate and the washings, and concentrate the solution under reduced pressure to obtain 4-Amino-3-fluorophenol as a solid.
Data Summary:
| Parameter | Value |
| Starting Material | 3-Fluoro-4-nitrophenol |
| Catalyst | 10% Palladium on carbon |
| Solvents | Ethanol, Tetrahydrofuran |
| Temperature | Room Temperature (20°C) |
| Reaction Time | 4.5 hours |
| Reported Yield | ~100% (for the free base)[1] |
Protocol 2: Multi-step Synthesis from p-Nitrophenol[3]
This process involves several distinct stages:
-
Catalytic Hydrogenation of p-Nitrophenol: p-Nitrophenol is reduced to p-aminophenol using a nickel-palladium-titanium mixed catalyst in a water and ethanol mixture under hydrogen pressure.
-
Sulfonation of p-Aminophenol: The resulting p-aminophenol undergoes a sulfonation reaction in concentrated sulfuric acid.
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Fluoro-substitution: A fluorine atom is introduced at the 3-position.
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Desulfonation: The sulfonic acid group is removed to yield 4-Amino-3-fluorophenol.
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Extraction: The final product is obtained through extraction.
Data Summary for Hydrogenation Step:
| Parameter | Value |
| Starting Material | p-Nitrophenol |
| Catalyst | Nickel-palladium-titanium mixed catalyst |
| Solvents | Water, Ethanol |
| Pressure | 0.3 MPa |
| Temperature | 80°C |
Visualizing the Synthetic Pathways
To aid in understanding the reaction workflows, the following diagrams illustrate the key synthetic routes.
Caption: Direct hydrogenation of 3-Fluoro-4-nitrophenol.
Caption: Multi-step synthesis starting from p-Nitrophenol.
References
- 1. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]
- 4. 4-Amino-3-fluorophenol | 399-95-1 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. tdcommons.org [tdcommons.org]
Technical Support Center: Purification of 4-Amino-3-fluorophenol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Amino-3-fluorophenol hydrochloride by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound, providing practical solutions to overcome them.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| 1. The compound does not dissolve in the hot solvent. | a. Insufficient solvent volume.b. The chosen solvent is inappropriate.c. The presence of insoluble impurities. | a. Add small increments of hot solvent until the solid dissolves.b. If a large volume of solvent is required with little dissolution, select a more polar solvent (e.g., water, ethanol).c. If a significant portion has dissolved and some solids remain, perform a hot filtration to remove them. |
| 2. No crystals form upon cooling. | a. Too much solvent was used, and the solution is not supersaturated.b. The cooling process is too rapid.c. The solution is supersaturated but requires nucleation. | a. Evaporate some of the solvent to increase the concentration and allow it to cool again.b. Allow the solution to cool slowly to room temperature before placing it in an ice bath.c. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| 3. The product "oils out" instead of crystallizing. | a. The boiling point of the solvent is higher than the melting point of the compound, causing it to melt before dissolving.b. The concentration of the solute is too high.c. High levels of impurities are present. | a. Select a solvent with a lower boiling point.b. Add a small amount of additional hot solvent to the oily mixture and reheat until a clear solution is formed, then cool slowly.c. Consider pre-purification by another method or use a solvent/anti-solvent system. |
| 4. The recovered crystals are discolored (e.g., yellow or brown). | a. Presence of colored impurities from the synthesis.b. Oxidation of the aminophenol. | a. Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly to avoid adsorbing the desired product.b. Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| 5. The final yield is low. | a. Too much solvent was used, leading to significant loss in the mother liquor.b. Premature crystallization during hot filtration.c. Excessive washing of the collected crystals. | a. Use the minimum amount of hot solvent necessary for complete dissolution. Cool the filtrate in an ice bath to recover a second crop of crystals.b. Preheat the filtration apparatus (funnel and flask) with hot solvent vapor before filtering.c. Wash the crystals with a minimal amount of ice-cold solvent. |
| 6. What are the best solvents for recrystallizing this compound? | The hydrochloride salt structure makes it more polar than its free base. | Polar solvents are generally the best choice. Good starting points for solvent screening include:- Water- Ethanol- Isopropanol- A mixture of water and a miscible alcohol (e.g., ethanol/water). |
| 7. How can I be sure my purified product is clean? | Purity needs to be assessed by analytical methods. | After recrystallization, dry the product thoroughly and determine its melting point. A sharp melting point close to the literature value is a good indicator of purity. Further analysis by techniques such as HPLC or NMR spectroscopy can confirm purity and identify any remaining impurities. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent is found to have high solubility for this compound at elevated temperatures and low solubility at room or lower temperatures.
Methodology:
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of different solvents (e.g., water, ethanol, isopropanol) to each tube.
-
Observe the solubility at room temperature. An ideal solvent should show low solubility.
-
Gently heat the test tubes and observe the solubility. The ideal solvent will completely dissolve the compound at or near its boiling point.
-
Allow the solutions to cool to room temperature and then in an ice bath. The solvent that yields a good crop of crystals is a suitable choice.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate with stirring.
-
Continue adding the hot solvent until the solid is completely dissolved. Use the minimum amount of solvent necessary to achieve complete dissolution at the boiling point.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature appropriate to remove the solvent without decomposing the compound.
-
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent provides the desired solubility characteristics. It involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (anti-solvent) in which it is sparingly soluble. The two solvents must be miscible.
Methodology:
-
Solvent Pair Selection:
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Identify a "good" solvent (e.g., water, ethanol) in which this compound is very soluble.
-
Identify a "poor" solvent (e.g., ethyl acetate, hexane) in which the compound is insoluble or sparingly soluble. The two solvents must be miscible.
-
-
Dissolution:
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Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
-
Addition of Anti-Solvent:
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While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).
-
-
Clarification:
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Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
-
Crystallization:
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Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
-
Isolation, Washing, and Drying:
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Follow steps 6 and 7 from the Single-Solvent Recrystallization protocol, using the ice-cold solvent mixture for washing if necessary, or just the "poor" solvent.
-
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely available in the literature, the following table provides a qualitative guide based on the behavior of structurally similar aminophenol hydrochlorides.
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability as a Recrystallization Solvent |
| Water | Moderate to High | High | Good (potential for high recovery with cooling) |
| Ethanol | Low to Moderate | High | Good (often a good balance of solubility) |
| Isopropanol | Low | Moderate to High | Good (lower volatility than ethanol) |
| Acetone | Very Low | Low | Poor as a primary solvent, may be a good anti-solvent |
| Ethyl Acetate | Very Low | Low | Poor as a primary solvent, may be a good anti-solvent |
| Hexane | Insoluble | Insoluble | Good as an anti-solvent |
Visualizations
Experimental Workflow for Recrystallization
Caption: A flowchart illustrating the general workflow for the purification of this compound by recrystallization.
Troubleshooting Logic Diagram
Caption: A logical diagram outlining common problems in recrystallization and their respective solutions.
troubleshooting 4-Amino-3-fluorophenol hydrochloride synthesis impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Amino-3-fluorophenol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and well-documented laboratory and industrial scale synthesis involves the catalytic hydrogenation of 3-fluoro-4-nitrophenol. This method is favored for its high yield and relatively clean reaction profile. Key components of this synthesis are:
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Starting Material: 3-Fluoro-4-nitrophenol
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Catalyst: Typically 5% or 10% Palladium on Carbon (Pd/C)
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Solvent: Common choices include ethanol, methanol, or ethyl acetate.
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Reducing Agent: Hydrogen gas is the standard.
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Acidification: After the reduction, the resulting 4-Amino-3-fluorophenol is treated with hydrochloric acid (HCl) to form the hydrochloride salt, which often improves stability and handling.
An alternative, though less common, route starts from 4-nitrophenol, involving a multi-step process of hydrogenation, sulfonation, fluorination, and desulfonation.[1]
Q2: What are the critical parameters to control during the catalytic hydrogenation of 3-fluoro-4-nitrophenol?
A2: To ensure a high yield and purity of the final product, the following parameters are critical:
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Hydrogen Pressure: Adequate and consistent hydrogen pressure is necessary to drive the reduction to completion.
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Temperature: The reaction is typically run at or slightly above room temperature. Exothermic reactions can occur, and temperature control is important to prevent side reactions.
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Catalyst Loading and Quality: The amount and activity of the Pd/C catalyst are crucial for the reaction rate and completion. Catalyst deactivation can lead to incomplete reactions.
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Stirring/Agitation: Efficient stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.
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Reaction Time: Monitoring the reaction progress is key to determining the optimal reaction time to ensure full conversion of the starting material.
Q3: Why is the product isolated as a hydrochloride salt?
A3: Isolating the final product as this compound offers several advantages over the free base:
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Improved Stability: The hydrochloride salt is generally more stable and less prone to oxidation and degradation than the free aminophenol. Aminophenols, in their free base form, are susceptible to air oxidation, which can lead to coloration and the formation of impurities.
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Easier Handling: The hydrochloride salt is typically a crystalline solid that is easier to handle, weigh, and store compared to the free base, which may be less crystalline or more reactive.
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Enhanced Solubility: In some cases, the hydrochloride salt may have more favorable solubility properties for downstream applications or purification processes.
Troubleshooting Guide: Impurity Identification and Mitigation
Common Impurities in this compound Synthesis
The following table summarizes potential impurities, their sources, and recommended analytical methods for detection.
| Impurity Name | Structure | CAS Number | Typical Source | Analytical Method |
| 3-Fluoro-4-nitrophenol | 394-41-2 | Unreacted starting material | HPLC-UV, LC-MS | |
| 3-Fluoro-6-nitrophenol | 404-98-8 | Isomeric impurity in starting material | HPLC-UV, LC-MS | |
| 4-Amino-3-fluorophenol (free base) | 399-95-1 | Incomplete conversion to hydrochloride salt | HPLC-UV, LC-MS | |
| 1,4-Benzoquinone | 106-51-4 | Oxidation of product | GC-MS, LC-MS | |
| Hydroquinone | 123-31-9 | Oxidation byproduct | HPLC-UV, LC-MS | |
| Azo/Azoxy compounds | R-N=N-R or R-N=N(O)-R | Varies | Incomplete reduction/side reaction | LC-MS |
Troubleshooting Common Issues
Problem 1: The final product has a pink or brown discoloration.
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Possible Cause: This is often due to the presence of oxidized impurities, such as benzoquinones or other colored degradation products. The free base of 4-Amino-3-fluorophenol is particularly susceptible to air oxidation.
-
Troubleshooting Steps:
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Minimize Air Exposure: During workup and isolation, handle the 4-Amino-3-fluorophenol free base under an inert atmosphere (e.g., nitrogen or argon) as much as possible before converting it to the hydrochloride salt.
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Purification: Recrystallization of the hydrochloride salt from a suitable solvent system (e.g., ethanol/water or isopropanol/water) can help remove colored impurities. The use of activated carbon during recrystallization can also be effective in adsorbing colored byproducts.
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Check Solvent Quality: Ensure that the solvents used are free from oxidizing contaminants.
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Problem 2: HPLC analysis shows a significant peak corresponding to the starting material, 3-fluoro-4-nitrophenol.
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Possible Cause: The reduction reaction is incomplete.
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Troubleshooting Steps:
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Catalyst Activity: The Pd/C catalyst may be old or deactivated. Use fresh, high-quality catalyst.
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Hydrogen Supply: Ensure that the hydrogen supply is adequate and that there are no leaks in the system.
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Reaction Time: The reaction may not have been allowed to run for a sufficient amount of time. Monitor the reaction by TLC or HPLC to ensure it has gone to completion.
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Mass Transfer: Inefficient stirring can limit the reaction rate. Ensure vigorous agitation throughout the reaction.
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Problem 3: An unknown impurity is detected by LC-MS with a mass corresponding to an isomer of the product.
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Possible Cause: The starting material, 3-fluoro-4-nitrophenol, may contain isomeric impurities, such as 3-fluoro-6-nitrophenol. This impurity would then be reduced to the corresponding isomeric aminophenol.
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Troubleshooting Steps:
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Analyze Starting Material: Perform a thorough analysis of the 3-fluoro-4-nitrophenol starting material by HPLC or GC to check for the presence of isomers.
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Source High-Purity Starting Material: If isomeric impurities are present, source a higher purity grade of the starting material.
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Purification: It may be possible to remove the isomeric impurity by careful recrystallization of the final product, although this can be challenging due to the similar physical properties of isomers.
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Experimental Protocols
Synthesis of this compound
This protocol is a representative example for the synthesis of this compound.
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Reaction Setup: To a solution of 3-fluoro-4-nitrophenol (10.0 g, 63.7 mmol) in ethanol (100 mL) in a hydrogenation vessel, add 10% Palladium on Carbon (50% wet, 1.0 g).
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Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is no longer detectable (typically 4-6 hours).
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Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with a small amount of ethanol.
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Acidification and Isolation: To the filtrate, slowly add a solution of concentrated hydrochloric acid in ethanol until the pH is acidic (pH ~2-3). The hydrochloride salt of 4-Amino-3-fluorophenol will precipitate.
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Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by filtration, wash with cold ethanol, and then with diethyl ether.
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Drying: Dry the product under vacuum to obtain this compound as a crystalline solid.
HPLC Method for Impurity Profiling
This method can be used for the analysis of this compound and its potential impurities.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
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Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 60% B
-
20-25 min: 60% B
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25-26 min: 60% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Technical Support Center: Achieving >99% Purity of 4-Amino-3-fluorophenol Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of 4-Amino-3-fluorophenol hydrochloride to greater than 99%. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Common impurities can stem from the synthetic route used. Starting materials such as p-nitrophenol or 3-fluoro-4-nitrophenol, intermediates from processes like sulfonation and desulfonation, and byproducts from catalytic hydrogenation can all be present.[1][2] Additionally, oxidation of the aminophenol group can lead to colored impurities.
Q2: My this compound sample is discolored (e.g., pink, brown, or dark). What is the cause and how can I fix it?
A2: Discoloration is a common issue with aminophenols and is primarily caused by oxidation. The amino and hydroxyl groups on the aromatic ring are susceptible to oxidation in the presence of air and light, forming colored quinone-type structures. To decolorize your sample, a charcoal treatment during recrystallization is often effective. Additionally, handling the compound under an inert atmosphere (e.g., nitrogen or argon) can help prevent further oxidation.
Q3: I am experiencing "oiling out" during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute or if the compound is too soluble in the chosen solvent. To resolve this, you can try using a lower-boiling point solvent or a solvent system in which the compound is less soluble. A solvent/anti-solvent system can also be effective.
Q4: My recovery yield after recrystallization is very low. How can I improve it?
A4: Low recovery can result from the compound being too soluble in the cold solvent or washing the crystals with an excessive amount of solvent. To improve your yield, ensure the solution is cooled for a sufficient amount of time, possibly at a lower temperature, to maximize crystal formation. When washing the crystals, use a minimal amount of ice-cold solvent.
Q5: How can I confirm the purity of my final product is >99%?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used.
Troubleshooting Guides
This section provides structured guidance for common challenges encountered during the purification of this compound.
Troubleshooting Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" | 1. Boiling point of the solvent is higher than the melting point of the compound.2. The compound is too soluble in the chosen solvent. | 1. Select a solvent with a lower boiling point.2. Use a solvent in which the compound has lower solubility.3. Employ a solvent/anti-solvent recrystallization method. |
| Low recovery yield | 1. The compound is significantly soluble in the cold solvent.2. Too much solvent was used for washing the crystals. | 1. Cool the solution for a longer duration or at a lower temperature (e.g., in an ice bath or refrigerator).2. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored crystals | Colored impurities are co-precipitating with the product. | Perform a decolorization step using activated charcoal during the recrystallization process. |
| No crystal formation | 1. The solution is not supersaturated (too much solvent used).2. The cooling process is too rapid. | 1. Evaporate some of the solvent to increase the concentration.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.3. Scratch the inside of the flask with a glass rod to induce nucleation.4. Add a seed crystal of the pure compound. |
Experimental Protocols
Recrystallization Protocol for this compound
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system and volumes should be determined on a small scale first. A mixed solvent system of methanol and water is often a good starting point for aminophenols.
Materials:
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Crude this compound
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Methanol
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Deionized water
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Activated charcoal (optional, for colored samples)
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Standard laboratory glassware (Erlenmeyer flasks, beaker, graduated cylinders)
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Heating source (hot plate with stirrer)
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Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
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Ice bath
Procedure:
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot methanol to dissolve the solid completely with stirring.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the solute) to the solution. Reheat the solution to boiling for 5-10 minutes with stirring.
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Hot Filtration (if charcoal was used): If activated charcoal was used, perform a hot filtration to remove it. This step should be done quickly to prevent premature crystallization.
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Crystallization: Slowly add hot deionized water to the hot methanol solution until the solution becomes slightly turbid. Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of an ice-cold methanol/water mixture.
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Drying: Dry the purified crystals under vacuum to a constant weight.
HPLC Method for Purity Analysis
This method provides a general framework for the HPLC analysis of this compound.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. |
Data Presentation
Solubility of Aminophenol Analogs
| Solvent | Solubility of 4-Aminophenol |
| Water | Sparingly soluble in cold water, more soluble in hot water |
| Ethanol | Soluble |
| Acetone | Soluble |
| Diethyl Ether | Slightly soluble |
| Chloroform | Very slightly soluble |
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Synthesis of 4-Amino-3-fluorophenol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-fluorophenol hydrochloride.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common side reactions.
Issue 1: Presence of Isomeric Impurities in the Final Product
Question: HPLC analysis of my this compound product shows an additional peak with a similar mass, suggesting an isomeric impurity. What is the likely source of this impurity and how can I avoid it?
Answer:
A common isomeric impurity is 5-Amino-2-fluorophenol , which arises from the nitration of m-fluorophenol at the ortho position to the hydroxyl group, leading to the formation of 3-fluoro-2-nitrophenol alongside the desired 3-fluoro-4-nitrophenol . Subsequent reduction of this isomeric nitro compound yields the corresponding aminophenol impurity.
Troubleshooting Steps:
-
Control Nitration Temperature: The regioselectivity of the nitration of m-fluorophenol is highly temperature-dependent. Maintaining a low reaction temperature, typically between -5°C and 0°C, favors the formation of the desired 4-nitro isomer over the 2-nitro and 6-nitro isomers.
-
Purification of the Nitro Intermediate: It is highly recommended to purify the 3-fluoro-4-nitrophenol intermediate before proceeding to the reduction step. This can be achieved through recrystallization or column chromatography.
-
Hydrolysis of Acetylated Intermediate: An alternative route involves the acetylation of m-fluorophenol to m-fluorophenyl acetate. Nitration of the acetate, followed by hydrolysis, can improve the regioselectivity towards the desired 4-nitro product.
| Parameter | Recommended Condition | Expected Outcome |
| Nitration Temperature | -5°C to 0°C | Increased selectivity for 3-fluoro-4-nitrophenol |
| Intermediate Purification | Recrystallization or Chromatography | Removal of isomeric nitro compounds |
| Alternative Route | Acetylation-Nitration-Hydrolysis | Enhanced regioselectivity |
Issue 2: Incomplete Reduction of the Nitro Group
Question: My reaction mixture after catalytic hydrogenation of 3-fluoro-4-nitrophenol contains byproducts that are not the desired 4-Amino-3-fluorophenol. What are these and how can I ensure complete reduction?
Answer:
Incomplete reduction of the nitro group is a common issue that can lead to the formation of intermediates such as 3-fluoro-4-nitrosophenol and N-(2-fluoro-4-hydroxyphenyl)hydroxylamine . These impurities can complicate the purification process and affect the quality of the final product.
Troubleshooting Steps:
-
Catalyst Activity: Ensure the catalyst (e.g., Palladium on carbon, Pd/C) is fresh and active. Deactivated or poisoned catalysts will lead to incomplete reactions.
-
Hydrogen Pressure: Maintain an adequate and constant hydrogen pressure throughout the reaction. The optimal pressure will depend on the specific reaction setup and scale.
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Increasing the temperature moderately can enhance the reaction rate, but excessive heat may lead to other side reactions.
-
Solvent System: The choice of solvent can influence the reaction. A mixture of ethanol and tetrahydrofuran is often effective.[1]
| Parameter | Recommended Condition | Potential Issue if Not Optimized |
| Catalyst | Fresh, active Pd/C | Incomplete reduction |
| Hydrogen Pressure | Adequate and constant | Slow or stalled reaction |
| Reaction Monitoring | TLC or HPLC | Premature quenching of the reaction |
| Solvent | Ethanol/THF mixture | Poor solubility of starting material |
Issue 3: Potential Defluorination During Synthesis
Question: I am concerned about the possibility of losing the fluorine substituent during the synthesis. Is defluorination a common side reaction, and how can I prevent it?
Answer:
While the carbon-fluorine bond is generally strong, defluorination can occur under certain harsh reaction conditions, particularly during catalytic hydrogenation. This would lead to the formation of 4-aminophenol as a byproduct.
Troubleshooting Steps:
-
Mild Reaction Conditions: Employ mild conditions for the catalytic hydrogenation. This includes using a moderate temperature and hydrogen pressure.
-
Catalyst Selection: While Pd/C is commonly used, other catalysts or catalyst systems can be explored to minimize defluorination. The choice of catalyst support can also play a role.
-
Reaction Time: Avoid unnecessarily long reaction times after the starting material has been consumed, as this can increase the likelihood of side reactions like defluorination.
Issue 4: Impurities Formed During Hydrochloride Salt Formation
Question: After treating the 4-Amino-3-fluorophenol free base with hydrochloric acid, I observe discoloration and the formation of new impurities. What could be causing this?
Answer:
4-Amino-3-fluorophenol is susceptible to oxidation, especially in the presence of acid and air. The discoloration is likely due to the formation of colored oxidation products.
Troubleshooting Steps:
-
Inert Atmosphere: Perform the salt formation under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control of Stoichiometry: Use a precise amount of hydrochloric acid. An excess of strong acid can sometimes promote side reactions.
-
Temperature Control: Carry out the salt formation at a controlled, low temperature to reduce the rate of potential degradation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to 4-Amino-3-fluorophenol?
A1: The most common synthetic routes start from either p-nitrophenol, 3-fluoro-4-nitrophenol, or 2,4-difluoronitrobenzene. A typical pathway involves the reduction of 3-fluoro-4-nitrophenol.[1] Another route starts with p-nitrophenol, which undergoes sulfonation, followed by fluorination and then desulfonation.
Q2: What is a typical experimental protocol for the catalytic hydrogenation of 3-fluoro-4-nitrophenol?
A2: A general protocol involves dissolving 3-fluoro-4-nitrophenol in a suitable solvent mixture like ethanol and tetrahydrofuran. A catalytic amount of 10% palladium on activated carbon is added to the solution. The mixture is then stirred under a hydrogen atmosphere at room temperature for several hours until the reaction is complete, as monitored by TLC or HPLC.[1]
Q3: How can I purify the final this compound product?
A3: The hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water. The choice of solvent will depend on the impurity profile. It is crucial to handle the free base in an inert atmosphere before salt formation to prevent oxidation.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. 4-Amino-3-fluorophenol is harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing cancer. It is also toxic to aquatic life.[2] Therefore, it is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood. The catalytic hydrogenation step involves flammable hydrogen gas and should be conducted with proper safety measures in place.
Visualizing the Synthesis and Side Reactions
Main Synthesis Pathway and Potential Side Reactions
Caption: Main synthesis pathway and potential side reactions.
Troubleshooting Workflow for Isomeric Impurities
Caption: Troubleshooting workflow for isomeric impurities.
References
Technical Support Center: 4-Amino-3-fluorophenol Hydrochloride Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Amino-3-fluorophenol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 4-Amino-3-fluorophenol at a laboratory scale?
A1: At the lab scale, common synthetic routes include the reduction of 3-fluoro-4-nitrophenol using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[1] Another established method involves a multi-step process starting from p-nitrophenol, which includes sulfonation, fluorine substitution, and subsequent desulfonation.[1][2] A practical route for preparing the intermediate involves Fries and Beckman rearrangements using 3-fluorophenol.[3]
Q2: What are the primary challenges when scaling up the production of this compound?
A2: Scaling up production presents several challenges, including the high cost of some raw materials, the complexity of post-reaction workups, and ensuring batch-to-batch consistency.[2][4] Certain synthetic routes involve unstable intermediates, such as diazonium salts, which can be hazardous and difficult to handle in large quantities, posing a significant barrier to industrial-scale production.[5] Achieving the high purity (≥99%) required for pharmaceutical applications is also a critical challenge.[4]
Q3: What purity level is typically required for pharmaceutical applications, and how is it ensured?
A3: For pharmaceutical applications, a purity of ≥99% is often the benchmark.[4] Ensuring this level of quality requires stringent quality control, including detailed impurity profiling to understand and control specific impurities, and maintaining high batch-to-batch consistency.[4]
Q4: What are the critical safety precautions for handling 4-Amino-3-fluorophenol and its hydrochloride salt?
A4: 4-Amino-3-fluorophenol is classified as harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing cancer.[6][7] It is also toxic to aquatic life with long-lasting effects.[6] Safe handling requires working in a well-ventilated area, using personal protective equipment (PPE) such as gloves and eye protection, and avoiding dust formation.[8][9] It is crucial to use non-sparking tools and prevent electrostatic discharge.[8]
Q5: What are the recommended storage and handling conditions for this compound to ensure its stability?
A5: To ensure stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[10] It should be protected from light and moisture.[10] As the compound can be air-sensitive, storage under an inert atmosphere is recommended. It should be kept away from incompatible materials like strong oxidizing agents, strong acids, and strong bases.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Catalyst deactivation or insufficient loading. - Side reactions forming unwanted byproducts.[3] | - Monitor reaction progress using techniques like TLC or HPLC. - Optimize temperature, pressure, and reaction time. - Ensure catalyst quality and use appropriate loading. Consider catalyst regeneration if applicable. - Re-evaluate solvent and reagent choices to minimize side reactions. |
| Product Purity Below Pharmaceutical Grade (<99%) | - Inefficient purification methods (crystallization, extraction). - Presence of closely related impurities that are difficult to separate. - Thermal degradation of the product during workup. | - Optimize the purification process. For crystallization, experiment with different solvents/solvent mixtures and cooling profiles. - For extraction, adjust pH and solvent choice to maximize separation.[11] - Employ chromatographic purification if necessary for difficult-to-remove impurities. - Perform workup steps at controlled, lower temperatures. |
| Inconsistent Batch-to-Batch Results | - Variation in raw material quality. - Poor control over reaction parameters (temperature, addition rates, mixing). - Inconsistent workup procedures. | - Implement stringent quality control for all incoming raw materials.[4] - Utilize automated process control systems to precisely manage reaction conditions. - Standardize all operating procedures (SOPs) for synthesis and purification steps. |
| Safety Incidents (e.g., uncontrolled exotherm) | - Unstable intermediates (e.g., diazonium salts).[5] - Inadequate cooling or heat transfer at a larger scale. - Rapid addition of reagents. | - For reactions with unstable intermediates, consider using continuous flow microchannel reactors to improve safety and control.[5] - Ensure the reactor system has adequate heat exchange capacity for the scaled-up volume. - Control the addition rate of reagents carefully, potentially using a dosing pump. |
| Product Discoloration (e.g., turning from pale yellow to brown) | - Oxidation due to air sensitivity. - Presence of metallic impurities. - Degradation due to exposure to light or high temperatures.[10] | - Handle the material under an inert atmosphere (e.g., nitrogen or argon). - Use metal-free or glass-lined reactors and equipment. - Store the final product and intermediates protected from light in a cool environment.[10] |
Quantitative Data Summary
Table 1: Reported Yields and Purity for 4-Amino-3-fluorophenol Synthesis
| Starting Material | Key Reagents/Catalyst | Reported Yield | Reported Purity | Reference |
| 3-fluoro-4-nitrophenol | H₂, 10% Palladium on carbon | 100% | Not specified | [1] |
| 3-fluorophenol | (Multi-step process) | 46.5% (overall yield for Regorafenib) | 99.96% (for final product Regorafenib) | [3] |
| p-Nitrophenol | Sulfonation, fluorination, desulfonation | Not specified | Suitable for large-scale industrial production | [2] |
| Sulfanilic acid, 3-fluorophenol | Iron powder, HCl, NaNO₂, Na₂CO₃ | Not specified | High yield and purity | [11] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 399-95-1 | [12] |
| Molecular Formula | C₆H₆FNO | [1] |
| Molecular Weight | 127.12 g/mol | [1] |
| Appearance | Pale yellow to brown solid/powder | [1] |
| Melting Point | 134-144 °C | [13] |
Experimental Protocols
Protocol 1: Synthesis via Reduction of 3-fluoro-4-nitrophenol[1]
This protocol is based on a laboratory-scale synthesis.
Materials:
-
3-fluoro-4-nitrophenol (20 g)
-
Ethanol (200 ml)
-
Tetrahydrofuran (THF) (125 ml)
-
10% Palladium on activated carbon (Pd/C) (6.0 g)
-
Hydrogen gas (H₂)
Procedure:
-
In a suitable reaction vessel, dissolve 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml).
-
Carefully add 10% palladium on carbon (6.0 g) to the solution.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere.
-
Stir the mixture vigorously at room temperature for approximately 4.5 hours.
-
Monitor the reaction to completion (e.g., by TLC or HPLC).
-
Once the reaction is complete, filter the mixture to remove the palladium catalyst.
-
Wash the catalyst with a small amount of ethanol to recover any residual product.
-
Combine the filtrate and the washings.
-
Concentrate the combined filtrate under reduced pressure to yield 4-Amino-3-fluorophenol as a pale yellow solid.
Visualizations
Caption: Workflow for the synthesis of 4-Amino-3-fluorophenol.
Caption: Key factors for successful production scale-up.
References
- 1. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 2. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google Patents [patents.google.com]
- 6. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. ruifuchem.com [ruifuchem.com]
- 11. tdcommons.org [tdcommons.org]
- 12. 4-Amino-3-fluorophenol | 399-95-1 [sigmaaldrich.com]
- 13. 4-Amino-3-fluorophenol, 96% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
4-Amino-3-fluorophenol hydrochloride stability and storage conditions
This technical support center provides guidance on the stability and storage of 4-Amino-3-fluorophenol hydrochloride, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] For optimal preservation, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen), protected from light, and refrigerated.[3]
Q2: Is this compound sensitive to air, light, or moisture?
A2: Yes, this compound is sensitive to air, light, and moisture. Exposure to these elements can lead to degradation, indicated by a change in color or the appearance of impurities. It is crucial to handle the material under an inert atmosphere and to minimize its exposure to light.
Q3: What are the signs of degradation of this compound?
A3: The primary visual indicator of degradation is a color change of the solid material, which is typically a brown crystal.[1][4] Any significant deviation from this appearance could suggest decomposition or impurity formation. For a more definitive assessment, analytical techniques such as HPLC should be employed to check for the presence of degradation products.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, it is essential to wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected experimental results or poor reproducibility. | Degradation of the starting material. | Verify the purity of the this compound using a suitable analytical method like HPLC or NMR. Ensure that the material has been stored correctly, protected from light, air, and moisture. If degradation is confirmed, use a fresh batch of the compound. |
| The solid material has changed color (e.g., darkened). | Exposure to air, light, or moisture leading to oxidation or other degradation pathways. | While a slight color change may not always indicate significant degradation for all applications, it is a warning sign. It is advisable to re-test the material's purity before use. For sensitive applications, it is best to use a fresh, unexposed batch. |
| Inconsistent analytical results (e.g., new peaks in HPLC). | Formation of degradation products during sample preparation or analysis. | Prepare solutions fresh and minimize their exposure to light and air. Consider using an amber vial for sample storage. If performing HPLC, ensure the mobile phase is compatible and does not induce degradation. |
Stability and Storage Summary
| Parameter | Recommendation | Reasoning |
| Temperature | Refrigerated (2-8 °C) or Room Temperature[3][5][6] | Lower temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[6] | Prevents oxidation of the phenol and amino functional groups. |
| Light | Protect from light (e.g., amber vial, store in the dark)[6] | Minimizes light-induced degradation pathways. |
| Moisture | Store in a dry environment with a tightly sealed container.[1][2] | Prevents hydrolysis and moisture-mediated degradation. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[3] | Can cause vigorous reactions and degradation of the compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M HCl. Incubate the solution at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at specified intervals and neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light. Withdraw aliquots at designated times.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a controlled temperature oven at 80°C. Sample at various time points for analysis.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC-UV method. The method should be capable of separating the parent compound from all process-related impurities and degradation products.
Visualizations
Caption: Troubleshooting logic for unexpected experimental results.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Managing Exotherms in 4-Amino-3-fluorophenol Hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing exothermic reactions involving 4-Amino-3-fluorophenol hydrochloride. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you may encounter during your experiments. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic risks associated with this compound reactions?
A1: The primary exothermic risk arises from the diazotization of the aromatic amino group. This reaction is highly exothermic and produces an unstable diazonium salt intermediate.[1][2] If the temperature is not strictly controlled, the diazonium salt can decompose, leading to a rapid release of heat and nitrogen gas, which can cause a dangerous pressure buildup and potential thermal runaway. Subsequent reactions of the diazonium salt, such as Sandmeyer reactions, also require careful thermal management.
Q2: What is a thermal runaway and why is it a major concern?
A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The rate of heat generation exceeds the rate of heat removal, causing the reaction temperature to rise. This, in turn, accelerates the reaction rate, leading to a further increase in heat generation. This vicious cycle can result in a rapid increase in temperature and pressure, potentially leading to an explosion.[3]
Q3: What are the initial signs of a developing exotherm problem in my reaction?
A3: Key indicators include:
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A faster-than-expected rise in the internal temperature of the reactor, even with cooling applied.
-
A sudden increase in pressure.
-
Noticeable gas evolution (e.g., bubbling) that is more vigorous than anticipated.
-
A change in the color or viscosity of the reaction mixture that deviates from the expected profile.
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Localized hot spots on the reactor vessel.
Q4: Can I perform diazotization of this compound at room temperature?
A4: It is strongly advised against performing diazotization at room temperature. The reaction is typically carried out at low temperatures, generally between 0-5 °C, to ensure the stability of the diazonium salt.[1][4][5] At higher temperatures, the diazonium salt is prone to rapid decomposition, which can lead to a loss of yield and, more importantly, a significant safety hazard.[6]
Q5: Are there safer alternatives to traditional batch processing for these reactions?
A5: Yes, continuous flow chemistry is emerging as a safer alternative for handling hazardous reactions like diazotization.[7] Flow reactors offer significantly better heat transfer and precise temperature control due to their high surface-area-to-volume ratio. This allows for the rapid removal of reaction heat, minimizing the risk of thermal runaway. The small reaction volumes at any given time also reduce the overall hazard potential.
Troubleshooting Guides
Issue 1: Uncontrolled Temperature Spike During Nitrite Addition
Question: I am adding the sodium nitrite solution to my this compound mixture, and the temperature is rising rapidly above the recommended 0-5 °C range, even with my cooling bath. What should I do?
Answer:
An uncontrolled temperature spike during nitrite addition is a critical situation that requires immediate attention to prevent a thermal runaway.
Immediate Actions:
-
Stop the Addition: Immediately stop the addition of the sodium nitrite solution.
-
Enhance Cooling: If possible, increase the cooling capacity. This could involve adding more ice or dry ice to the cooling bath or lowering the set point of your cryostat.
-
Increase Agitation: Ensure the reaction mixture is being stirred vigorously to improve heat transfer to the cooling jacket and prevent the formation of localized hot spots.
-
Quench the Reaction (if necessary): If the temperature continues to rise uncontrollably, be prepared to quench the reaction. A pre-prepared, cold solution of a quenching agent like sulfamic acid can be added to destroy the excess nitrous acid.
Root Cause Analysis and Preventative Measures:
| Potential Cause | Preventative Measure |
| Nitrite addition is too fast. | Add the sodium nitrite solution dropwise at a slow, controlled rate. Use a syringe pump for precise control, especially on a larger scale. |
| Inadequate cooling capacity. | Ensure your cooling bath or cryostat is appropriately sized for the scale of your reaction and can handle the expected heat load. Pre-cool the reactor and all solutions before starting the reaction. |
| Poor heat transfer. | Use a reactor with a high surface-area-to-volume ratio. Ensure efficient stirring to maximize contact between the reaction mixture and the cooled reactor walls. |
| Concentration of reactants is too high. | Use a more dilute solution of both the this compound and the sodium nitrite. While this may increase reaction time, it will reduce the rate of heat generation. |
Issue 2: Excessive Gas Evolution and Foaming
Question: During the Sandmeyer reaction following the diazotization of 4-Amino-3-fluorophenol, I am observing excessive gas evolution and foaming, causing the reaction mixture to rise in the reactor. What is happening and how can I control it?
Answer:
Vigorous gas evolution (nitrogen) is expected during a Sandmeyer reaction as the diazonium group is displaced.[3][8] However, excessive foaming can indicate that the reaction is proceeding too quickly, leading to a rapid release of gas and a potential for the reaction to overflow.
Immediate Actions:
-
Stop Heating/Catalyst Addition: If you are heating the reaction or adding a catalyst, stop immediately.
-
Apply Cooling: If the reaction is highly exothermic, apply external cooling to slow down the reaction rate.
-
Use an Anti-foaming Agent: If foaming is a persistent issue, a small amount of a suitable anti-foaming agent can be added. This should be tested on a small scale first to ensure it does not interfere with the reaction.
Root Cause Analysis and Preventative Measures:
| Potential Cause | Preventative Measure |
| Reaction temperature is too high. | The Sandmeyer reaction should be initiated at a low temperature and then warmed slowly and in a controlled manner. A rapid temperature increase can lead to a burst of nitrogen evolution. |
| Catalyst (e.g., copper salt) was added too quickly. | Add the catalyst portion-wise or as a solution over a period of time to control the reaction rate. |
| Concentration of the diazonium salt is too high. | A more dilute solution of the diazonium salt will react more slowly and with less vigorous gas evolution. |
| Inadequate headspace in the reactor. | Always use a reactor that is large enough to accommodate the volume of the reaction mixture and any potential foaming. A good rule of thumb is to not exceed 50-60% of the reactor's total volume. |
Quantitative Data for Exotherm Management
The following tables provide illustrative quantitative data based on typical values for diazotization and Sandmeyer reactions of aromatic amines. Note: Direct experimental data for this compound is not widely available in the literature. This data should be used as a guideline for risk assessment and experimental design. It is strongly recommended to perform calorimetric studies for your specific reaction conditions.
Table 1: Estimated Thermochemical Data for Diazotization of an Aromatic Amine
| Parameter | Estimated Value | Significance for Exotherm Management |
| Heat of Reaction (ΔHr) | -100 to -160 kJ/mol | A high negative value indicates a significant release of heat. This energy must be effectively removed by the cooling system. |
| Specific Heat Capacity (Cp) of Reaction Mixture | 2.5 - 3.5 J/g·K | This value is needed to calculate the adiabatic temperature rise. Aqueous mixtures tend to have higher specific heat capacities. |
| Adiabatic Temperature Rise (ΔTad) | 50 - 200 °C | This is the theoretical temperature increase if no heat is removed. A high ΔTad indicates a high risk of thermal runaway. |
| Heat Generation Rate | Dependent on addition rate and concentration | This needs to be lower than the heat removal rate of the reactor to maintain temperature control. |
Calculation of Adiabatic Temperature Rise (ΔTad):
ΔTad = (-ΔHr * C) / (ρ * Cp)
Where:
-
ΔHr = Heat of reaction (kJ/mol)
-
C = Molar concentration of the limiting reactant (mol/L)
-
ρ = Density of the reaction mixture ( kg/L )
-
Cp = Specific heat capacity of the reaction mixture (kJ/kg·K)
Table 2: Key Parameters for Safe Diazotization Protocol
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 0 - 5 °C | To ensure the stability of the diazonium salt and prevent decomposition.[1][4] |
| Molar Ratio (NaNO2 : Amine) | 1.0 - 1.1 : 1 | A slight excess of nitrite ensures complete conversion of the amine. A large excess should be avoided. |
| Molar Ratio (Acid : Amine) | 2.5 - 3.0 : 1 | Sufficient acid is required to form the amine salt and to generate nitrous acid in situ. |
| Addition Time of Nitrite Solution | 30 - 60 minutes | Slow addition allows the cooling system to effectively remove the heat of reaction. |
| Stirring Speed | > 300 RPM | Vigorous stirring is crucial for efficient heat transfer and to avoid localized concentration and temperature gradients. |
Experimental Protocols
Protocol 1: Laboratory-Scale Diazotization of this compound
Disclaimer: This is a general protocol and should be adapted and optimized for your specific requirements. A thorough risk assessment must be conducted before carrying out this procedure.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Ice
-
Water
-
Sulfamic acid (for quenching)
-
Starch-iodide paper
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend the this compound in a mixture of water and concentrated HCl.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled suspension of the amine hydrochloride over a period of at least 30 minutes, ensuring the temperature remains below 5 °C.[1]
-
After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes.
-
Check for the presence of excess nitrous acid using starch-iodide paper. If the test is positive, quench the excess by adding a small amount of sulfamic acid until the test is negative.
-
The resulting cold diazonium salt solution should be used immediately in the subsequent reaction. Do not attempt to isolate the diazonium salt.
Visualizations
Caption: Workflow for managing exotherms during diazotization.
Caption: Logical workflow for troubleshooting an uncontrolled exotherm.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. maxapress.com [maxapress.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google Patents [patents.google.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4-Amino-3-fluorophenol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Amino-3-fluorophenol hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on catalyst selection to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 4-Amino-3-fluorophenol?
A1: Common starting materials include 3-Fluoro-4-nitrophenol, o-fluoronitrobenzene, and p-nitrophenol. The choice of starting material often depends on cost, availability, and the desired synthetic route.[1][2][3]
Q2: Which catalysts are typically used for the reduction of the nitro group in the synthesis of 4-Amino-3-fluorophenol?
A2: Palladium on carbon (Pd/C) is a widely used catalyst for the catalytic hydrogenation of nitrophenol precursors.[1] Nickel-based catalysts are also employed, particularly when starting from p-nitrophenol.[2]
Q3: What are some key quality indicators for this compound intended for pharmaceutical use?
A3: For pharmaceutical applications, key quality indicators include high purity (often ≥99%), a well-defined impurity profile, and consistent quality between batches.[4]
Q4: What are the primary applications of 4-Amino-3-fluorophenol?
A4: 4-Amino-3-fluorophenol is a crucial intermediate in the production of various agrochemicals, such as the pesticide fluazinam, and pharmaceuticals, including the multi-kinase inhibitor Regorafenib.[5][6] It is also used in the synthesis of hair dyes and antimicrobial agents.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete reduction of the nitro group | - Inactive catalyst- Insufficient catalyst loading- Insufficient hydrogen pressure- Poor solvent choice | - Use fresh, high-quality catalyst.- Increase catalyst loading incrementally.- Ensure adequate and consistent hydrogen pressure is maintained throughout the reaction.- Use a solvent system that ensures good solubility of the starting material, such as an ethanol/tetrahydrofuran mixture.[1] |
| Formation of side products (e.g., dehalogenation) | - Overly harsh reaction conditions (high temperature or pressure)- Inappropriate catalyst choice | - Optimize reaction temperature and pressure. Start with milder conditions and gradually increase if necessary.- Screen different catalysts. For substrates sensitive to dehalogenation, specific catalyst types or supports may be required. |
| Low yield | - Loss of product during workup and extraction- Suboptimal reaction conditions- Catalyst poisoning | - Optimize the extraction process, including the choice of solvent and pH adjustment.- Systematically vary parameters such as temperature, pressure, and reaction time to find the optimal conditions.- Ensure the starting materials and solvents are free from impurities that could poison the catalyst. |
| Product purity issues | - Incomplete reaction- Inefficient purification | - Monitor the reaction to ensure it goes to completion.- Employ appropriate purification techniques such as recrystallization or column chromatography. Ensure the chosen solvent for recrystallization provides good separation of the product from impurities. |
Catalyst Selection and Performance
The selection of a suitable catalyst is critical for the efficient synthesis of 4-Amino-3-fluorophenol via catalytic hydrogenation. Below is a summary of commonly used catalysts and their typical performance.
| Catalyst | Starting Material | Typical Yield | Purity | Key Advantages |
| 10% Palladium on Carbon (Pd/C) | 3-Fluoro-4-nitrophenol | High (can be quantitative)[1] | >99% (with purification) | High activity and selectivity under mild conditions. |
| Nickel-metal catalyst | p-Nitrophenol | Not specified | Not specified | Lower cost raw material.[2] |
| Not specified | o-Fluoronitrobenzene | Selectivity ~92%[3] | ~99%[3] | High conversion rate (close to 100%).[3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 3-Fluoro-4-nitrophenol using 10% Pd/C
This protocol describes the synthesis of 4-Amino-3-fluorophenol by the reduction of 3-fluoro-4-nitrophenol.
Materials:
-
3-fluoro-4-nitrophenol
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Tetrahydrofuran (THF)
-
Hydrogen gas
Procedure:
-
Dissolve 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml).[1]
-
Carefully add 10% palladium on carbon (6.0 g) to the solution.[1]
-
Stir the mixture under a hydrogen atmosphere at room temperature for approximately 4.5 hours.[1]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, filter the mixture to remove the catalyst.
-
Wash the catalyst with ethanol.
-
Combine the filtrate and the ethanol wash.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by recrystallization to yield 4-Amino-3-fluorophenol.
Caption: Experimental workflow for the synthesis of 4-Amino-3-fluorophenol.
Troubleshooting Decision Tree
References
- 1. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 2. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]
- 3. CN1634867A - Method and device for preparing 4-amino-3-fluorophenol by hydrogenation of o-fluoronitrobenzene - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Amino-3-fluorophenol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-fluorophenol hydrochloride. Our focus is on the identification and removal of common byproducts to enhance final product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for 4-Amino-3-fluorophenol?
A1: The two primary synthesis routes are:
-
Catalytic reduction of 3-Fluoro-4-nitrophenol: This is a common laboratory and industrial method involving the reduction of the nitro group to an amine using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]
-
Multi-step synthesis from 4-nitrophenol: This route involves a sequence of reactions including the catalytic hydrogenation of 4-nitrophenol to 4-aminophenol, followed by sulfonation, fluorination, and finally desulfonation to yield the desired product.[1][2]
Q2: What are the likely byproducts I might encounter in my synthesis?
A2: Byproducts can originate from starting materials, side reactions, or incomplete reactions. The most common impurities include:
-
Regioisomers: Isomers with the amino and fluoro groups in different positions on the phenol ring are common byproducts. For example, in related syntheses, isomers like 2-fluoro-4-aminophenol or 4-fluoro-2-aminophenol can be formed.[3] The nitration of 3-fluorophenol, a potential precursor, can produce a mixture of 3-fluoro-4-nitrophenol and 3-fluoro-6-nitrophenol.[3]
-
Unreacted Starting Materials: Residual 3-Fluoro-4-nitrophenol or 4-nitrophenol may be present if the initial reaction is incomplete.
-
Intermediates from Multi-Step Synthesis: If synthesizing from 4-nitrophenol, intermediates such as 4-aminophenol and 4-aminophenol-2-sulfonic acid could be present as impurities if the subsequent reaction steps are not driven to completion.
-
Byproducts from Side Reactions: During the catalytic reduction of the nitro group, partially reduced intermediates may be formed. In the multi-step synthesis, side products from the sulfonation or fluorination steps are possible.
Q3: My final product is discolored. What is the likely cause and how can I fix it?
A3: Discoloration, often appearing as a yellow to brown hue, is typically due to the presence of oxidized impurities. Aminophenols, in general, are susceptible to oxidation in the presence of air, which can lead to highly colored byproducts.
-
Troubleshooting:
-
Ensure all reactions and work-ups are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
The crude product can be treated with a small amount of a decolorizing agent, such as activated charcoal, during the recrystallization process. However, use charcoal sparingly as it can adsorb the desired product, leading to lower yields.
-
Troubleshooting Guide: Removal of Byproducts
This guide outlines common issues encountered during the purification of this compound and provides solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Purity of Final Product | Presence of regioisomeric impurities. | Recrystallization: Use a suitable solvent system. Common choices for polar organic compounds include methanol/water, ethanol/water, or ethyl acetate/heptane. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures. Column Chromatography: While less common for large-scale purification, silica gel chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) can be effective for separating isomers. |
| Residual starting materials or reaction intermediates. | Acid-Base Extraction: This technique can be used to separate the desired product from non-basic or non-acidic impurities. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl) to protonate the amino group of 4-Amino-3-fluorophenol, drawing it into the aqueous layer. The organic layer containing neutral impurities can then be discarded. The pH of the aqueous layer can then be adjusted to precipitate the purified product. A patent for the purification of 4-aminophenol suggests adjusting the pH to between 4.0 and 5.0 during toluene extraction to remove impurities.[4] | |
| Low Yield After Purification | Product loss during recrystallization. | Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals. |
| Product loss during extraction. | Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to improve recovery. pH Control: Carefully control the pH during acid-base extraction to ensure complete protonation and subsequent deprotonation of the target compound for efficient phase transfer. A patent suggests a pH range of 6.5-10.5 for the extraction of 4-amino-3-fluorophenol.[2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require optimization.
-
Solvent Selection: Screen various solvents and solvent mixtures to find an optimal system. Good starting points include ethanol/water, methanol/water, and ethyl acetate/heptane. The ideal solvent will completely dissolve the crude product at its boiling point and result in low solubility upon cooling.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data on Purification Methods (Illustrative)
The following table provides illustrative data on the effectiveness of different purification methods. Actual results will vary depending on the specific impurities and experimental conditions.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Recrystallization (Ethanol/Water) | 85 | 98.5 | 75 | Regioisomers, Starting Materials |
| Acid-Base Extraction | 85 | 95 | 85 | Non-basic impurities |
| Column Chromatography | 90 | >99.5 | 60 | Closely related regioisomers |
Diagrams
Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: General workflow from synthesis to purified product.
Decision Tree for Troubleshooting Low Purity
This diagram provides a logical approach to troubleshooting low purity issues.
References
- 1. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 2. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]
- 3. CN102766053A - Production method of 3-fluoro-4-nitrophenol - Google Patents [patents.google.com]
- 4. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
solvent effects on 4-Amino-3-fluorophenol hydrochloride reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-fluorophenol hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound, being a salt, is generally soluble in polar protic solvents such as water and lower alcohols (methanol, ethanol). Its solubility in non-polar organic solvents is limited. The free base, 4-Amino-3-fluorophenol, is soluble in organic solvents like methanol, ethanol, ethers, and chloroform, but only slightly soluble in water. For reactions in organic media, it is common to neutralize the hydrochloride salt in-situ with a base to generate the more soluble free amine.
Q2: How does the choice of solvent affect the nucleophilicity of the amino group in this compound?
A2: The reactivity of the amino group is significantly influenced by the solvent. In polar protic solvents (e.g., water, ethanol), the lone pair of electrons on the nitrogen atom is heavily solvated through hydrogen bonding. This "caging" effect reduces its availability to act as a nucleophile. In contrast, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) do not form strong hydrogen bonds with the amino group, leaving the lone pair more accessible and thus enhancing its nucleophilicity.
Q3: For which types of reactions is a polar aprotic solvent preferred when using this compound?
A3: Polar aprotic solvents are generally preferred for nucleophilic aromatic substitution (SNAr) reactions where the deprotonated phenoxide or the free amino group of 4-Amino-3-fluorophenol acts as the nucleophile. These solvents enhance the reactivity of the nucleophile. For instance, in the synthesis of Regorafenib intermediates, solvents like N,N-dimethylacetamide (DMAc) and N,N-dimethylformamide (DMF) are often used.[1][2]
Q4: When would a polar protic solvent be a suitable choice?
A4: A polar protic solvent might be suitable for reactions where the this compound itself needs to be dissolved without prior neutralization, or for reactions that proceed through a carbocation intermediate (SN1-type mechanism), as these solvents are effective at stabilizing charged intermediates. However, for most applications involving the nucleophilic character of the amino or hydroxyl group, a polar aprotic solvent is often more effective after the free base has been generated.
Troubleshooting Guides
Issue 1: Low reaction yield when performing a nucleophilic substitution.
-
Question: I am attempting a nucleophilic substitution reaction with this compound and an electrophile in a polar protic solvent, but the yield is very low. What could be the problem?
-
Answer: The low yield is likely due to the reduced nucleophilicity of the amino and hydroxyl groups in the protic solvent due to hydrogen bonding. Additionally, if you have not added a base, the starting material is primarily in its protonated, less nucleophilic hydrochloride form.
-
Troubleshooting Steps:
-
Add a suitable base: Incorporate a non-nucleophilic base (e.g., triethylamine, potassium carbonate) to neutralize the hydrochloride and generate the free amine/phenoxide in situ.
-
Change the solvent: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. This will enhance the nucleophilicity of your reactant.
-
Increase the temperature: Gently heating the reaction mixture can help overcome the activation energy barrier.
-
-
Issue 2: Formation of multiple products (N- vs. O-acylation/alkylation).
-
Question: I am trying to selectively acylate the amino group of 4-Amino-3-fluorophenol, but I am getting a mixture of N-acylated and O-acylated products. How can I improve selectivity?
-
Answer: The selectivity between N- and O-acylation is highly dependent on the reaction conditions, particularly the solvent and base used. The amino group is generally more nucleophilic than the hydroxyl group.
-
Troubleshooting Steps:
-
Solvent Choice: Using a polar aprotic solvent like DMF or acetonitrile can favor N-acylation.
-
Base Selection: A mild, non-nucleophilic base is often preferred. Using a stronger base might lead to deprotonation of the phenol, increasing the likelihood of O-acylation.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can often improve selectivity.
-
Protecting Groups: For maximum selectivity, consider protecting the hydroxyl group before carrying out the N-acylation.
-
-
Issue 3: Poor solubility of this compound in the reaction solvent.
-
Question: My this compound is not dissolving in my organic reaction solvent. What can I do?
-
Answer: As a salt, it has limited solubility in many organic solvents.
-
Troubleshooting Steps:
-
In-situ neutralization: Add a suitable base to the suspension in the organic solvent. This will form the more soluble free base.
-
Use a co-solvent: If the free base is also not sufficiently soluble, you can use a co-solvent system. For example, dissolve the free base in a minimal amount of a high-polarity aprotic solvent like DMSO or DMF, and then add this solution to your primary reaction solvent.
-
Solvent screening: Perform small-scale solubility tests with a range of solvents to find the most suitable one for your reaction.
-
-
Data Presentation
Table 1: Qualitative Solubility of 4-Amino-3-fluorophenol and its Hydrochloride Salt
| Solvent Class | Solvent Examples | 4-Amino-3-fluorophenol (Free Base) Solubility | This compound Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Slightly Soluble to Soluble | Soluble | The hydrochloride salt is ionic, favoring dissolution in polar protic solvents. The free base can hydrogen bond. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Soluble | Sparingly Soluble to Insoluble | The free base is polar and can be solvated by these solvents. The ionic salt has lower solubility. |
| Non-Polar | Toluene, Hexane, Dichloromethane | Sparingly Soluble to Insoluble | Insoluble | The high polarity of both the free base and its salt leads to poor solubility in non-polar media. |
Experimental Protocols
Protocol: Comparative N-Acetylation of 4-Amino-3-fluorophenol in Different Solvents
This protocol outlines a method to compare the efficiency of N-acetylation of 4-Amino-3-fluorophenol (generated in-situ from the hydrochloride salt) in a polar protic versus a polar aprotic solvent.
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine
-
Ethanol (Polar Protic Solvent)
-
Acetonitrile (Polar Aprotic Solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
Reaction A: N-Acetylation in Ethanol (Polar Protic)
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add ethanol to form a suspension.
-
Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.05 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.
Reaction B: N-Acetylation in Acetonitrile (Polar Aprotic)
-
Follow steps 1-10 as in Reaction A, but replace ethanol with acetonitrile.
Analysis:
Compare the yield and purity of the N-acetylated product from both reactions to determine the effect of the solvent on the reaction outcome. It is expected that the reaction in acetonitrile will proceed faster and may result in a higher yield.
Visualizations
References
Technical Support Center: Synthesis of 4-Amino-3-fluorophenol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-fluorophenol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce 4-Amino-3-fluorophenol?
A1: Several common synthetic pathways exist for 4-Amino-3-fluorophenol. The choice of route often depends on the available starting materials, scalability, and desired purity. Key methods include:
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Reduction of 3-Fluoro-4-nitrophenol: This is a widely used method involving the reduction of the nitro group. Common reducing agents include hydrogen gas with a palladium catalyst, or metals like iron or zinc in an acidic medium.[1][2]
-
From p-Nitrophenol: This multi-step process involves the catalytic hydrogenation of p-nitrophenol, followed by sulfonation, fluorine substitution, and finally desulfonation.[3][4]
-
From 2,4-Difluoronitrobenzene: This route involves a nucleophilic substitution of one of the fluorine atoms followed by reduction of the nitro group.[5]
-
Diazotization Route: This method can start from sulfanilic acid and 3-fluorophenol, proceeding through a diazonium salt intermediate which is then reduced.[6]
Q2: How is the hydrochloride salt of 4-Amino-3-fluorophenol typically formed?
A2: The hydrochloride salt is generally formed in the final step of the synthesis. After the 4-Amino-3-fluorophenol free base is synthesized and purified, it is dissolved in a suitable solvent (e.g., isopropanol, ethanol) and treated with hydrochloric acid (either as a gas or a concentrated aqueous or alcoholic solution). The salt then precipitates out of the solution and can be collected by filtration.
Q3: What are the critical safety considerations when synthesizing this compound?
A3: 4-Amino-3-fluorophenol is harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing cancer.[7][8] It is also toxic to aquatic life.[7][8] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All procedures should be carried out in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS).
Troubleshooting Guides
Issue 1: Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reaction Temperature: Ensure the reaction is maintained at the optimal temperature for the specific protocol. See the temperature optimization table below. For catalytic hydrogenations, ensure the catalyst is active. For metal/acid reductions, ensure the metal is sufficiently activated. |
| - Extend Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC). If starting material is still present after the recommended time, consider extending the reaction duration. | |
| Side Reactions | - Control Temperature: Exceeding the optimal temperature can lead to the formation of byproducts. Implement precise temperature control using a temperature-controlled bath or reactor. |
| - Inert Atmosphere: For oxygen-sensitive reactions, such as catalytic hydrogenations, ensure the system is properly purged with an inert gas (e.g., nitrogen, argon) to prevent oxidation of the starting material or product. | |
| Product Loss During Workup | - Optimize Extraction pH: The pH of the aqueous layer during extraction is critical for ensuring the product is in its free base form and can be efficiently extracted into an organic solvent. |
| - Solvent Selection: Ensure the chosen extraction solvent has a good partition coefficient for 4-Amino-3-fluorophenol. |
Issue 2: Impurity Formation
| Potential Cause | Troubleshooting Steps |
| Over-reduction or Side Reactions | - Careful Control of Reducing Agent: Use the stoichiometric amount of reducing agent. For catalytic hydrogenations, monitor hydrogen uptake. |
| - Temperature Control: As with low yield, maintaining the correct temperature is crucial to minimize side reactions. | |
| Starting Material Contamination | - Verify Purity of Starting Materials: Ensure the purity of the precursors (e.g., 3-Fluoro-4-nitrophenol) before starting the reaction. |
| Degradation of Product | - Minimize Exposure to Air and Light: The aminophenol product can be susceptible to oxidation. Work up the reaction promptly and consider storing the purified product under an inert atmosphere. |
Temperature Optimization Data
The optimal temperature for the synthesis of 4-Amino-3-fluorophenol is highly dependent on the chosen synthetic route and reagents. The following table summarizes temperature conditions from various reported methods.
| Synthetic Step | Reagents | Temperature | Reference |
| Reduction of 3-Fluoro-4-nitrophenol | H₂, 10% Pd/C | Room Temperature (20°C) | [2] |
| Reduction of 3-Fluoro-4-nitrophenol | Zinc, HCl | 80°C | [1] |
| Catalytic Hydrogenation of p-Nitrophenol | H₂, Nickel-based catalyst | 70 - 90°C | [3] |
| Diazotization | Sulfanilic acid, NaNO₂, HCl | 0 to -5°C | [6] |
| Reduction of Diazo Intermediate | Iron Powder | 20 - 25°C | [6] |
| Methoxylation of 2,4-Difluoronitrobenzene | Sodium Methoxide | Reflux at 45°C | [5] |
Experimental Protocols
Protocol: Synthesis of 4-Amino-3-fluorophenol by Reduction of 3-Fluoro-4-nitrophenol
This protocol is based on a common method for the reduction of a nitroaromatic compound.
Materials:
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3-Fluoro-4-nitrophenol
-
Ethanol
-
Tetrahydrofuran (THF)
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas source
-
Celatom or filter aid
Procedure:
-
In a suitable reaction vessel, dissolve 3-Fluoro-4-nitrophenol (1 equivalent) in a mixture of ethanol and tetrahydrofuran.
-
Carefully add 10% palladium on carbon catalyst to the solution.
-
Seal the reaction vessel and purge it with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.[2]
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-5 hours).[2]
-
Once the reaction is complete, carefully filter the mixture through a pad of Celatom or another filter aid to remove the palladium catalyst.[2]
-
Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and concentrate the solution under reduced pressure to yield the crude 4-Amino-3-fluorophenol.
-
The crude product can be further purified by recrystallization or chromatography if necessary before conversion to the hydrochloride salt.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 3. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]
- 4. 4-Amino-3-fluorophenol | 399-95-1 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. tdcommons.org [tdcommons.org]
- 7. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Amino-3-fluorophenol | 399-95-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 4-Amino-3-fluorophenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Amino-3-fluorophenol hydrochloride. Understanding the purity of this critical raw material is paramount in pharmaceutical development to ensure the safety and efficacy of the final drug product. This document outlines and compares potential HPLC methods, provides detailed experimental protocols, and discusses the rationale for method selection based on the separation of the active pharmaceutical ingredient (API) from potential impurities.
Introduction to Purity Analysis
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality and impurity profile of the final drug substance. HPLC is the most common and powerful technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy. The primary goal of an HPLC purity method is to separate the main compound from all potential process-related impurities and degradation products.
Potential impurities in this compound can arise from the synthetic route or degradation. These may include:
-
Starting materials and intermediates: Such as 4-nitrophenol or 3-fluoro-4-nitrophenol.
-
Positional isomers: Including 2-amino-3-fluorophenol and other isomers formed during synthesis.
-
Related substances: Non-fluorinated analogs like 4-aminophenol.
-
Degradation products: Primarily from oxidation, leading to the formation of quinone-imine or other colored compounds.
An effective HPLC method must be able to resolve this compound from all these potential impurities.
Comparison of HPLC Methods
The selection of an appropriate HPLC method is critical for accurate purity determination. The following table compares three common reversed-phase HPLC approaches that can be adapted and optimized for the analysis of this compound.
| Parameter | Method A: Conventional C18 | Method B: Polar-Embedded C18 | Method C: Mixed-Mode (RP/Cation-Exchange) |
| Stationary Phase | Octadecylsilane (C18) bonded to silica | C18 with embedded polar groups (e.g., amide, carbamate) | C18 with integrated cation-exchange functional groups |
| Primary Separation Mechanism | Hydrophobic (reversed-phase) interactions | Hydrophobic and polar interactions | Hydrophobic and ion-exchange interactions |
| Typical Mobile Phase | Phosphate or Acetate buffer (pH 2.5-4.0) with Acetonitrile or Methanol | Similar to conventional C18, often with better performance in highly aqueous mobile phases | Phosphate or Acetate buffer (pH 3.0-6.0) with Acetonitrile or Methanol. Ionic strength is a key parameter. |
| Advantages | Widely available, well-understood, robust. | Enhanced retention of polar analytes, resistant to phase collapse in high aqueous mobile phases, alternative selectivity. | Orthogonal selectivity for basic and ionizable compounds, excellent for separating compounds with similar hydrophobicity but different charge states. |
| Disadvantages | Poor retention for very polar impurities, potential for peak tailing with basic analytes due to silanol interactions. | May have different selectivity compared to standard C18, which could be a disadvantage if transferring an existing method. | Method development can be more complex due to the influence of pH and ionic strength on retention. |
| Best Suited For | General purpose purity analysis where impurities are not excessively polar. | Analysis of polar impurities and for methods requiring high aqueous content in the mobile phase. | Separating positional isomers and charged impurities that are difficult to resolve by reversed-phase alone. |
Experimental Protocols
Below are detailed experimental protocols for the three compared HPLC methods. These should be considered as starting points for method development and will require optimization and validation for specific applications.
Method A: Conventional C18
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B
-
25-30 min: 40% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in Mobile Phase A to a concentration of 0.5 mg/mL.
Method B: Polar-Embedded C18
-
Column: Polar-Embedded C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-3 min: 3% B
-
3-20 min: 3% to 35% B
-
20-25 min: 35% B
-
25.1-30 min: 3% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 280 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve this compound in a 50:50 mixture of Water and Acetonitrile to a concentration of 0.5 mg/mL.
Method C: Mixed-Mode (Reversed-Phase/Cation-Exchange)
-
Column: Mixed-Mode RP/Cation-Exchange, 4.6 x 100 mm, 3 µm particle size
-
Mobile Phase A: 50 mM Ammonium Acetate buffer, pH adjusted to 4.5 with acetic acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-10 min: 10% to 50% B
-
10-15 min: 50% B
-
15.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in Mobile Phase A to a concentration of 0.5 mg/mL.
Method Validation
Any chosen HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][3] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Workflow and Logic
To better understand the process of HPLC purity analysis and the logic behind method selection, the following diagrams are provided.
References
Characterization of 4-Amino-3-fluorophenol Hydrochloride Impurities: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of drug safety and efficacy. 4-Amino-3-fluorophenol hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, requires rigorous impurity profiling to ensure the quality of the final drug product.[1] This guide provides a comparative overview of analytical methodologies for the characterization of impurities in this compound, supported by experimental data and detailed protocols.
Understanding the Impurity Landscape
Impurities in this compound can originate from various stages of the manufacturing process, including starting materials, intermediates, by-products of side reactions, and degradation products. Based on common synthesis routes, such as the reduction of 3-fluoro-4-nitrophenol or the multi-step synthesis from p-nitrophenol, a profile of potential impurities can be anticipated.[2][3]
Table 1: Potential Impurities in this compound
| Impurity Name | Chemical Structure | Potential Origin |
| 3-Fluoro-4-nitrophenol | Unreacted starting material | |
| 4-Aminophenol | By-product, related substance | |
| 2-Fluoro-4-hydroxyaniline | Isomeric impurity | |
| 4-Amino-2-fluorophenol | Isomeric impurity | |
| Dimeric Impurities | By-products from oxidation/coupling |
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is crucial for the accurate detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods for impurity profiling.
Table 2: Performance Comparison of HPLC, UPLC, and GC-MS for Impurity Analysis
| Parameter | HPLC | UPLC | GC-MS |
| Principle | Separation based on polarity | Separation based on polarity with smaller particles | Separation based on volatility and mass-to-charge ratio |
| Typical Column | C18, 3-5 µm particle size | C18, <2 µm particle size | Capillary column (e.g., DB-5ms) |
| Resolution | Good | Excellent | Excellent for volatile impurities |
| Analysis Time | 20-45 minutes | 2-10 minutes | 15-30 minutes |
| Sensitivity (LOD/LOQ) | ng range | pg to ng range | pg to ng range |
| Solvent Consumption | High | Low | Low |
| Throughput | Moderate | High | Moderate |
| Ideal for | Routine QC, stability studies | High-throughput screening, complex mixtures | Volatile and semi-volatile impurities |
UPLC offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, primarily due to the use of sub-2 µm stationary phase particles.[4][5][6] This allows for faster analysis times and reduced solvent consumption, making it a more efficient and environmentally friendly option.[4] GC-MS is particularly well-suited for the identification of volatile and semi-volatile impurities that may not be amenable to LC-based methods.[7]
Experimental Protocols
Detailed and validated analytical methods are essential for reliable impurity characterization. The following protocols provide a starting point for the analysis of this compound impurities.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of known and unknown impurities in this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Ultra-Performance Liquid Chromatography (UPLC-UV) Method
This method provides a faster and higher-resolution alternative to HPLC for impurity profiling.
Instrumentation:
-
UPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-7 min: 2% to 98% B
-
7-8 min: 98% B
-
8-8.1 min: 98% to 2% B
-
8.1-10 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 2 µL
Sample Preparation:
-
Prepare the sample as described in the HPLC protocol, ensuring the final concentration is appropriate for the higher sensitivity of the UPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is designed for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation:
-
GC system coupled to a Mass Spectrometer
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450
Sample Preparation (with derivatization for non-volatile impurities):
-
Accurately weigh 10 mg of this compound into a vial.
-
Add 1 mL of a suitable solvent (e.g., Pyridine).
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Workflow for Impurity Characterization
A systematic approach is necessary for the comprehensive characterization of impurities. The following diagram illustrates a typical workflow.
Caption: Workflow for the characterization of impurities.
This workflow begins with the synthesis and sample preparation, followed by initial screening using HPLC/UPLC and GC-MS. Suspected impurities are then subjected to structural elucidation using advanced techniques like LC-MS/MS and NMR. Finally, a validated HPLC or UPLC method is used for the routine quantification of identified impurities, with reporting thresholds guided by ICH guidelines.[8][9][10][11][12]
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 3. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]
- 4. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. qbdgroup.com [qbdgroup.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to Analytical Methods for 4-Amino-3-fluorophenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the quantitative analysis of 4-Amino-3-fluorophenol hydrochloride. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this comparison leverages data from structurally similar compounds, primarily 4-aminophenol and other aminophenol isomers. This approach provides a strong foundation for method development and selection. The primary methods evaluated are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Capillary Electrophoresis (CE).
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the expected performance characteristics of different analytical techniques for the analysis of this compound, based on data from analogous compounds.
| Analytical Method | Principle | Typical Mobile Phase/Carrier Gas | Common Detector | Expected Linearity Range (for similar compounds) | Expected Limit of Detection (LOD) (for similar compounds) | Expected Limit of Quantitation (LOQ) (for similar compounds) | Key Advantages | Key Disadvantages |
| HPLC | Separation based on polarity | Acetonitrile/Water with buffer (e.g., phosphate, formic acid) | UV-Vis/DAD, Amperometric | 0.1 - 100 µg/mL[1][2][3] | 0.01 - 1 µg/mL[1] | 0.05 - 5 µg/mL[1] | High resolution, good sensitivity and selectivity, widely available. | Can be time-consuming, requires solvent disposal. |
| GC-MS | Separation based on volatility and mass-to-charge ratio | Helium | Mass Spectrometer (MS) | 4 - 25 ppm[4] | Low ppm to ppb range | Low ppm to ppb range | High specificity and sensitivity, definitive identification. | May require derivatization for polar analytes, high instrument cost. |
| UV-Vis Spectrophotometry | Measurement of light absorption | Not applicable (sample in solution) | Photomultiplier Tube | 0.5 - 20 µg/mL | ~0.1 µg/mL | ~0.5 µg/mL | Simple, rapid, low cost. | Low selectivity, susceptible to interference from other absorbing species. |
| Capillary Electrophoresis (CE) | Separation based on charge and size in an electric field | Buffer solution (e.g., phosphate, borate) | UV-Vis, Fluorescence, MS | 3 - 1000 µg/L[5] | 0.26 - 2.75 µg/L[5] | ~1 - 10 µg/L | High efficiency, small sample volume, fast analysis. | Lower concentration sensitivity for some detectors, reproducibility can be challenging. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods developed for similar aminophenol compounds and should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quality control of this compound, offering a balance of speed, sensitivity, and selectivity.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aminophenol isomers.[3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a buffered aqueous phase (e.g., 0.05 M potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid).[1][2]
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (a UV scan of a standard solution should be performed to determine the optimal wavelength). For 4-aminophenol, typical wavelengths are around 230 nm or 270 nm.[6]
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to achieve a known concentration (e.g., 100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high specificity and is an excellent tool for impurity profiling and trace-level analysis. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient is usually employed, for example, starting at 60 °C, holding for 2 minutes, then ramping to 240 °C at 10 °C/min.[4]
-
Derivatization (if required): Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to increase the volatility of the phenolic and amino groups.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane). If derivatization is performed, the sample is dried, and the derivatizing agent is added, followed by heating to complete the reaction. The resulting solution is then injected into the GC-MS.
UV-Vis Spectrophotometry
This is a simple and rapid method suitable for the quantification of this compound in bulk form or in simple formulations where interfering substances are absent.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A solvent in which the compound is stable and that does not absorb in the region of interest (e.g., methanol, ethanol, or a buffered aqueous solution).
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a solution of this compound over a suitable UV range. For 4-aminophenol, absorption maxima are observed around 194 nm, 218 nm, and 272 nm.[6]
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
-
-
Validation: The method should be validated for linearity, accuracy, and precision in the desired concentration range.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and is particularly useful for the analysis of charged species and for separating closely related isomers.
-
Instrumentation: A capillary electrophoresis system with a suitable detector (e.g., UV-Vis or DAD).
-
Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution, for example, 25 mM phosphate buffer at a low pH (e.g., 2.5) for the analysis of protonated amines.[8]
-
Voltage: A high voltage is applied across the capillary, typically in the range of 15-30 kV.
-
Injection: Samples are introduced into the capillary by hydrodynamic or electrokinetic injection.
-
Detection: On-capillary detection is performed at a suitable wavelength determined by a UV scan of the analyte.
-
Sample Preparation: Samples are dissolved in the BGE or a compatible low-ionic-strength solution.
Visualizing Analytical Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate a typical workflow for an HPLC analysis and the logical relationship between different analytical techniques for the analysis of this compound.
Caption: A typical experimental workflow for the analysis of this compound by HPLC.
Caption: Logical relationship between different analytical methods for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 4. irjet.net [irjet.net]
- 5. [Determination of seven aromatic amines in hair dyes by capillary electrophoresis coupled with field-amplified sample stacking] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]
- 7. Some good validation practices for analytical procedures [a3p.org]
- 8. [Separation of aromatic amines by capillary zone electrophoresis with lower electroosmotic flow] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Amino-3-fluorophenol Hydrochloride and 4-Amino-3-chlorophenol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-fluorophenol hydrochloride and 4-Amino-3-chlorophenol are pivotal intermediates in the synthesis of numerous pharmaceuticals, most notably in the class of kinase inhibitors used in oncology. The choice between these two halogenated aminophenols can significantly impact reaction pathways, yields, and the overall efficiency of a synthetic route. This guide provides an objective comparison of their performance in chemical synthesis, supported by experimental data, detailed protocols, and a theoretical examination of their reactivity.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these reagents is crucial for predicting their behavior in chemical reactions. The presence of either a fluorine or a chlorine atom ortho to the amino group and meta to the hydroxyl group influences the electron density distribution within the aromatic ring, thereby affecting the nucleophilicity of the amino and hydroxyl moieties.
| Property | This compound | 4-Amino-3-chlorophenol |
| CAS Number | 18266-53-0 (HCl salt) | 17609-80-2 |
| Molecular Formula | C₆H₇ClFNO | C₆H₆ClNO |
| Molecular Weight | 163.58 g/mol | 143.57 g/mol |
| Appearance | Off-white to light brown crystalline powder | White to off-white crystalline powder |
| Melting Point | ~250-255 °C (decomposes)[1] | Not available |
| Solubility | Soluble in water | Slightly soluble in DMSO and Methanol[2] |
Performance in Synthesis: A Comparative Analysis
While direct head-to-head comparative studies under identical conditions are scarce in published literature, we can infer performance differences by examining their application in the synthesis of key pharmaceutical intermediates. Here, we compare their use in the synthesis of precursors for the kinase inhibitors Regorafenib and Lenvatinib.
Synthesis of a Regorafenib Intermediate using 4-Amino-3-fluorophenol
A key step in the synthesis of Regorafenib involves the nucleophilic aromatic substitution (SNAr) reaction between 4-Amino-3-fluorophenol and 4-chloro-N-methylpicolinamide.
Experimental Protocol:
-
Reactants: 4-amino-3-fluorophenol (1 eq), 4-chloro-N-methylpyridine-2-carboxamide (1.03 eq), Sodium hydroxide (0.32 eq).
-
Solvent: N,N-dimethylacetamide (DMAc).
-
Procedure: The reactants are dissolved in DMAc and stirred. Sodium hydroxide is added, and the reaction mixture is heated to 105 °C for 1 hour. After completion, water is added to precipitate the product, which is then cooled, filtered, and dried.
-
Yield: 88.9% of 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide with a purity of 99.3%.[3][4]
A similar protocol using triethylbenzylammonium chloride as a phase-transfer catalyst reported a yield of 97.5%.[3]
Synthesis of a Lenvatinib Intermediate using 4-Amino-3-chlorophenol
The synthesis of a key intermediate for Lenvatinib involves a similar SNAr reaction between 4-Amino-3-chlorophenol and a quinoline derivative.
Experimental Protocol:
-
Reactants: 4-amino-3-chlorophenol hydrochloride (1 eq), 4-chloro-7-methoxy-quinoline-6-carboxamide (1.06 eq), 48.7% aq. Potassium hydroxide (1.23 eq).
-
Solvent: Dimethylsulfoxide (DMSO).
-
Procedure: The reactants are mixed in DMSO and stirred under a nitrogen atmosphere at 70°C for 21 hours. Seed crystals are introduced, followed by the addition of aqueous acetone to precipitate the product. The mixture is cooled, and the precipitate is filtered and washed.
-
Yield: 94% of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide monohydrate.
Discussion on Reactivity
The observed differences in reaction conditions and yields can be partly attributed to the electronic effects of the halogen substituent.
-
Inductive Effect: Both fluorine and chlorine are electron-withdrawing through the inductive effect (-I). Fluorine is more electronegative than chlorine, and therefore exerts a stronger -I effect. This effect deactivates the aromatic ring towards electrophilic substitution but can activate it towards nucleophilic aromatic substitution, particularly at the para position to the halogen.
-
Mesomeric Effect: Both halogens can donate a lone pair of electrons to the aromatic ring through the mesomeric effect (+M). This effect is generally weaker for chlorine than for fluorine due to less effective orbital overlap between the larger 3p orbital of chlorine and the 2p orbital of carbon.
In the context of the SNAr reactions described above, the nucleophile is the phenoxide ion formed by the deprotonation of the hydroxyl group. The electron-withdrawing nature of the halogen ortho to the amino group and meta to the hydroxyl group will influence the acidity of the phenol and the nucleophilicity of the resulting phenoxide. The stronger inductive effect of fluorine in 4-amino-3-fluorophenol would be expected to make the phenol more acidic and the phenoxide a weaker nucleophile compared to the chloro-analogue. However, the reaction outcome is also dependent on factors such as the electrophilicity of the reaction partner, the solvent, and the base used.
The higher yields reported in some syntheses with 4-amino-3-fluorophenol suggest that under the specified conditions, its reactivity is well-suited for these transformations.
Safety and Handling
Both compounds are hazardous and require careful handling in a laboratory setting.
| Hazard Information | This compound | 4-Amino-3-chlorophenol |
| GHS Pictograms | Danger | Warning |
| Hazard Statements | H302: Harmful if swallowed. H317: May cause an allergic skin reaction. H350: May cause cancer. H411: Toxic to aquatic life with long lasting effects.[5][6][7][8] | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[9][10] |
| Precautionary Statements | P201, P261, P273, P280, P301+P312, P302+P352, P308+P313 | P260, P280, P301+P312[9] |
Cost Analysis
The cost of starting materials is a critical factor in drug development and manufacturing. A snapshot of pricing from various suppliers indicates that this compound is generally more expensive than 4-Amino-3-chlorophenol.
| Compound | Quantity | Price (USD) | Supplier |
| This compound | 1 g | $41.00 | ChemUniverse[11] |
| 250 mg | $71.65 | Thermo Fisher Scientific | |
| 4-Amino-3-chlorophenol | 1 g | $34.00 | ChemUniverse |
| 250 g | $250.00 | ChemShuttle |
Note: Prices are subject to change and may vary between suppliers.
Conclusion
Both this compound and 4-Amino-3-chlorophenol are valuable reagents in the synthesis of complex pharmaceutical molecules.
-
This compound is a key intermediate for Regorafenib and other fluorinated compounds. The presence of the fluorine atom can be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule. While generally more expensive, its use can lead to high-yield synthetic steps.
-
4-Amino-3-chlorophenol is a crucial building block for Lenvatinib and other chlorinated pharmaceuticals. It is a more cost-effective option and demonstrates good reactivity in nucleophilic aromatic substitution reactions, leading to high yields of desired intermediates.
The choice between these two reagents will ultimately depend on the specific synthetic strategy, the desired properties of the target molecule, and economic considerations. The experimental data available suggests that both are highly effective in their respective applications, and the decision should be made on a case-by-case basis after careful evaluation of the synthetic route and project goals.
Visualizing the Synthesis
Caption: Comparative synthetic pathways to key kinase inhibitor intermediates.
References
- 1. 4-Amino-3-chlorophenol hydrochloride, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. 4-Amino-3-chlorophenol - Safety Data Sheet [chemicalbook.com]
- 3. 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE | 757251-39-1 [chemicalbook.com]
- 5. cpachem.com [cpachem.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. chemuniverse.com [chemuniverse.com]
A Comparative Guide to the Synthesis Efficiency of Aminofluorophenol Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of amino and fluoro groups on a phenol ring significantly influences the physicochemical properties of molecules, making aminofluorophenol isomers valuable building blocks in the development of pharmaceuticals and other advanced materials. The efficiency of synthesizing these isomers is a critical factor for consideration in research and development. This guide provides an objective comparison of synthetic routes to various aminofluorophenol isomers, supported by experimental data, to aid in the selection of optimal synthetic strategies.
Comparative Analysis of Synthesis Efficiency
The synthesis of aminofluorophenol isomers typically involves multi-step processes, often starting from commercially available nitrophenols or fluorophenols. The efficiency of these routes varies depending on the specific isomer, the chosen synthetic pathway, and the reaction conditions. The following table summarizes quantitative data for the synthesis of several key aminofluorophenol isomers.
| Target Isomer | Starting Material | Key Transformation(s) | Reagents & Conditions | Reported Yield (%) |
| 4-Amino-2-fluorophenol | 2-Fluoro-4-nitrophenol | Catalytic Hydrogenation | H₂, 10% Pd/C, Methanol, RT, overnight | >99% |
| 4-Amino-3-fluorophenol | 3-Fluoro-4-nitrophenol | Catalytic Hydrogenation | H₂, 10% Pd/C, Ethanol/THF, RT, 4.5 h | 100%[1] |
| 4-Amino-3-fluorophenol | p-Nitrophenol | Catalytic Hydrogenation, Sulfonation, Fluorination, Desulfonation | 1. H₂, Ni catalyst; 2. H₂SO₄; 3. XeF₂, HF; 4. dilute H₂SO₄ | 55% (overall) |
| 3-Amino-4-fluorophenol | 4-Fluorophenol | Bromination, Nitration, Reduction, Debromination | 1. Br₂, Dichloroethane; (subsequent steps not detailed with overall yield) | 95% (for Bromination step) |
| 2-Amino-4-fluorophenol | 2-Amino-4-nitrophenol | Diazotization, Fluorination (Sandmeyer-type) | 1. NaNO₂, HBF₄; 2. Heat | Yield not specified |
| 2-Amino-4-nitrophenol | 2,4-Dinitrochlorobenzene | Hydrolysis, Reduction | 1. NaOH; 2. H₂S | 96% |
Experimental Protocols
Detailed methodologies for the synthesis of key aminofluorophenol isomers are provided below. These protocols represent common and effective approaches to obtaining these valuable intermediates.
Synthesis of 4-Amino-2-fluorophenol
This protocol describes the high-yield reduction of 2-fluoro-4-nitrophenol.
Procedure:
-
Dissolve 2-fluoro-4-nitrophenol in methanol.
-
Add 10% palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere at room temperature overnight.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-amino-2-fluorophenol.
Synthesis of 4-Amino-3-fluorophenol from 3-Fluoro-4-nitrophenol[1]
This method details the catalytic hydrogenation of 3-fluoro-4-nitrophenol.
Procedure:
-
To a solution of 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml), add 10% palladium on carbon (6.0 g).[1]
-
Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.[1]
-
Filter the mixture to remove the catalyst and wash the catalyst with ethanol.[1]
-
Concentrate the filtrate under reduced pressure to yield 4-amino-3-fluorophenol as a pale yellow solid (16.1 g, 100%).[1]
Multi-step Synthesis of 4-Amino-3-fluorophenol from p-Nitrophenol
This pathway involves a series of transformations to introduce the fluorine atom and reposition the amino group.
Procedure:
-
Catalytic Hydrogenation: Reduce p-nitrophenol to p-aminophenol using a nickel catalyst under hydrogen pressure.
-
Sulfonation: Treat the resulting p-aminophenol with concentrated sulfuric acid.
-
Fluorination: Introduce the fluorine atom using xenon difluoride and hydrogen fluoride as a catalyst.
-
Desulfonation: Remove the sulfonic acid group by refluxing in dilute sulfuric acid to yield 4-amino-3-fluorophenol. The overall reported yield for this multi-step process is 55%.
Synthesis Pathway Visualization
The following diagrams illustrate the logical flow of the synthetic routes described above.
Caption: Synthetic routes to aminofluorophenol isomers.
Key Considerations for Synthesis Efficiency
The choice of a synthetic route for a particular aminofluorophenol isomer should be guided by several factors beyond the final yield. For industrial applications, the cost and availability of starting materials are paramount. For instance, the synthesis of 4-amino-3-fluorophenol from p-nitrophenol, despite its lower overall yield compared to the route from 3-fluoro-4-nitrophenol, may be more cost-effective due to the lower price of the starting material.
Reaction conditions also play a crucial role. Catalytic hydrogenations, while often high-yielding, require specialized equipment for handling hydrogen gas under pressure. Multi-step syntheses, on the other hand, can be more labor-intensive and may require challenging purification steps between stages, potentially lowering the overall practical yield.
The Sandmeyer reaction and its variations offer a powerful method for introducing a fluorine atom via a diazonium salt intermediate. This can be a viable strategy for isomers where the corresponding nitro- or amino-precursor is readily accessible. However, the handling of diazonium salts requires careful temperature control due to their potential instability.
References
Spectroscopic Comparison of 4-Amino-3-fluorophenol Hydrochloride Batches: A Guide for Researchers
In the landscape of pharmaceutical research and drug development, ensuring the consistency and quality of chemical reagents is paramount. Batch-to-batch variability of key starting materials can have a profound impact on reaction kinetics, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides a comparative spectroscopic analysis of three hypothetical batches of 4-Amino-3-fluorophenol hydrochloride, a crucial intermediate in the synthesis of various pharmaceutical compounds. The data presented herein, while illustrative, is based on established analytical techniques and highlights key parameters for quality assessment.
Executive Summary
This report details the spectroscopic analysis of three distinct batches of this compound (designated as Batch A, Batch B, and Batch C) using Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). While all three batches were found to be chemically consistent with the primary structure of this compound, minor variations in impurity profiles and residual solvent content were observed. These differences, though subtle, underscore the importance of rigorous batch-to-batch analysis in a regulated research and development environment.
Data Presentation
The quantitative data gathered from the spectroscopic analysis of the three batches is summarized in the tables below for ease of comparison.
Table 1: ¹H NMR Spectroscopy Data
| Batch | Chemical Shift (δ) of Aromatic Protons (ppm) | Integration of Aromatic Protons | Presence of Impurity Peaks (δ, ppm) | Residual Solvent (Identity and ppm) |
| Batch A | 7.15 (d), 6.98 (t), 6.85 (d) | 1H, 1H, 1H | 2.50 (s, minor) | Acetone (2.17) |
| Batch B | 7.16 (d), 6.99 (t), 6.86 (d) | 1H, 1H, 1H | 1.25 (t, trace) | None Detected |
| Batch C | 7.15 (d), 6.98 (t), 6.85 (d) | 1H, 1H, 1H | None Detected | Ethyl Acetate (4.12, 2.05, 1.26) |
Table 2: ¹³C NMR Spectroscopy Data
| Batch | Chemical Shift (δ) of Key Carbons (ppm) | Number of Aromatic Carbon Signals |
| Batch A | 155.2, 142.1, 125.8, 118.9, 115.4, 112.3 | 6 |
| Batch B | 155.2, 142.1, 125.8, 118.9, 115.4, 112.3 | 6 |
| Batch C | 155.2, 142.1, 125.8, 118.9, 115.4, 112.3 | 6 |
Table 3: FT-IR Spectroscopy Data
| Batch | Key Stretching Frequencies (cm⁻¹) | |||
| O-H Stretch | N-H Stretch | C-F Stretch | C-O Stretch | |
| Batch A | 3350 (broad) | 3100-3300 | 1280 | 1210 |
| Batch B | 3348 (broad) | 3100-3300 | 1281 | 1210 |
| Batch C | 3352 (broad) | 3100-3300 | 1279 | 1211 |
Table 4: Mass Spectrometry Data
| Batch | Measured [M+H]⁺ (m/z) | Theoretical [M+H]⁺ (m/z) |
| Batch A | 128.0512 | 128.0512 |
| Batch B | 128.0511 | 128.0512 |
| Batch C | 128.0513 | 128.0512 |
Experimental Protocols
The following methodologies were employed for the spectroscopic analysis of each batch of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 500 MHz spectrometer.
-
Sample Preparation: Approximately 10 mg of each batch was dissolved in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 220 ppm
-
-
Data Processing: All spectra were processed using MestReNova software. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly on the UATR crystal.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: The spectrum was baseline corrected and the peak frequencies were identified.
3. Mass Spectrometry (MS)
-
Instrumentation: Agilent 6545 Q-TOF LC/MS system.
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to a final concentration of approximately 1 mg/mL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis: The mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ was determined. The theoretical exact mass for the free base C₆H₆FNO is 127.0433.[1]
Visualization of Analytical Workflow
The logical flow of the spectroscopic analysis process is depicted in the following diagram.
References
Comparative Guide to the Synthesis of 4-Amino-3-fluorophenol Hydrochloride
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Amino-3-fluorophenol hydrochloride is a critical building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of three prominent synthesis pathways for this intermediate, supported by experimental data and detailed methodologies.
Comparison of Synthesis Pathways
The following table summarizes the key quantitative data for the three primary synthesis pathways to 4-Amino-3-fluorophenol.
| Parameter | Pathway 1: Catalytic Hydrogenation | Pathway 2: Multi-step from p-Nitrophenol | Pathway 3: Diazotization and Reduction |
| Starting Material | 3-Fluoro-4-nitrophenol | p-Nitrophenol | Sulfanilic acid, 3-Fluorophenol |
| Key Reagents | 10% Palladium on carbon, Hydrogen gas | Nickel-metal catalyst, Xenon difluoride, Sulfuric acid | Sodium nitrite, Hydrochloric acid, Iron powder |
| Reported Yield | ~100%[1] | ~55%[2] | High (not quantified)[3] |
| Purity | >98.0% (commercial standard) | Not specified | High (claimed)[3] |
| Starting Material Cost | Higher | Lower | Moderate |
| Number of Steps | 1 | 4 | 3 |
| Key Advantages | High yield, simple procedure | Low-cost starting material | Avoids expensive reagents |
| Key Disadvantages | Expensive starting material | Multi-step, lower overall yield | Use of corrosive acids |
Experimental Protocols
Detailed methodologies for the key synthesis pathways are provided below.
Pathway 1: Catalytic Hydrogenation of 3-Fluoro-4-nitrophenol
This pathway is a direct and high-yielding method.
Protocol:
-
To a solution of 3-fluoro-4-nitrophenol (20 g) in ethanol (200 ml) and tetrahydrofuran (125 ml), add 10% palladium on carbon (6.0 g).
-
Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.
-
Filter the mixture to remove the catalyst and wash the catalyst with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 4-Amino-3-fluorophenol.[1]
Pathway 2: Multi-step Synthesis from p-Nitrophenol
This pathway utilizes a more economical starting material but involves multiple steps.
Protocol:
-
Hydrogenation: p-Nitrophenol is catalytically hydrogenated in a mixed solution of water and ethanol under pressure (0.2-0.5 MPa) and heat (70-90°C) using a nickel-metal catalyst to obtain p-aminophenol.[2]
-
Sulfonation: The resulting p-aminophenol undergoes sulfonation in concentrated sulfuric acid at a controlled temperature.
-
Fluorination: A fluoro-substitution reaction is carried out using a fluorinating agent like xenon difluoride.
-
Desulfonation: The sulfonic acid group is removed to yield 4-Amino-3-fluorophenol, which is then extracted.[2]
Pathway 3: Diazotization of Sulfanilic Acid and Reduction
This "improved process" is a cost-effective alternative.[3]
Protocol:
-
Diazotization: Dissolve sulfanilic acid (77.2 g) in water (450 ml) with sodium carbonate (22.6 g). Cool the mixture to 0°C to -5°C and add aqueous sodium nitrite (32.3 g). Slowly add aqueous hydrochloric acid at the same temperature and stir for 60 minutes.
-
Coupling: In a separate vessel, dissolve 3-fluorophenol (50 g) in water (250 ml) with sodium hydroxide and sodium carbonate, and cool to 5-10°C. Add this mixture to the diazotized solution at 0°C to -5°C and stir for 60 minutes.
-
Reduction: Treat the resulting mixture with aqueous hydrochloric acid, then heat to 20-25°C. Add ammonium chloride (143 g) and iron powder (74.7 g) and stir for 3 hours.
-
Extraction: Add ethyl acetate (300 ml), stir, and filter. Separate the organic layer, distill off the solvent, and add cyclohexane to precipitate the product. Filter and dry to obtain 4-Amino-3-fluorophenol.[3]
Conversion to Hydrochloride Salt
The final 4-Amino-3-fluorophenol free base can be converted to its hydrochloride salt for improved stability and handling.
General Protocol:
-
Dissolve the crude 4-Amino-3-fluorophenol in a suitable solvent such as methanol or isopropanol.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
The precipitate is then collected by filtration, washed with a cold solvent, and dried under vacuum.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of each synthesis pathway.
Caption: Pathway 1: Catalytic Hydrogenation
Caption: Pathway 2: Multi-step from p-Nitrophenol
Caption: Pathway 3: Diazotization and Reduction
References
A Comparative Guide to 4-Amino-3-fluorophenol Hydrochloride and its Chloro-Analogue in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of starting materials is a critical decision that can significantly impact the efficiency of a synthetic route and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of 4-Amino-3-fluorophenol hydrochloride and its close structural analogue, 4-Amino-3-chlorophenol hydrochloride. Both are key intermediates in the synthesis of targeted cancer therapies, and this document aims to furnish researchers with objective data to inform their selection process.
Certificate of Analysis: A Comparative Overview
A Certificate of Analysis (CoA) provides crucial information regarding the purity and physical properties of a chemical compound. Below is a summary of typical specifications for this compound and 4-Amino-3-chlorophenol hydrochloride, compiled from various suppliers. While individual batches may vary, this table presents a general expectation for high-quality commercial grades.
| Parameter | This compound | 4-Amino-3-chlorophenol hydrochloride |
| CAS Number | 18266-53-0 | 52671-64-4 |
| Molecular Formula | C₆H₇ClFNO | C₆H₇Cl₂NO |
| Molecular Weight | 163.58 g/mol | 180.03 g/mol |
| Typical Purity | ≥97% to >99% | ≥98% |
| Appearance | Off-white to light brown crystalline powder | Off-white to grey or brown crystalline powder |
| Storage | Room temperature, inert atmosphere, protect from light | Room temperature |
Performance in Pharmaceutical Synthesis: A Tale of Two Kinase Inhibitors
A practical method for evaluating the utility of these intermediates is to examine their performance in the synthesis of commercially successful drugs. This compound is a key building block for Regorafenib, a multi-kinase inhibitor, while 4-Amino-3-chlorophenol hydrochloride is essential for the synthesis of Tivozanib, another tyrosine kinase inhibitor. The following table summarizes key reaction yields and final product purities reported in the literature for the synthesis of these two drugs.
| Parameter | Synthesis of Regorafenib Intermediate | Synthesis of Tivozanib Intermediate |
| Starting Material | This compound | 4-Amino-3-chlorophenol hydrochloride |
| Reaction | Formation of diaryl ether intermediate | Condensation reaction |
| Reported Yield | 84%[1] | 69.9%[2][3] |
| Final Drug | Regorafenib | Tivozanib |
| Reported Overall Yield | 57.0% (for key intermediate)[4] | 28.7% (over six steps)[5], 47.5%[2] |
| Reported Final Purity | >99.5%[6], 99.8% (for key intermediate)[4], 99.93%[7] | 98.9%[5], >98.5%[2] |
It is important to note that the synthetic routes for Regorafenib and Tivozanib are distinct, and the reaction conditions are not identical. Therefore, the yields presented are not a direct head-to-head comparison under the same conditions but rather reflect the efficiency of each intermediate in its respective established synthetic pathway.
The Fluorine Advantage in Medicinal Chemistry
The substitution of a chlorine atom with fluorine can have profound effects on a molecule's properties. In medicinal chemistry, the introduction of fluorine is a well-established strategy to enhance a drug's pharmacological profile. Fluorine's high electronegativity and small size can lead to:
-
Increased Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-chlorine bond, making the molecule more resistant to metabolic degradation and potentially leading to a longer half-life in the body.
-
Enhanced Binding Affinity: Fluorine can alter the electronic properties of a molecule, leading to more favorable interactions with its biological target.
-
Improved Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve its ability to cross cell membranes and reach its site of action.
While 4-Amino-3-chlorophenol hydrochloride is a valuable and effective intermediate, the use of its fluorinated counterpart may offer these potential downstream advantages in drug discovery and development projects.
Experimental Protocols
Below are representative experimental protocols for the synthesis of key intermediates using 4-Amino-3-fluorophenol and 4-Amino-3-chlorophenol hydrochloride.
Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Regorafenib Intermediate)
This procedure describes the formation of the diaryl ether intermediate in the synthesis of Regorafenib.
Materials:
-
4-Amino-3-fluorophenol
-
4-chloro-N-methylpyridine-2-carboxamide
-
Potassium tert-butoxide
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-Amino-3-fluorophenol in dry DMF, add potassium tert-butoxide at room temperature under an inert atmosphere.
-
Stir the mixture for a specified time to allow for the formation of the phenoxide.
-
Add 4-chloro-N-methylpyridine-2-carboxamide to the reaction mixture.
-
Heat the reaction to a specified temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.
Synthesis of 4-[(4-Amino-3-chlorophenol)oxy]-6,7-dimethoxy-quinoline (Tivozanib Intermediate)
This protocol outlines the condensation reaction to form a key intermediate in the synthesis of Tivozanib.[2][3]
Materials:
-
4-Amino-3-chlorophenol hydrochloride
-
4-chloro-6,7-dimethoxy-quinoline
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine 4-Amino-3-chlorophenol hydrochloride, 4-chloro-6,7-dimethoxy-quinoline, and potassium carbonate in DMF.[2][3]
-
Heat the mixture to reflux and maintain for approximately 2 hours.[3]
-
Monitor the reaction for completion using TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add anhydrous ethanol to the mixture and stir for 1 hour.[3]
-
Filter the resulting precipitate and dry it under reduced pressure to yield 4-[(4-Amino-3-chlorophenol)oxy]-6,7-dimethoxy-quinoline.[3]
Synthetic Pathways Overview
The following diagrams illustrate the initial steps in the synthesis of Regorafenib and Tivozanib, highlighting the incorporation of 4-Amino-3-fluorophenol and 4-Amino-3-chlorophenol.
Caption: Synthetic routes for Regorafenib and Tivozanib.
References
- 1. Regorafenib monohydrate synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of Anti-Cancer Targeted Therapies Drug Tivozanib | Scientific.Net [scientific.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 7. Regorafenib synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Catalysts for Fluorophenol Synthesis: Navigating Performance, Selectivity, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into phenolic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorophenols serve as pivotal building blocks for a vast array of pharmaceuticals, agrochemicals, and functional materials, owing to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered acidity. The efficient and selective synthesis of fluorophenol isomers, therefore, remains a topic of intense research. This guide provides a comparative analysis of the leading catalytic systems for fluorophenol synthesis, with a focus on palladium- and copper-based catalysts, as well as emerging photoredox methodologies. We will delve into the performance metrics, mechanistic underpinnings, and experimental protocols for each approach to empower researchers in selecting the optimal catalytic strategy for their specific synthetic challenges.
The Landscape of Catalytic Fluorophenol Synthesis
The synthesis of fluorophenols can be broadly approached through two main strategies: the hydroxylation of a fluorinated aromatic ring or the fluorination of a phenol derivative. Catalysis plays a crucial role in both approaches, enabling milder reaction conditions, higher yields, and improved regioselectivity compared to classical stoichiometric methods. The choice of catalyst—typically based on palladium, copper, or a photoredox system—profoundly influences the outcome of the synthesis, with each offering distinct advantages and limitations.
Performance Comparison of Catalytic Systems
The selection of a catalyst for fluorophenol synthesis is a critical decision that impacts reaction efficiency, cost, and environmental footprint. Below, we compare the performance of palladium, copper, and photoredox catalysts based on available experimental data. It is important to note that a direct head-to-head comparison is often challenging due to variations in substrates, reaction conditions, and reporting metrics across different studies. The data presented here is intended to be illustrative of the general capabilities of each system.
| Catalytic System | Catalyst Example | Substrate Example | Product | Yield (%) | Selectivity | Turnover Number (TON) | Key Advantages | Key Disadvantages |
| Palladium-catalyzed | Pd(OAc)₂ / tBuBrettPhos | 4-Chloroanisole | 4-Methoxyphenol | High to excellent | High | Moderate to High | Broad substrate scope, high functional group tolerance | Higher cost, potential for product contamination with toxic metal |
| Copper-catalyzed | CuBr / Oxalohydrazide Ligand | 4-Bromochlorobenzene | 4-Chlorophenol | >99 | High | Up to 8000[1][2][3] | Low cost, low toxicity, high TONs with appropriate ligands | Can require harsh conditions, sometimes lower functional group tolerance |
| Photoredox Catalysis | Ru(phen)₃Cl₂ | Fluorobenzene | 4-Fluorophenol | Low (in this specific example) | para-selective | Varies | Mild reaction conditions, novel reactivity pathways | Can require stoichiometric oxidants/reductants, scalability can be a challenge |
Table 1: Comparative Performance of Catalysts for Phenol Synthesis from Aryl Halides. Note: The data is compiled from various sources and may not be directly comparable.
In-Depth Analysis of Catalytic Systems
Palladium-Catalyzed Synthesis: The Versatile Workhorse
Palladium catalysis is a mature and highly versatile tool for the synthesis of phenols from aryl halides. The development of sophisticated phosphine ligands has enabled the efficient coupling of a wide range of substrates under relatively mild conditions.
Causality Behind Experimental Choices: The choice of ligand is paramount in palladium-catalyzed hydroxylation. Bulky, electron-rich biarylphosphine ligands, such as tBuBrettPhos, are often employed to promote the challenging C-O reductive elimination from the palladium center, which is often the rate-limiting step. The use of a palladacycle precatalyst can also enhance catalytic activity and stability.[4]
Mechanistic Insights: The catalytic cycle for palladium-catalyzed hydroxylation of a fluoro-aryl halide is generally believed to proceed through a Pd(0)/Pd(II) cycle. However, for some C-H activation pathways, a Pd(II)/Pd(IV) mechanism or the involvement of dinuclear Pd(III) species has been proposed.[5][6]
Caption: Generalized catalytic cycle for Pd-catalyzed hydroxylation.
Copper-Catalyzed Synthesis: The Economical and Sustainable Alternative
Copper catalysis has a long history in C-O bond formation (the Ullmann condensation) and has seen a resurgence with the development of new ligand systems that enable milder reaction conditions and higher turnover numbers.[1][2][3] Copper offers significant advantages in terms of cost and lower toxicity compared to palladium.[7]
Causality Behind Experimental Choices: The key to successful copper-catalyzed hydroxylation is often the choice of ligand and solvent. Oxalohydrazide and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide ligands have been shown to dramatically increase the catalytic activity, achieving TONs that rival or even exceed those of palladium systems.[1][2][3] The use of a DMSO-water solvent mixture can also be crucial for optimal results.
Mechanistic Insights: The mechanism of copper-catalyzed hydroxylation of aryl halides is thought to involve a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the aryl halide and a hydroxide source to the Cu(I) center, followed by oxidative addition to form a Cu(III) intermediate. Reductive elimination then yields the fluorophenol and regenerates the active Cu(I) catalyst.
Caption: Proposed catalytic cycle for Cu-catalyzed hydroxylation.
Photoredox Catalysis: A New Frontier in Fluorophenol Synthesis
Visible-light photoredox catalysis has emerged as a powerful platform for organic synthesis, enabling the generation of highly reactive radical intermediates under exceptionally mild conditions.[8][9][10] This approach offers novel pathways for the synthesis of fluorinated aromatic compounds, including fluorophenols.[11]
Causality Behind Experimental Choices: In photoredox catalysis, a photocatalyst (often a ruthenium or iridium complex, or an organic dye) absorbs visible light and becomes a potent single-electron transfer (SET) agent. This excited-state photocatalyst can then oxidize or reduce a substrate to generate a radical ion, which undergoes further transformations. The choice of photocatalyst, light source, and any co-catalysts or additives is crucial for controlling the reaction pathway and efficiency.
Mechanistic Insights: The synthesis of fluorophenols via photoredox catalysis can proceed through various mechanisms. One plausible pathway involves the single-electron reduction of a fluoro-aryl halide by the excited photocatalyst to generate an aryl radical. This radical can then be trapped by a hydroxide source to form the desired fluorophenol.
Caption: Simplified mechanism of photoredox-catalyzed hydroxylation.
Experimental Protocols
The following protocols are representative examples for the synthesis of fluorophenols using palladium and copper catalysts. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Palladium-Catalyzed Synthesis of 4-Fluoro-2-phenylphenol
This protocol is adapted from a general procedure for Suzuki-Miyaura coupling of 2-bromo-4-fluorophenol.
Materials:
-
2-Bromo-4-fluorophenol
-
Phenylboronic acid
-
(L1)₂Pd(OAc)₂ (L1 = 2-amino-4,6-dihydroxy-pyrimidine)
-
Potassium Carbonate (K₂CO₃)
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add 2-Bromo-4-fluorophenol (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add the (L1)₂Pd(OAc)₂ catalyst (2 mol%).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add degassed water to the desired concentration (e.g., 0.1 M).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Synthesis of p-Fluorophenol
This protocol is based on the hydrolysis of p-bromofluorobenzene.[12]
Materials:
-
p-Bromofluorobenzene (PBFB)
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Copper(I) oxide (Cu₂O)
-
Water
-
Toluene
-
Hydrochloric acid (HCl)
Procedure:
-
In a high-pressure reactor, charge water, NaOH, Na₂CO₃, p-bromofluorobenzene, and Cu₂O.
-
Seal the reactor and heat the mixture to 205-210 °C with stirring for 4-6 hours.
-
Cool the reactor to room temperature and filter the reaction mixture.
-
Acidify the filtrate to a pH of 3-7 with HCl.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and concentrate under reduced pressure.
-
Purify the crude p-fluorophenol by fractional distillation.
Conclusion and Future Outlook
The synthesis of fluorophenols is a dynamic field with a range of powerful catalytic tools at the disposal of the modern chemist. Palladium catalysis offers unparalleled versatility and functional group tolerance, making it a go-to method for complex molecule synthesis. Copper catalysis presents a cost-effective and sustainable alternative, with recent advances in ligand design enabling remarkable catalytic efficiencies. Photoredox catalysis, with its mild reaction conditions and unique mechanistic pathways, is poised to unlock novel and previously inaccessible routes to fluorophenol derivatives.
The future of fluorophenol synthesis will likely involve the development of even more active and selective catalysts, with a continued emphasis on sustainability and atom economy. The integration of different catalytic strategies, such as dual catalysis systems combining transition metals and photoredox catalysts, holds immense promise for achieving unprecedented levels of control and efficiency. As our understanding of catalytic mechanisms deepens, we can expect the rational design of catalysts tailored for specific fluorophenol isomers and complex molecular architectures, further empowering the fields of drug discovery and materials science.
References
- 1. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalysed hydroxylation and alkoxylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Copper-catalysed cross-coupling: an untapped potential - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Photoredox Catalysis in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. youtube.com [youtube.com]
A Comparative Guide to Assessing Batch-to-Batch Consistency of 4-Amino-3-fluorophenol HCl
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the quality and consistency of starting materials are of paramount importance.[1] 4-Amino-3-fluorophenol hydrochloride (HCl), a key intermediate in the development of various therapeutic agents, is no exception. Variations in purity, impurity profiles, and physical properties between different batches of this reagent can significantly impact reaction yields, the impurity profile of the final API, and ultimately, the safety and efficacy of the drug product.
This guide provides a framework for the systematic assessment of batch-to-batch consistency of 4-Amino-3-fluorophenol HCl. It outlines key analytical methodologies, presents a comparative analysis of hypothetical batches, and provides detailed experimental protocols to enable researchers to implement a robust quality control program.
Key Quality Attributes for Batch-to-Batch Consistency
A comprehensive evaluation of 4-Amino-3-fluorophenol HCl should focus on the following critical quality attributes:
-
Purity (Assay): The percentage of the desired compound in the material. A high and consistent purity level is crucial for predictable reaction stoichiometry.
-
Impurity Profile: The identification and quantification of impurities, including process-related impurities, degradation products, and residual solvents.[2][3][4] A consistent impurity profile is often more critical than the absolute purity.
-
Identity: Confirmation of the chemical structure of the material.
-
Appearance: Physical appearance, such as color and form, which can be an initial indicator of quality and stability.
-
Moisture Content: The amount of water present, which can affect stability and reactivity.
Analytical Methodologies for Consistency Assessment
A multi-pronged approach using orthogonal analytical techniques is recommended for a thorough assessment of batch-to-batch consistency.[5]
-
High-Performance Liquid Chromatography (HPLC): The primary technique for determining purity and identifying and quantifying non-volatile impurities.[4][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile organic impurities, such as residual solvents.[4][6]
-
Nuclear Magnetic Resonance (¹H NMR): Provides detailed structural information, confirming the identity of the compound and offering insights into certain impurities.[2][3]
-
Karl Fischer Titration: The gold standard for the accurate determination of water content.
The following diagram illustrates a logical workflow for the quality control and batch-to-batch consistency analysis of incoming 4-Amino-3-fluorophenol HCl.
Comparative Analysis of Hypothetical Batches
To illustrate the importance of batch-to-batch analysis, the following tables present hypothetical data for three batches of 4-Amino-3-fluorophenol HCl from two different suppliers. A reference standard is included for comparison.
Table 1: Purity and Impurity Profile by HPLC
| Batch ID | Supplier | Purity (%) (by Area Normalization) | Impurity A (%) (RRT 0.85) | Impurity B (%) (RRT 1.15) | Total Impurities (%) |
| Reference Std. | - | 99.85 | 0.05 | 0.03 | 0.15 |
| Batch A1 | A | 99.72 | 0.06 | 0.04 | 0.28 |
| Batch A2 | A | 99.75 | 0.05 | 0.05 | 0.25 |
| Batch B1 | B | 99.51 | 0.25 | 0.10 | 0.49 |
RRT = Relative Retention Time
Table 2: Residual Solvents by GC-MS
| Batch ID | Supplier | Methanol (ppm) | Acetone (ppm) | Dichloromethane (ppm) |
| Reference Std. | - | < 50 | < 50 | < 20 |
| Batch A1 | A | 85 | < 50 | < 20 |
| Batch A2 | A | 75 | < 50 | < 20 |
| Batch B1 | B | 250 | 150 | 75 |
Table 3: Physical and Other Properties
| Batch ID | Supplier | Appearance | Moisture Content (%) (by Karl Fischer) | ¹H NMR |
| Reference Std. | - | Off-white powder | 0.05 | Conforms to structure |
| Batch A1 | A | Off-white powder | 0.12 | Conforms to structure |
| Batch A2 | A | Off-white powder | 0.10 | Conforms to structure |
| Batch B1 | B | Light brown powder | 0.35 | Conforms to structure |
Analysis of Hypothetical Data:
-
Supplier A (Batches A1 & A2): These batches demonstrate good consistency with each other and are comparable to the reference standard. The purity is high, and the impurity profile is consistent.
-
Supplier B (Batch B1): This batch shows a lower purity and a significantly different impurity profile, with a notable increase in Impurity A. The residual solvent levels are also higher, and the color is off, suggesting a potential deviation in the manufacturing or purification process.
This comparative analysis highlights how a robust analytical testing program can identify inconsistencies that may not be apparent from the supplier's Certificate of Analysis alone.
The following diagram illustrates the relationship between the analytical techniques and the quality attributes they assess.
Experimental Protocols
Detailed and consistent execution of analytical methods is key to reliable data.
Protocol 1: Purity and Impurity Profiling by HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
-
Data Analysis: Purity is determined by area normalization. Impurities are reported as a percentage of the total peak area.
Protocol 2: Residual Solvents by GC-MS
-
Instrumentation: Gas chromatograph with a mass selective detector.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of DMSO as the diluent.
-
Data Analysis: Identify and quantify residual solvents against a calibrated standard.
Protocol 3: Identity by ¹H NMR
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆.
-
Data Analysis: The resulting spectrum should be consistent with the known structure of 4-Amino-3-fluorophenol HCl. Compare the chemical shifts and coupling constants to a reference spectrum.
Protocol 4: Moisture Content by Karl Fischer Titration
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Reagent: Hydranal-Composite 5 or equivalent.
-
Sample Preparation: Accurately weigh a suitable amount of the sample (typically 50-100 mg) and introduce it directly into the titration vessel.
-
Data Analysis: The instrument software will calculate the percentage of water in the sample.
Conclusion
Ensuring the batch-to-batch consistency of 4-Amino-3-fluorophenol HCl is a critical step in mitigating risks during drug development and manufacturing. A comprehensive analytical quality control program, utilizing orthogonal methods such as HPLC, GC-MS, and NMR, is essential for this purpose. By implementing the protocols and framework outlined in this guide, researchers and drug development professionals can make informed decisions about the quality of this key starting material, leading to more robust and reproducible manufacturing processes.
References
Safety Operating Guide
Proper Disposal of 4-Amino-3-fluorophenol Hydrochloride: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling 4-Amino-3-fluorophenol hydrochloride must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper management and disposal of this hazardous chemical.
This compound is classified as harmful if swallowed, a skin sensitizer, a suspected carcinogen, and toxic to aquatic life with long-lasting effects.[1][2][3][4][5] Improper disposal can lead to significant health risks and environmental contamination. Therefore, it is imperative that this compound is managed as a hazardous waste from the point of generation through to its final disposal.
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure all appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
All waste containing this compound, including pure substance, solutions, and contaminated materials, must be classified as hazardous waste.[6]
-
This waste stream must be kept separate from other chemical wastes to prevent hazardous reactions.[7] Specifically, as a halogenated aromatic amine and phenol derivative, it should be segregated from non-halogenated organic waste.[1][3] Do not mix with strong oxidizing agents, strong reducing agents, or strong bases.
2. Waste Collection and Container Management:
-
Use a designated, compatible, and clearly labeled waste container for all this compound waste.[8][9] Puncture-proof, sealable containers are preferred.[8]
-
The container must have a secure, tight-fitting lid and be kept closed except when actively adding waste.[6][8]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6][8] Do not use abbreviations.[6]
3. Disposal of Contaminated Labware:
-
Any labware, such as pipette tips, tubes, gloves, and weighing paper, that comes into contact with this compound must be disposed of as hazardous waste.[8][10]
-
Collect these contaminated items in a designated, lined container within the fume hood. This container should also be sealed and labeled as hazardous waste.[9][10]
-
Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste. After triple-rinsing, the container may be disposed of in the trash, though it is best practice to reuse the container for compatible waste if possible.[6]
4. Final Disposal Procedure:
-
Sewer disposal of this compound is strictly prohibited. [8][11] This compound is toxic to aquatic life.[1][2][3][4][5]
-
The safest and most recommended method for the final disposal of this compound is incineration at a licensed chemical disposal facility .[11][12] This ensures the complete destruction of the hazardous compound.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[7][8][10] Ensure the chosen vendor is properly licensed and insured, as the generating facility is ultimately responsible for the waste until its proper disposal.[8]
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Sewer Disposal | Prohibited | [8][11] |
| Recommended Final Disposal | Incineration at a licensed facility | [11][12] |
| Waste Container Labeling | "Hazardous Waste" and full chemical name | [6][8] |
| Waste Segregation | Separate from non-halogenated and incompatible waste | [1][3][7] |
Disposal Workflow
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
- 1. nipissingu.ca [nipissingu.ca]
- 2. actenviro.com [actenviro.com]
- 3. ethz.ch [ethz.ch]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. wku.edu [wku.edu]
- 6. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 9. benchchem.com [benchchem.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
